molecular formula C31H37NO10 B132740 Pyripyropene A CAS No. 147444-03-9

Pyripyropene A

Cat. No.: B132740
CAS No.: 147444-03-9
M. Wt: 583.6 g/mol
InChI Key: PMMQOFWSZRQWEV-RVTXXDJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyripyropene A is a sesquiterpenoid that consists of (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diol in which the hydrogens of the 3- and 6-hydroxy functions are substituted by acetyl groups. It has a role as a metabolite and an acyl-CoA:cholesterol acyltransferase 2 inhibitor. It is a sesquiterpenoid and an organic heterotetracyclic compound.
This compound has been reported in Aspergillus fischeri, Aspergillus fumigatus, and Aspergillus sydowii with data available.
from Aspergillus fumigatus FO-1289;  structure given in first source

Properties

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQOFWSZRQWEV-RVTXXDJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017602
Record name Pyripyropene A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147444-03-9
Record name Pyripyropene A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147444-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyripyropene A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyripyropene A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Deep Dive into Pyripyropene A: A Potent ACAT2 Inhibitor from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyripyropene A, a meroterpenoid natural product isolated from the fungus Aspergillus fumigatus, has garnered significant attention within the scientific community for its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2). This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents key quantitative data in structured tables, and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Introduction

Aspergillus fumigatus, a ubiquitous soil fungus, is a rich source of structurally diverse and biologically active secondary metabolites. In 1993, a research group led by Ōmura isolated a series of novel compounds, designated as pyripyropenes, from the fermentation broth of Aspergillus fumigatus FO-1289.[1][2] Among these, this compound (PPPA) was identified as a highly potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Subsequent studies revealed that this compound exhibits high selectivity for the ACAT2 isozyme, which is predominantly found in the intestine and liver, making it a promising candidate for the development of anti-hypercholesterolemia and anti-atherosclerosis drugs.[3][4][5]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus fumigatus is a complex process involving a hybrid polyketide-terpenoid pathway.[6][7] The biosynthetic gene cluster for pyripyropenes has been identified and characterized.[8] The pathway commences with the condensation of nicotinic acid with two molecules of malonyl-CoA to form a pyrone moiety, a reaction catalyzed by a polyketide synthase (PKS).[6][7] Concurrently, the mevalonate pathway produces farnesyl pyrophosphate. A prenyltransferase then links the farnesyl pyrophosphate to the pyrone core.[6] This is followed by a series of enzymatic reactions including epoxidation, cyclization, hydroxylation, and acetylation to yield the final this compound structure.[6][7]

This compound Biosynthetic Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway cluster_modification Core Structure Modification Nicotinic Acid Nicotinic Acid Pyrone Moiety Pyrone Moiety Nicotinic Acid->Pyrone Moiety PKS Malonyl-CoA (x2) Malonyl-CoA (x2) Malonyl-CoA (x2)->Pyrone Moiety Core Skeleton Core Skeleton Pyrone Moiety->Core Skeleton Prenyltransferase Mevalonate Mevalonate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Core Skeleton This compound This compound Core Skeleton->this compound Epoxidation, Cyclization, Hydroxylation, Acetylation

Caption: Proposed biosynthetic pathway of this compound in A. fumigatus.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of ACAT2.[3][4][5][9][10] ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. Two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily located in the intestine and liver.[3][4][5] The selective inhibition of ACAT2 by this compound reduces the absorption of dietary cholesterol from the intestine and decreases the secretion of very-low-density lipoprotein (VLDL) from the liver, thereby lowering plasma cholesterol levels.[3][4]

Quantitative Data on Biological Activity

The inhibitory activity of this compound and its analogs against ACAT enzymes has been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of Pyripyropenes against ACAT

CompoundSourceIC50 (ACAT1)IC50 (ACAT2)Selectivity Index (ACAT1/ACAT2)Reference
This compoundA. fumigatus> 80 µM70 nM> 1142[10]
This compoundA. fumigatus-58 nM (rat liver microsomes)-[1]
Pyripyropene BA. fumigatus-117 nM (rat liver microsomes)-[1]
Pyripyropene CA. fumigatus-53 nM (rat liver microsomes)-[1]
Pyripyropene DA. fumigatus-268 nM (rat liver microsomes)-[1]
Pyripyropene LA. fumigatus-0.27 µM (rat liver microsomes)-[11]
Pyripyropene MA. fumigatus-3.80 µM (rat liver microsomes)-[12]

Table 2: In Vivo Efficacy of this compound

Animal ModelDoseTreatment DurationKey FindingsReference
Mouse10 - 100 mg/kg-30.5% to 55.8% inhibition of cholesterol absorption[3][4]
Apolipoprotein E-knockout mice10 - 50 mg/kg per day (oral)12 weeksLowered plasma cholesterol, VLDL, and LDL; reduced hepatic cholesterol content; decreased atherosclerotic lesion areas[4][10]

Experimental Protocols

Fermentation and Production of this compound

Aspergillus fumigatus FO-1289-2501, a mutant strain with enhanced production, can be used for the fermentation of this compound.[2][11][12]

Protocol:

  • Seed Culture: Inoculate a loopful of A. fumigatus spores into a 500-mL flask containing 100 mL of seed medium (e.g., glucose, peptone, yeast extract, and salts). Incubate at 28°C for 2 days on a rotary shaker.

  • Production Culture: Inoculate the seed culture into a larger production vessel (e.g., a 30-L jar fermenter) containing a suitable production medium.

  • Fermentation: Maintain the fermentation at 28°C with aeration and agitation for a specified period, typically several days, to allow for the accumulation of this compound.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from the fermentation broth.[1]

Isolation and Purification Workflow Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction e.g., Ethyl Acetate Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography Crude Extract ODS Column Chromatography ODS Column Chromatography Silica Gel Chromatography->ODS Column Chromatography Partially Purified Fractions Preparative HPLC Preparative HPLC ODS Column Chromatography->Preparative HPLC Enriched Fractions Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: After fermentation, extract the whole broth with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

  • ODS Column Chromatography: Further purify the active fractions using octadecylsilanized (ODS) silica gel column chromatography with a different solvent system (e.g., methanol-water).

  • Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC on a C18 column to obtain pure this compound.

ACAT Inhibition Assay

The inhibitory activity of this compound on ACAT can be determined using a microsomal fraction from rat liver as the enzyme source.[1]

Protocol:

  • Enzyme Preparation: Prepare rat liver microsomes by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal enzyme, a buffer solution (e.g., potassium phosphate buffer), bovine serum albumin, and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Initiation of Reaction: Start the reaction by adding the substrate, [1-¹⁴C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extraction and Quantification: Extract the formed [¹⁴C]cholesteryl oleate with heptane and measure the radioactivity using a liquid scintillation counter.

  • Calculation of IC50: Determine the concentration of this compound that inhibits 50% of the ACAT activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Biological Activities

Besides its potent ACAT2 inhibitory activity, this compound has been reported to exhibit other biological effects. It has shown anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) with an IC50 value of 1.8 µM.[9] It also inhibits VEGF-induced migration and tubular formation of HUVECs.[9] Furthermore, recent studies have suggested that this compound plays a role in the dual biofilm formation of Aspergillus fumigatus with Pseudomonas aeruginosa.[8][13][14][15]

Conclusion

This compound, a natural product from Aspergillus fumigatus, stands out as a potent and selective inhibitor of ACAT2. Its unique mode of action presents a promising therapeutic strategy for the management of hypercholesterolemia and atherosclerosis. This technical guide has provided a detailed overview of the discovery, biosynthesis, and biological activities of this compound, along with experimental protocols for its production and evaluation. The comprehensive data and visualizations presented herein are intended to facilitate further research and development of this remarkable molecule and its derivatives for potential clinical applications.

References

The Natural Product Pyripyropene A: A Technical Guide to its Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A is a fungal meroterpenoid that has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a key target for the development of therapeutics against hypercholesterolemia and atherosclerosis. This technical guide provides an in-depth overview of the natural origins of this compound, detailed protocols for its isolation and purification, its biosynthetic pathway, and a summary of its biological activity.

Natural Product Origin

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary producers identified to date are:

  • Aspergillus fumigatus : This ubiquitous soil fungus was the first identified source of Pyripyropenes A, B, C, and D.

  • Penicillium griseofulvum : Notably, the strain Penicillium griseofulvum F1959 has been identified as a high-production strain, yielding significantly more this compound compared to Aspergillus fumigatus.[1]

  • Penicillium coprobium

  • Eupenicillium reticulosporum

The production of this compound can be influenced by the fermentation conditions and the specific fungal strain used.

Fermentation and Isolation

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature.

Fungal Fermentation

Producing Organism: Penicillium griseofulvum F1959 (a high-yield producer)

Fermentation Medium: While specific optimal media for this compound production are often proprietary, a general approach involves a nutrient-rich liquid medium. For example, a medium for a related Penicillium species for secondary metabolite production includes:

ComponentConcentration (g/L)
Glucose1
Lactose20
Yeast Extract10
Corn Steep Liquor5
Beef Extract0.075
Peptone0.125
(NH₄)₂SO₄4
KH₂PO₄3
ZnSO₄·7H₂O0.01
MgSO₄·7H₂O2.3
Phenylacetic acid (precursor)1

Fermentation Conditions:

  • Inoculation: Inoculate the sterile medium with a spore suspension or a vegetative mycelial culture of P. griseofulvum.

  • Incubation Temperature: 25°C

  • Agitation: 180 rpm

  • Fermentation Time: 10 days

Extraction and Purification

Step 1: Extraction

  • After fermentation, the culture broth is harvested.

  • The whole broth is extracted with an equal volume of ethyl acetate.

  • The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

Step 2: Silica Gel Column Chromatography

  • The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and loaded onto a silica gel column (e.g., silica gel 60, 70-230 mesh).

  • The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions containing the target compound are pooled and concentrated.

Step 3: ODS Column Chromatography

  • The partially purified extract from the silica gel column is further purified using a reversed-phase octadecylsilyl (ODS) column.

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and loaded onto the column.

  • Elution is performed with a gradient of decreasing polarity, typically a mixture of water and methanol or acetonitrile.

  • Fractions are again collected and analyzed for the presence of this compound.

  • The relevant fractions are combined and the solvent is evaporated.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification is achieved by preparative HPLC.

  • Column: A reversed-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. A gradient elution may be employed for optimal separation.

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: UV detection at a wavelength of 254 nm is suitable for detecting this compound.

  • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pathway can be broadly divided into the formation of the polyketide-derived pyridino-α-pyrone core and the terpene-derived sesquiterpenoid moiety, followed by their linkage and subsequent modifications.

The pyripyropene biosynthetic gene cluster (ppb cluster) in Penicillium coprobium contains genes encoding key enzymes for this pathway, including a polyketide synthase (PKS), a prenyltransferase, cytochrome P450 monooxygenases, and acetyltransferases.[2][3]

PyripyropeneA_Biosynthesis Nicotinic_Acid Nicotinic Acid PKS Polyketide Synthase (ppb gene product) Nicotinic_Acid->PKS Acetate Acetate Acetate->PKS Farnesyl_PP Farnesyl Pyrophosphate (from Mevalonate Pathway) Prenyltransferase Prenyltransferase (ppb gene product) Farnesyl_PP->Prenyltransferase Pyridino_pyrone Pyridino-α-pyrone PKS->Pyridino_pyrone Core_Skeleton Core Skeleton Prenyltransferase->Core_Skeleton P450_1 Cytochrome P450 (ppb3) Pyripyropene_E Pyripyropene E P450_1->Pyripyropene_E P450_2 Cytochrome P450 (ppb4) Pyripyropene_O Pyripyropene O P450_2->Pyripyropene_O Acetyltransferase_1 Acetyltransferase (ppb8) Deacetyl_PyA Deacetyl this compound Acetyltransferase_1->Deacetyl_PyA Acetyltransferase_2 Acetyltransferase (ppb9) Pyripyropene_A This compound Acetyltransferase_2->Pyripyropene_A Pyridino_pyrone->Prenyltransferase Core_Skeleton->P450_1 Hydroxylation at C-11 Pyripyropene_E->P450_2 Hydroxylation at C-7 & C-13 Pyripyropene_O->Acetyltransferase_1 Acetylation at C-1 Deacetyl_PyA->Acetyltransferase_2 Acetylation at C-7 & C-11

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound.

PyripyropeneA_Isolation_Workflow Fermentation Fungal Fermentation (P. griseofulvum) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified ODS_Column ODS Column Chromatography Partially_Purified->ODS_Column Further_Purified Further Purified Fractions ODS_Column->Further_Purified Prep_HPLC Preparative HPLC (C18 Column) Further_Purified->Prep_HPLC Pure_PyA Pure this compound Prep_HPLC->Pure_PyA

Caption: General workflow for the isolation of this compound.

Biological Activity: ACAT Inhibition

This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a notable selectivity for the ACAT2 isoform, which is predominantly found in the intestine and liver. This selectivity is a desirable characteristic for a therapeutic agent aimed at lowering cholesterol absorption and hepatic VLDL production with potentially fewer side effects compared to non-selective ACAT inhibitors.

The following table summarizes the reported IC₅₀ values for this compound and some of its derivatives against ACAT1 and ACAT2.

CompoundIC₅₀ ACAT1 (µM)IC₅₀ ACAT2 (µM)Selectivity Index (ACAT1/ACAT2)
This compound >800.070>1000
PR-71 (7-O-isocaproyl derivative)3.50.0060667
PR-724.20.010420
PR-2203.80.010380
PR-2183.20.010320
PR-602.80.012233
PR-1094.00.020200
PR-1563.20.020160
PR-1185.00.050100
PR-2214.00.040100

Data compiled from multiple sources.[4][5]

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel anticholesterolemic agents. Its high potency and selectivity for ACAT2 make it an attractive lead compound for medicinal chemistry efforts. This guide provides a comprehensive overview of the essential technical aspects related to its origin, isolation, and biological characterization, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. Further research into optimizing fermentation and purification processes, as well as the synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic properties, will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the Biosynthesis of Pyripyropene A in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A is a fungal meroterpenoid exhibiting potent biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and insecticidal properties.[1] Understanding its biosynthesis is crucial for the potential bioengineering of novel analogs with improved therapeutic or agricultural applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in fungi, primarily focusing on the well-characterized pathways in Aspergillus fumigatus and Penicillium species. It details the genetic and enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and experimental workflows.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a complex process that involves a multistep enzymatic cascade, beginning with simple precursor molecules and culminating in the intricate final structure. The pathway is orchestrated by a dedicated gene cluster, termed 'pyr' in Aspergillus fumigatus, which encodes all the necessary enzymes for its production. The overall synthesis can be divided into several key stages:

  • Formation of the Pyridino-α-pyrone Core: The biosynthesis is initiated by the condensation of nicotinic acid with two molecules of acetate.[2]

  • Synthesis of the Terpenoid Moiety: A C15 farnesyl pyrophosphate (FPP) molecule is synthesized via the mevalonate pathway.[2]

  • Prenylation and Cyclization: The pyridino-α-pyrone core is prenylated with FPP, followed by a complex cyclization cascade to form the characteristic polycyclic terpene skeleton.[3]

  • Tailoring Reactions: The core structure undergoes a series of oxidative and acylation reactions to yield the final this compound molecule.[3]

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a contiguous cluster, which has been identified in several fungal species, including Aspergillus fumigatus and Penicillium coprobium. The table below summarizes the genes and their putative functions in the 'pyr' cluster of A. fumigatus.

GeneProposed Function
pyr1Nicotinate-CoA ligase
pyr2Polyketide synthase (PKS)
pyr3Cytochrome P450 monooxygenase
pyr4Terpene cyclase
pyr5FAD-dependent monooxygenase
pyr6Prenyltransferase
pyr7Acetyltransferase
pyr8Acetyltransferase
pyr9Cytochrome P450 monooxygenase

The Biosynthetic Pathway: A Step-by-Step Enzymatic Guide

The biosynthesis of this compound is a fascinating example of fungal secondary metabolism. The following sections detail the key enzymatic steps in this intricate pathway.

Formation of the 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPP) Core

The pathway commences with the activation of nicotinic acid to nicotinyl-CoA, a reaction catalyzed by the nicotinate-CoA ligase, Pyr1 . This activated starter unit is then loaded onto the polyketide synthase (PKS), Pyr2 . Pyr2, a type I iterative PKS, catalyzes the condensation of nicotinyl-CoA with two molecules of malonyl-CoA to generate the triketide intermediate, which is then cyclized to form the pyridino-α-pyrone core, 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPP).[3]

Prenylation and Epoxidation

The HPP core is then prenylated with a farnesyl group from farnesyl pyrophosphate (FPP) by the prenyltransferase, Pyr6 . This is followed by the epoxidation of the terminal double bond of the farnesyl chain, a reaction catalyzed by the FAD-dependent monooxygenase, Pyr5 .[3]

Terpene Cyclization

The resulting epoxy-farnesyl-HPP intermediate undergoes a complex cyclization cascade, initiated by protonation of the epoxide ring, to form the characteristic polycyclic sesquiterpenoid core of the pyripyropenes. This crucial step is catalyzed by the terpene cyclase, Pyr4 .[3][4] The mechanism of Pyr4 and other class II terpene cyclases involves a series of carbocationic intermediates that are carefully orchestrated within the enzyme's active site to ensure the correct stereochemical outcome.[5]

Tailoring Reactions: Hydroxylation and Acetylation

The core structure is further modified by a series of tailoring reactions. The cytochrome P450 monooxygenases, Pyr3 and Pyr9 , are responsible for hydroxylating specific positions on the terpene skeleton. Finally, three acetyl groups are added by the acetyltransferases, Pyr7 and Pyr8 , to yield this compound.[3]

Quantitative Data

While detailed kinetic data for all the enzymes in the this compound pathway are not yet available in the public domain, some quantitative information regarding production yields and inhibitory concentrations has been reported.

Table 4.1: Production of this compound in Different Fungal Strains

Fungal StrainProduction LevelReference
Aspergillus fumigatusLimited[2]
Penicillium griseofulvum F1959Approximately 28 times more than A. fumigatus[2]

Table 4.2: Biological Activity of this compound

TargetIC50Reference
Acyl-CoA:cholesterol acyltransferase 2 (ACAT2)53 nM[1]

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Fungal Culture and Fermentation for this compound Production

Penicillium griseofulvum F1959 has been identified as a high-production strain for this compound.[2] Optimal production can be achieved using the following fermentation conditions:

  • Medium: Potato dextrose broth

  • Temperature: 28°C

  • Incubation Time: 7 days

  • Agitation: 150 rpm

Gene Knockout in Aspergillus fumigatus

The following protocol outlines a general procedure for gene knockout in A. fumigatus using protoplast transformation, which is essential for functional analysis of the pyr gene cluster.

Diagram 5.2.1: Workflow for Gene Knockout in Aspergillus fumigatus

Gene_Knockout_Workflow cluster_cassette Knockout Cassette Construction cluster_protoplast Protoplast Preparation and Transformation cluster_analysis Analysis of Transformants flank5 Amplify 5' Flank fusion_pcr Fusion PCR flank5->fusion_pcr marker Amplify Selectable Marker marker->fusion_pcr flank3 Amplify 3' Flank flank3->fusion_pcr transformation Transform with Knockout Cassette fusion_pcr->transformation mycelia Grow Fungal Mycelia digestion Enzymatic Digestion (e.g., Lysing Enzymes) mycelia->digestion protoplasts Isolate Protoplasts digestion->protoplasts protoplasts->transformation regeneration Regenerate on Selective Media transformation->regeneration dna_extraction Genomic DNA Extraction regeneration->dna_extraction pcr_verification PCR Verification of Gene Deletion dna_extraction->pcr_verification southern_blot Southern Blot Analysis pcr_verification->southern_blot phenotype_analysis Phenotypic Analysis (this compound production) southern_blot->phenotype_analysis

Caption: Workflow for generating gene knockout mutants in Aspergillus fumigatus.

Protocol:

  • Construct the Knockout Cassette:

    • Amplify approximately 1-2 kb fragments of the 5' and 3' flanking regions of the target gene from A. fumigatus genomic DNA.

    • Amplify a selectable marker gene (e.g., hygromycin resistance).

    • Fuse the three fragments (5' flank - marker - 3' flank) using fusion PCR.

  • Prepare Protoplasts:

    • Grow A. fumigatus in liquid medium to obtain young mycelia.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using a mixture of lytic enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., sorbitol).

    • Separate the protoplasts from the mycelial debris by filtration.

  • Transform Protoplasts:

    • Incubate the protoplasts with the knockout cassette DNA in the presence of polyethylene glycol (PEG) and CaCl2.

    • Plate the transformation mixture on regeneration medium containing the appropriate selective agent.

  • Analyze Transformants:

    • Isolate genomic DNA from putative transformants.

    • Confirm the gene replacement event by PCR and Southern blot analysis.

    • Analyze the phenotype of the knockout mutant, including its ability to produce this compound.

Heterologous Expression of the Pyripyropene Biosynthetic Gene Cluster

The entire pyr gene cluster can be heterologously expressed in a suitable fungal host, such as Aspergillus oryzae, to study the biosynthesis and produce this compound.[6][7]

Diagram 5.3.1: Workflow for Heterologous Expression

Heterologous_Expression_Workflow cluster_vector Expression Vector Construction cluster_transformation Fungal Transformation cluster_analysis Analysis of Expression pyr_cluster Isolate pyr Gene Cluster cloning Clone Cluster into Vector pyr_cluster->cloning vector Expression Vector vector->cloning transformation Transform with Expression Vector cloning->transformation host_strain Prepare Host Strain (e.g., A. oryzae) host_strain->transformation selection Select for Transformants transformation->selection fermentation Ferment Transformants selection->fermentation extraction Extract Metabolites fermentation->extraction analysis Analyze for This compound (HPLC, LC-MS) extraction->analysis

Caption: General workflow for heterologous expression of the pyr gene cluster.

Protocol:

  • Construct the Expression Vector:

    • Isolate the entire pyr gene cluster from the genomic DNA of the producing organism.

    • Clone the gene cluster into a suitable fungal expression vector containing a strong constitutive or inducible promoter and a selectable marker.

  • Transform the Host Strain:

    • Prepare protoplasts of the host strain (e.g., A. oryzae).

    • Transform the protoplasts with the expression vector.

    • Select for transformants on appropriate selective medium.

  • Analyze for this compound Production:

    • Culture the transformants in a suitable production medium.

    • Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence of this compound and its intermediates using HPLC and LC-MS/MS.

Extraction and Analysis of Pyripyropenes

The following is a general protocol for the extraction and analysis of this compound from fungal cultures.

Protocol:

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Extract the mycelia with acetone or methanol, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness.

  • Analysis by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile and water.

    • Detect the pyripyropenes using a UV detector at an appropriate wavelength (e.g., 325 nm).

  • Analysis by LC-MS/MS:

    • For more sensitive and specific quantification, use an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the parent and fragment ions of this compound and its intermediates.[8]

Signaling Pathways and Logical Relationships

Diagram 6.1: Biosynthetic Pathway of this compound

PyripyropeneA_Biosynthesis Nicotinic_Acid Nicotinic Acid Pyr1 Pyr1 (Nicotinate-CoA ligase) Nicotinic_Acid->Pyr1 Malonyl_CoA Malonyl-CoA (x2) Pyr2 Pyr2 (PKS) Malonyl_CoA->Pyr2 FPP Farnesyl Pyrophosphate Pyr6 Pyr6 (Prenyltransferase) FPP->Pyr6 Nicotinyl_CoA Nicotinyl-CoA Nicotinyl_CoA->Pyr2 HPP 4-hydroxy-6-(3-pyridinyl)- 2H-pyran-2-one (HPP) HPP->Pyr6 Farnesyl_HPP Farnesyl-HPP Pyr5 Pyr5 (FAD-dependent monooxygenase) Farnesyl_HPP->Pyr5 Epoxy_Farnesyl_HPP Epoxy-farnesyl-HPP Pyr4 Pyr4 (Terpene cyclase) Epoxy_Farnesyl_HPP->Pyr4 Cyclized_Core Cyclized Pyripyropene Core Pyr3_Pyr9 Pyr3, Pyr9 (P450s) Cyclized_Core->Pyr3_Pyr9 Hydroxylated_Core Hydroxylated Core Pyr7_Pyr8 Pyr7, Pyr8 (Acetyltransferases) Hydroxylated_Core->Pyr7_Pyr8 Pyripyropene_A This compound Pyr1->Nicotinyl_CoA Pyr2->HPP Pyr6->Farnesyl_HPP Pyr5->Epoxy_Farnesyl_HPP Pyr4->Cyclized_Core Pyr3_Pyr9->Hydroxylated_Core Pyr7_Pyr8->Pyripyropene_A

Caption: The biosynthetic pathway of this compound.

Conclusion

The biosynthesis of this compound is a complex and elegant process that showcases the remarkable chemical capabilities of fungi. Elucidation of this pathway has been made possible through a combination of genetic and biochemical approaches. While significant progress has been made in identifying the genes and enzymes involved, further research is needed to fully characterize the kinetics and mechanisms of each enzymatic step. This knowledge will be invaluable for the future bioengineering of novel pyripyropene analogs with enhanced therapeutic and agricultural potential.

References

Illuminating the Core: A Technical Guide to the Structure Elucidation of Pyripyropene A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the structure elucidation of Pyripyropene A, a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and its structurally related analogs. This document details the key experimental protocols, presents critical quantitative data in a structured format, and visualizes the logical workflows inherent in the process of natural product structure determination.

Introduction to this compound

This compound is a fungal metabolite isolated from Aspergillus fumigatus. It possesses a unique chemical architecture, featuring a pyridine, an α-pyrone, and a complex sesquiterpenoid core. This intricate structure is the basis for its significant biological activity, primarily as an inhibitor of ACAT, an enzyme implicated in cholesterol metabolism and atherosclerosis. The precise determination of its three-dimensional structure and the subsequent synthesis of analogs are crucial for understanding its mechanism of action and for the development of new therapeutic agents.

The Cornerstone of Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), formed the primary toolkit for piecing together its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the carbon skeleton and the relative stereochemistry of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to assign all proton (¹H) and carbon (¹³C) signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
178.25.45 (d, 2.0)
370.84.98 (dd, 11.0, 4.4)
440.51.85 (m), 1.65 (m)
524.91.55 (m)
636.41.45 (m)
768.95.38 (dd, 11.4, 4.4)
838.12.05 (m)
952.12.15 (m)
1022.81.25 (m), 1.15 (m)
1164.94.10 (d, 12.1), 3.95 (d, 12.1)
1248.1-
1374.5-
1425.91.05 (s)
1516.80.85 (s)
1628.11.20 (s)
17170.1-
1821.22.08 (s)
1'163.2-
2'117.27.30 (d, 7.7)
3'142.88.60 (d, 7.7)
4'123.87.80 (t, 7.7)
5'152.19.15 (d, 2.0)
6'118.97.40 (dd, 7.7, 4.8)
1-OAc170.5-
21.02.01 (s)
7-OAc170.4-
21.12.03 (s)
11-OAc170.8-
21.32.12 (s)

Data sourced from Kim, Y. K., et al. (1994). The Journal of Antibiotics, 47(2), 154-162.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided valuable information about the connectivity of its structural motifs.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/zFound m/z
[M+H]⁺C₃₁H₃₈NO₁₀584.2500584.2493

The fragmentation of the [M+H]⁺ ion typically involves the sequential loss of the acetyl groups and cleavage of the sesquiterpene core, providing further confirmation of the proposed structure.

Experimental Protocols

The structure elucidation of this compound and its analogs relies on a series of well-defined experimental procedures.

Isolation and Purification of this compound
  • Fermentation: Aspergillus fumigatus is cultured in a suitable broth medium to produce this compound.

  • Solvent Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

    • Silica Gel Column Chromatography: To perform an initial separation based on polarity.

    • ODS (Octadecylsilyl) Column Chromatography: For further purification based on hydrophobicity.

    • Preparative High-Performance Liquid Chromatography (HPLC): To obtain highly pure this compound.[1]

NMR Data Acquisition
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to obtain initial information about the chemical environment of the protons and carbons.

  • 2D NMR Spectra: A series of 2D NMR experiments are performed to establish correlations between nuclei:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • HR-MS Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • MS/MS Analysis: The molecular ion is selected and fragmented to generate a characteristic fragmentation pattern, which is then analyzed to deduce structural information.

Structure Elucidation of Pyripyropene Analogs

The core structure of this compound has been a template for the synthesis of numerous analogs aimed at improving its biological activity and pharmacokinetic properties. The structure elucidation of these analogs follows a similar workflow to that of the parent compound, with a strong emphasis on comparative analysis of their spectroscopic data.

Key modifications to the this compound scaffold have included:

  • Modification of the Acyl Groups: Replacing the acetyl groups at positions 1, 7, and 11 with other functionalities.

  • Alterations to the Pyridine Ring: Introducing substituents to the pyridine moiety.

  • Changes to the Sesquiterpenoid Core: Modifying the terpene skeleton.

The structural confirmation of these analogs relies heavily on comparing their NMR and MS data to that of this compound. Shifts in the NMR signals and changes in the mass spectra provide direct evidence for the successful incorporation of the desired modifications.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structure elucidation process.

Structure_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Fermentation Fermentation Solvent Extraction Solvent Extraction Fermentation->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography NMR Spectroscopy NMR Spectroscopy Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Structure Proposal Structure Proposal Data Interpretation->Structure Proposal

Fig. 1: General workflow for the structure elucidation of this compound.

NMR_Analysis_Logic 1D_NMR 1D NMR (¹H, ¹³C) Structure_Fragments Structure Fragments 1D_NMR->Structure_Fragments Initial Groups COSY COSY COSY->Structure_Fragments ¹H-¹H Connectivity HSQC HSQC HSQC->Structure_Fragments ¹H-¹³C Direct Bonds HMBC HMBC Full_Structure Complete Structure HMBC->Full_Structure Long-Range Connectivity Structure_Fragments->Full_Structure

Fig. 2: Logical relationships of 2D NMR experiments in structure assembly.

Conclusion

The structure elucidation of this compound and its analogs serves as a prime example of modern natural product chemistry, integrating sophisticated separation techniques with powerful spectroscopic methods. The detailed understanding of their molecular architecture, facilitated by the methodologies outlined in this guide, is paramount for the continued exploration of their therapeutic potential and the rational design of next-generation ACAT inhibitors.

References

The Role of Pyripyropene A in Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A (PPPA), a fungal-derived natural product, has emerged as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2). This enzyme plays a pivotal role in the esterification of cholesterol in the intestine and liver, processes central to dietary cholesterol absorption and the assembly of atherogenic lipoproteins. This technical guide provides an in-depth overview of the role of this compound in cholesterol metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The evidence presented underscores the potential of PPPA and its derivatives as therapeutic agents for hypercholesterolemia and atherosclerosis.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] Two isoforms of this enzyme exist, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cholesterol storage in various cells, including macrophages in atherosclerotic plaques. In contrast, ACAT2 is predominantly found in the enterocytes of the small intestine and in hepatocytes.[2] This specific localization makes ACAT2 a key player in dietary cholesterol absorption and the packaging of cholesterol into very-low-density lipoproteins (VLDL) in the liver.[3]

Given its strategic role in cholesterol homeostasis, ACAT2 has been identified as a promising therapeutic target for managing hypercholesterolemia and preventing atherosclerosis.[4] this compound, originally isolated from Aspergillus fumigatus, has been identified as a highly potent and selective inhibitor of ACAT2. This selectivity offers a significant advantage over non-selective ACAT inhibitors, which have been associated with potential side effects. This guide will delve into the specifics of this compound's interaction with ACAT2 and its subsequent effects on cholesterol metabolism.

Mechanism of Action of this compound

This compound exerts its effects on cholesterol metabolism primarily through the selective inhibition of the ACAT2 enzyme. By binding to ACAT2, PPPA blocks the esterification of free cholesterol with fatty acyl-CoAs. This inhibition has two major downstream consequences:

  • Inhibition of Intestinal Cholesterol Absorption: In the small intestine, ACAT2 is responsible for esterifying absorbed dietary and biliary cholesterol, a crucial step for its packaging into chylomicrons. By inhibiting this process, this compound effectively reduces the amount of cholesterol absorbed from the gut into the bloodstream.

  • Reduction of Hepatic VLDL Production: In the liver, ACAT2 provides the cholesteryl esters necessary for the assembly and secretion of VLDL particles.[3] Inhibition of hepatic ACAT2 by this compound leads to a decrease in the cholesterol content of VLDL, thereby reducing the production of these atherogenic lipoproteins.

The culmination of these effects is a reduction in plasma cholesterol levels, particularly within the LDL and VLDL fractions, and a subsequent attenuation of atherosclerotic plaque development.

Signaling Pathway of this compound's Action

This compound's dual inhibition of intestinal and hepatic ACAT2.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay SystemIC50 ValueReference
ACAT2In vitro activity assay70 nM[2]
ACAT1In vitro activity assay> 80 µM[2]
Table 2: In Vivo Effects of this compound in Murine Models
Animal ModelPPPA DosageDurationKey FindingsReference
C57BL/6 Mice10 - 100 mg/kg (oral)Single dose30.5% to 55.8% inhibition of intestinal cholesterol absorption.
ApoE-/- Mice10 - 50 mg/kg/day (oral)12 weeksReduced plasma cholesterol, VLDL, and LDL levels.
ApoE-/- Mice10 - 50 mg/kg/day (oral)12 weeksReduced atherosclerotic lesion areas in the aorta (26.2% to 46.0%) and heart (18.9% to 37.6%).
Ldlr-/- Mice50 mg/kg/day (oral)12 weeksSignificantly reduced atherosclerotic lesion areas.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the role of this compound in cholesterol metabolism.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay determines the direct inhibitory effect of a compound on ACAT activity in a cell-free system.

Materials:

  • Liver microsomes (from human or animal models)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Free cholesterol in β-cyclodextrin

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a specific amount of microsomal protein (e.g., 50 µg), BSA, and free cholesterol.

  • Incubation with Inhibitor: Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate at 37°C for a short period.

  • Initiation of Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1) to extract the lipids.

  • Lipid Separation: Separate the cholesteryl esters from other lipids using TLC.

  • Quantification: Scrape the cholesteryl ester band from the TLC plate and quantify the amount of [14C]cholesteryl ester formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Fecal Dual-Isotope Cholesterol Absorption Assay in Mice

This in vivo assay measures the efficiency of intestinal cholesterol absorption.

Materials:

  • Mice (e.g., C57BL/6)

  • [14C]-cholesterol

  • [3H]-sitostanol (a non-absorbable plant sterol)

  • Corn oil or other suitable vehicle for oral gavage

  • Metabolic cages for fecal collection

  • Scintillation counter

Procedure:

  • Animal Acclimation: Acclimate mice to individual metabolic cages.

  • Isotope Administration: Administer a single oral gavage of the vehicle containing a known ratio of [14C]-cholesterol and [3H]-sitostanol. This compound or a vehicle control can be administered prior to or along with the isotopes.

  • Fecal Collection: Collect feces for 72 hours.

  • Sample Processing: Homogenize the collected feces and extract the neutral sterols.

  • Radioactivity Measurement: Measure the [14C] and [3H] radioactivity in the fecal extracts using a dual-channel scintillation counter.

  • Calculation of Absorption: The percentage of cholesterol absorption is calculated using the following formula: % Absorption = [1 - (Fecal 14C/3H ratio) / (Administered 14C/3H ratio)] x 100

Quantification of Atherosclerotic Lesion Area

This method is used to assess the extent of atherosclerosis in murine models.

Materials:

  • Atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/-)

  • Formalin or other fixatives

  • Oil Red O or Sudan IV stain

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Harvest: Euthanize the mice and perfuse the vascular system with saline followed by a fixative.

  • Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • En Face Staining:

    • Clean the aorta of surrounding adipose and connective tissue.

    • Open the aorta longitudinally and pin it flat on a surface.

    • Stain the aorta with Oil Red O or Sudan IV to visualize lipid-rich atherosclerotic plaques.

    • Capture a digital image of the stained aorta.

  • Aortic Root Sectioning and Staining:

    • Embed the upper portion of the heart and aortic root in a cryo-embedding medium.

    • Prepare serial cryosections of the aortic root.

    • Stain the sections with Oil Red O and counterstain with hematoxylin.

    • Capture digital images of the stained sections.

  • Image Analysis:

    • Use image analysis software to quantify the total area of the aorta or aortic root and the area of the stained atherosclerotic lesions.

    • Express the lesion area as a percentage of the total area.

Visualizations

Experimental Workflow for In Vivo Evaluation of this compound

in_vivo_workflow start Start: Select Atherosclerosis-Prone Mouse Model (e.g., ApoE-/-) diet Place on High-Fat/High-Cholesterol Diet start->diet treatment Administer this compound or Vehicle (Daily Oral Gavage) diet->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring blood_collection Periodic Blood Collection for Lipoprotein Analysis treatment->blood_collection fecal_assay Fecal Dual-Isotope Cholesterol Absorption Assay treatment->fecal_assay endpoint Endpoint: Euthanize after Pre-determined Period (e.g., 12 weeks) monitoring->endpoint blood_collection->endpoint fecal_assay->endpoint tissue_harvest Harvest Aorta and Heart endpoint->tissue_harvest lesion_quantification Quantify Atherosclerotic Lesions (En Face and Aortic Root) tissue_harvest->lesion_quantification data_analysis Statistical Analysis of Results lesion_quantification->data_analysis

A typical experimental workflow for assessing PPPA's in vivo efficacy.
Logical Relationship of this compound's Effects

logical_relationship cluster_effects Downstream Effects pppa This compound acat2_inhibition Selective Inhibition of ACAT2 pppa->acat2_inhibition intestinal_effect Decreased Intestinal Cholesterol Esterification acat2_inhibition->intestinal_effect hepatic_effect Decreased Hepatic Cholesterol Esterification acat2_inhibition->hepatic_effect absorption_reduction Reduced Cholesterol Absorption intestinal_effect->absorption_reduction vldl_reduction Reduced VLDL Production hepatic_effect->vldl_reduction plasma_chol_reduction Lower Plasma LDL & VLDL Cholesterol absorption_reduction->plasma_chol_reduction vldl_reduction->plasma_chol_reduction athero_reduction Attenuation of Atherosclerosis plasma_chol_reduction->athero_reduction

The cascade of effects following ACAT2 inhibition by PPPA.

Conclusion

This compound stands out as a highly selective and potent inhibitor of ACAT2, a key enzyme in intestinal cholesterol absorption and hepatic lipoprotein production. The quantitative data from both in vitro and in vivo studies robustly support its role in reducing hypercholesterolemia and attenuating the development of atherosclerosis in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives. The high selectivity for ACAT2 minimizes the risk of off-target effects, making this compound a promising lead compound for the development of novel therapies to combat cardiovascular disease. Further research, including clinical trials, will be crucial to translate these promising preclinical findings into tangible benefits for patients.

References

Pyripyropene A: A Selective ACAT2 Inhibitor for the Management of Hypercholesterolemia and Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A (PPPA), a natural compound of fungal origin, has emerged as a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2), also known as Sterol O-acyltransferase 2 (SOAT2).[1][2] ACAT2 plays a pivotal role in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver. By selectively targeting this isozyme, this compound presents a promising therapeutic strategy for mitigating hypercholesterolemia and, consequently, the progression of atherosclerosis. This document provides a comprehensive overview of the mechanism, quantitative effects, and experimental validation of this compound's therapeutic potential, drawing from key preclinical studies.

Core Mechanism of Action: Selective ACAT2 Inhibition

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is responsible for the esterification of cholesterol, a critical step for its storage and transport. Two isozymes, ACAT1 and ACAT2, exist with distinct tissue distributions and functions. ACAT1 is ubiquitous, whereas ACAT2 is primarily found in the enterocytes of the small intestine and hepatocytes of the liver.

This compound demonstrates high selectivity for ACAT2, with a reported IC50 value of approximately 0.07 µM (70 nM).[3][4] Its inhibitory activity against ACAT1 is significantly lower, with an IC50 value greater than 80 µM, highlighting its specificity.[4] This selectivity is crucial, as non-selective ACAT inhibition has been associated with adverse effects in past clinical trials.

The therapeutic effect of PPPA is twofold:

  • In the Intestine: By inhibiting ACAT2 in enterocytes, PPPA blocks the esterification of absorbed dietary and biliary cholesterol, thereby preventing its packaging into chylomicrons and subsequent entry into circulation. This leads to a direct reduction in cholesterol absorption.[1][2][5]

  • In the Liver: PPPA inhibits hepatic ACAT2, which is responsible for esterifying cholesterol for packaging into very-low-density lipoproteins (VLDL).[1][2] This action reduces the secretion of atherogenic lipoproteins from the liver. A key indicator of this hepatic inhibition is the decreased ratio of cholesteryl oleate to cholesteryl linoleate in VLDL and LDL, as cholesteryl oleate is preferentially synthesized by ACAT2.[1][2]

cluster_intestine Intestinal Enterocyte cluster_liver Hepatic Cell (Hepatocyte) DietaryCholesterol Dietary & Biliary Cholesterol IntracellularCholesterol Free Cholesterol pool DietaryCholesterol->IntracellularCholesterol ACAT2_Int ACAT2 IntracellularCholesterol->ACAT2_Int + Fatty Acyl-CoA CE_Int Cholesteryl Esters (CE) ACAT2_Int->CE_Int Chylomicrons Chylomicrons CE_Int->Chylomicrons Bloodstream_Int To Circulation Chylomicrons->Bloodstream_Int HepaticCholesterol Free Cholesterol pool ACAT2_Hep ACAT2 HepaticCholesterol->ACAT2_Hep + Fatty Acyl-CoA CE_Hep Cholesteryl Esters (CE) ACAT2_Hep->CE_Hep VLDL VLDL Assembly CE_Hep->VLDL Bloodstream_Hep To Circulation VLDL->Bloodstream_Hep PPPA This compound PPPA->ACAT2_Int Inhibits PPPA->ACAT2_Hep Inhibits

Caption: Mechanism of this compound (PPPA) as a selective ACAT2 inhibitor.

Quantitative Data on Efficacy

Preclinical studies, primarily in murine models of hyperlipidemia and atherosclerosis, have quantified the beneficial effects of this compound. The data consistently demonstrates a dose-dependent reduction in key markers of these conditions.

ParameterAnimal ModelDosage (oral)DurationResultReference
Cholesterol Absorption C57BL/6 Mice10 - 100 mg/kg (single dose)48 hours30.5% to 55.8% inhibition[1][2][5]
ApoE-/- Mice10 - 100 mg/kg (single dose)48 hours23.1% to 59.5% inhibition[6]
Ldlr-/- Mice10 - 100 mg/kg (single dose)48 hours21.3% to 53.3% inhibition[6]
Plasma Cholesterol ApoE-/- Mice25 - 50 mg/kg/day12 weeks23.0% to 30.9% reduction[6]
Atherosclerotic Lesions (Aorta) ApoE-/- Mice10 - 50 mg/kg/day12 weeks26.2% to 46.5% reduction in lesion area[1][7][8]
Ldlr-/- Mice50 mg/kg/day12 weeks37.6% reduction in lesion area[7][8]
Atherosclerotic Lesions (Heart) ApoE-/- Mice10 - 50 mg/kg/day12 weeks18.9% to 37.6% reduction in lesion area[1][2][6]
Ldlr-/- Mice50 mg/kg/day12 weeks51.4% reduction in lesion area[7][8]
Hepatic Cholesteryl Ester ApoE-/- Mice25 - 50 mg/kg/day12 weeksSignificant reduction (9.64 to ~2.3 µg/mg)[5]
Plasma VLDL & LDL ApoE-/- Mice10 - 50 mg/kg/day12 weeksDose-dependent reduction[1][2][3]
PRD125 (PPPA Derivative) ApoE-/- Mice1 mg/kg/day12 weeks57.9% reduction in total plasma cholesterol[9][10]
ApoE-/- Mice1 mg/kg/day12 weeks62.2% reduction in aortic lesion area[9][10]

Experimental Protocols

The in vivo efficacy of this compound was primarily established using well-characterized murine models of atherosclerosis.

Animal Models and Diet
  • Apolipoprotein E-knockout (ApoE-/-) and LDL receptor-knockout (Ldlr-/-) mice: These are standard models that spontaneously develop hypercholesterolemia and atherosclerotic plaques, a process that is accelerated by a high-fat, high-cholesterol diet.[6][9]

  • Diet: Mice were typically fed a "Western-type" or atherogenic diet, often containing 21% fat and 0.15-0.2% cholesterol, for the duration of the study (e.g., 12 weeks) to induce robust plaque development.[6][9]

Drug Administration
  • Route: this compound was administered orally (p.o.), for example, via gavage.[1][2][3]

  • Dosage and Duration: For chronic studies, daily doses ranging from 10 to 50 mg/kg were administered for 12 weeks.[1][2] For cholesterol absorption studies, single doses from 10 to 100 mg/kg were used.[1][2]

Key Experimental Procedures
  • Cholesterol Absorption Assay (Fecal Dual-Isotope Method):

    • Mice are administered PPPA orally.[6]

    • After a set time (e.g., 30 minutes), a gavage of [14C]-cholesterol is given.[6]

    • Feces are collected over 48 hours, and the radioactivity is measured.[6]

    • The percentage of cholesterol absorbed is calculated by subtracting the recovered fecal radioactivity from 100%.[6]

  • Lipid Profile Analysis:

    • Blood samples are collected periodically from the mice.

    • Plasma is isolated, and total cholesterol, VLDL, and LDL levels are quantified using standard enzymatic assays and lipoprotein profiling techniques.[1][2]

  • Atherosclerotic Lesion Quantification:

    • At the end of the treatment period, mice are euthanized.

    • The aorta is dissected en face, stained with Oil Red O (which stains neutral lipids), and the total plaque area is quantified using imaging software.

    • The heart and aortic root (aortic sinus) are sectioned and stained to measure the cross-sectional lesion area.[6]

cluster_setup Study Setup cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Endpoint Analysis A1 Select Animal Model (e.g., ApoE-/- mice) A2 Administer Atherogenic Diet (e.g., Western Diet) A1->A2 B1 Daily Oral Administration of PPPA or Vehicle A2->B1 B2 Monitor Body Weight & General Health B1->B2 C1 Collect Blood Samples B2->C1 C2 Euthanize & Dissect Aorta and Heart B2->C2 C3 Analyze Plasma Lipids (TC, VLDL, LDL) C1->C3 C4 Stain & Quantify Atherosclerotic Lesions C2->C4

Caption: General experimental workflow for in vivo testing of this compound.

Logical Framework of Therapeutic Effect

The anti-hypercholesterolemic and anti-atherosclerotic effects of this compound follow a clear, interconnected pathway. The primary action of selective ACAT2 inhibition initiates a cascade of downstream effects that ultimately result in reduced atherosclerotic plaque burden.

cluster_effects Downstream Physiological Effects A This compound Administration B Selective Inhibition of ACAT2 A->B C1 Decreased Intestinal Cholesterol Absorption B->C1 C2 Decreased Hepatic Cholesteryl Ester Formation B->C2 D1 Reduced Plasma Levels of Atherogenic Lipoproteins (VLDL, LDL) C1->D1 C2->D1 D2 Reduced Hepatic Cholesterol Content C2->D2 E Attenuation of Atherosclerosis Progression D1->E

Caption: Logical cascade of this compound's therapeutic effects.

Conclusion and Future Outlook

This compound has been robustly demonstrated in preclinical models to attenuate hypercholesterolemia and atherosclerosis through the selective inhibition of ACAT2.[1][2] Its dual action in both the intestine and the liver effectively reduces the influx and production of atherogenic lipoproteins.[1][2] The quantitative data shows significant, dose-dependent reductions in plaque formation in multiple atherogenic mouse models.[1][6] Furthermore, the development of more potent derivatives, such as PRD125, suggests that the therapeutic potential of this compound class can be further enhanced.[9][10] These findings position ACAT2-selective inhibitors like this compound as a promising class of "post-statin" agents for managing cardiovascular disease, warranting further investigation and development for clinical applications.[9]

References

Pyripyropene A: A Technical Guide to its Aphicidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A (PP-A) is a natural product derived from microbial secondary metabolites, notably from the fungus Aspergillus fumigatus. Initially investigated for its ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), PP-A has demonstrated potent and selective insecticidal activity against several economically important agricultural pests, particularly aphids.[1][2] This technical guide provides a comprehensive overview of the insecticidal properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of V-ATPase

The primary insecticidal mechanism of this compound is the inhibition of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are essential proton pumps that play a critical role in maintaining the pH homeostasis of various intracellular organelles and across the plasma membranes of specialized cells in insects.[3][4]

In insects, V-ATPase is highly active in the Malpighian tubules, the primary excretory and osmoregulatory organs. The proton gradient generated by V-ATPase energizes secondary active transport processes crucial for ion and water balance.

By inhibiting V-ATPase, this compound disrupts these vital physiological functions, leading to a cascade of detrimental effects:

  • Disruption of Ion Homeostasis: The inhibition of the proton pump leads to a failure in the transport of ions such as K+ and Na+.

  • Impaired Excretion: The function of the Malpighian tubules is compromised, leading to a buildup of toxic metabolic waste.

  • Physiological Paralysis: The disruption of ion balance affects nerve and muscle function, leading to paralysis and cessation of feeding.

  • Mortality: Ultimately, the combination of these effects results in the death of the aphid.

The derivative of this compound, afidopyropen, has been shown to have a different mode of action, targeting the Transient Receptor Potential Vanilloid (TRPV) channels in chordotonal organs, which are involved in sensing external stimuli and gravity.[5] This guide, however, focuses on the V-ATPase inhibitory action of the parent compound, this compound.

V_ATPase_Inhibition cluster_membrane Midgut/Malpighian Tubule Cell Membrane V_ATPase V-ATPase V1 domain (ATP hydrolysis) V0 domain (Proton translocation) ADP ADP + Pi V_ATPase:v1->ADP hydrolyzes H_out H+ V_ATPase:v0->H_out Ion_Transport Ion Transport Disruption V_ATPase->Ion_Transport leads to PP_A This compound PP_A->V_ATPase binds and inhibits ATP ATP ATP->V_ATPase:v1 binds H_in H+ H_in->V_ATPase:v0 translocated Physiological_Effects Paralysis & Cessation of Feeding Ion_Transport->Physiological_Effects causes Mortality Aphid Mortality Physiological_Effects->Mortality results in

Figure 1: Mechanism of this compound action on aphid V-ATPase.

Quantitative Data on Insecticidal Activity

This compound exhibits high insecticidal activity against various species of aphids and other sucking pests.[1][2] The following tables summarize the available quantitative data.

Table 1: Insecticidal Spectrum of this compound

Pest SpeciesOrderFamilyTarget StageLC50 (mg/L)
Green peach aphid (Myzus persicae)HemipteraAphididae1st Instar0.98
Cotton aphid (Aphis gossypii)HemipteraAphididae1st Instar0.30
Comstock mealybug (Pseudococcus comstocki)HemipteraPseudococcidae1st Instar6.4
Greenhouse whitefly (Trialeurodes vaporariorum)HemipteraAleyrodidaeAdult2.5
Sweetpotato whitefly (Bemisia tabaci)HemipteraAleyrodidaeAdult1.8
Rice leaf bug (Trigonotylus caelestialium)HemipteraMiridae2nd Instar>100
Brown planthopper (Nilaparvata lugens)HemipteraDelphacidae2nd Instar>100
Green rice leafhopper (Nephotettix cincticeps)HemipteraCicadellidae2nd Instar>100
Diamondback moth (Plutella xylostella)LepidopteraPlutellidae2nd Instar>100
Two-spotted spider mite (Tetranychus urticae)AcariTetranychidaeAdult>500

Data sourced from:[1]

Table 2: Efficacy of this compound Against Different Growth Stages of Myzus persicae

Growth StageLC50 (mg/L)
1st Instar0.98
2nd Instar1.5
3rd Instar2.5
Adult1.3

Data interpretation from:[1]

Table 3: Efficacy of this compound Against an Organophosphate-Resistant Strain of Myzus persicae

CompoundStrainLC50 (mg/L)Resistance Ratio (R/S)
This compoundSusceptible (S)0.98<1.0
Resistant (R)0.92
FenitrothionSusceptible (S)8.516
Resistant (R)130

Data sourced from:[1]

Experimental Protocols

The evaluation of the insecticidal properties of this compound involves standardized bioassays.

Aphid Rearing
  • Host Plants: Aphid colonies, such as Myzus persicae and Aphis gossypii, are typically maintained on young cabbage or cucumber plants, respectively.

  • Environmental Conditions: The colonies are kept in a controlled environment, usually at 20-25°C with a 16-hour light and 8-hour dark photoperiod.

  • Synchronization: For age-specific assays, adult aphids are placed on new host plants for a limited time (e.g., 24 hours) to lay nymphs. The adults are then removed, leaving a synchronized cohort of first-instar nymphs.

Insecticidal Bioassays

A common method for evaluating the efficacy of insecticides against aphids is the leaf-dip bioassay.[6]

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as acetone, and then diluted with water containing a surfactant (e.g., Tween 20) to create a series of concentrations.

  • Leaf Disc Preparation: Leaf discs are cut from the host plant.

  • Application: The leaf discs are dipped into the test solutions for a set period (e.g., 30 seconds) and then allowed to air dry. Control discs are dipped in the solvent-surfactant solution without the insecticide.

  • Infestation: The treated leaf discs are placed on an agar bed in a petri dish, and a specific number of aphids (e.g., 10-20) are transferred onto each disc.

  • Incubation and Assessment: The petri dishes are incubated under the same conditions as the rearing colonies. Mortality is assessed after a specific time, typically 24 to 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize/Extract This compound B Prepare Serial Dilutions in Solvent + Surfactant A->B D Leaf-Dip Application B->D C Cut Host Plant Leaf Discs C->D E Air Dry Leaf Discs D->E F Infest with Aphids E->F G Incubate under Controlled Conditions F->G H Assess Mortality (e.g., after 48h) G->H I Probit Analysis H->I J Determine LC50 Value I->J

Figure 2: General experimental workflow for an aphid leaf-dip bioassay.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is a key determinant of its insecticidal activity. Studies on various analogs have revealed important structural features.

  • Pyridyl and α-Pyrone Rings: The 3-pyridyl and α-pyrone moieties are crucial for insecticidal activity. Conversion of these rings to other structures significantly reduces efficacy.[7]

  • Acyl Groups: The acyl groups at the C-1, C-7, and C-11 positions are important for activity. Modification of these groups can alter the potency and spectrum of the compound. For instance, the development of afidopyropen involved the substitution of cyclopropanecarbonyloxy groups at the C-1 and C-11 positions, which resulted in high insecticidal activity.[8]

  • C-13 Position: Modifications at the C-13 position can also influence the biological activity of this compound analogs.[7]

SAR_Logic cluster_modifications Structural Modifications PPA_Core This compound Core Structure Pyridyl 3-Pyridyl Ring PPA_Core->Pyridyl has Pyrone α-Pyrone Ring PPA_Core->Pyrone has Acyl C1, C7, C11 Acyl Groups PPA_Core->Acyl has C13 C13 Position PPA_Core->C13 has Activity High Aphicidal Activity Pyridyl->Activity essential for Reduced_Activity Reduced/Altered Activity Pyridyl->Reduced_Activity modification leads to Pyrone->Activity essential for Pyrone->Reduced_Activity modification leads to Acyl->Activity important for Acyl->Reduced_Activity modification can lead to C13->Reduced_Activity modification can lead to

Figure 3: Logical relationships in the Structure-Activity of this compound.

Resistance and Selectivity

An important characteristic of this compound is its efficacy against aphid populations that have developed resistance to other classes of insecticides, such as organophosphates.[1] This suggests a low risk of cross-resistance, making it a valuable tool for resistance management programs.

Furthermore, this compound exhibits a favorable selectivity profile. It has low toxicity to beneficial insects, such as the parasitoid wasp Aphidius colemani, and aquatic organisms like Oryzias latipes (Japanese rice fish) and Daphnia magna (water flea).[1]

Conclusion

This compound is a potent and selective aphicide with a novel mode of action targeting the insect V-ATPase. Its efficacy against resistant aphid strains and its favorable safety profile for non-target organisms make it a promising lead compound for the development of new and sustainable crop protection agents. The successful commercialization of its derivative, afidopyropen, further underscores the potential of the pyripyropene chemical class in modern agriculture. Further research into the specific binding site on the V-ATPase and the mechanisms of potential resistance will be valuable for the long-term utility of this class of insecticides.

References

Fungal Secondary Metabolites: A Promising Frontier for Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to combat hypercholesterolemia and atherosclerosis has led researchers to explore the vast and diverse chemical space of fungal secondary metabolites. Among the promising targets in this area is Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. Fungi have proven to be a rich source of potent and selective ACAT inhibitors, offering unique scaffolds for the development of new drugs. This technical guide provides an in-depth overview of fungal secondary metabolites with ACAT inhibitory activity, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

The Role of ACAT in Cholesterol Homeostasis and Disease

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol within cells.[1] In mammals, two isozymes of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][3]

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys.[1] In macrophages within atherosclerotic lesions, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerosis.[4]

  • ACAT2 is primarily found in the liver and intestine, where it plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins.[1]

The distinct roles of these isozymes make selective inhibition a key strategy in drug development. Inhibition of ACAT2 is considered a promising approach for lowering plasma cholesterol levels, while targeting ACAT1 in macrophages could potentially reduce the progression of atherosclerosis.[5] However, complete inhibition of ACAT1 has been shown to have some controversial effects, highlighting the need for carefully designed therapeutic strategies.[6][7]

Fungal Metabolites as a Source of ACAT Inhibitors

A variety of fungal secondary metabolites have been identified as potent inhibitors of ACAT. These compounds, originating from diverse fungal genera such as Aspergillus and Penicillium, exhibit a range of chemical structures and inhibitory activities.

Quantitative Data on Fungal ACAT Inhibitors

The following table summarizes the quantitative data for several well-characterized fungal secondary metabolites with ACAT inhibitory activity. The half-maximal inhibitory concentration (IC50) values against ACAT1 and ACAT2 are provided where available, highlighting the potential for selective inhibition.

CompoundProducing OrganismIC50 (ACAT1)IC50 (ACAT2)Reference(s)
Pyripyropene A Aspergillus fumigatus, Penicillium griseofulvum>20-100 µM70 nM - 0.198 µM[8][9][10]
Pyripyropene B Aspergillus fumigatus117 nM (rat liver microsomes)-[8]
Pyripyropene C Aspergillus fumigatus53 nM (rat liver microsomes)-[8]
Pyripyropene D Aspergillus fumigatus268 nM (rat liver microsomes)-[8]
Purpactin A Penicillium purpurogenum121-126 µM (rat liver microsomes)-[11]
Purpactin B Penicillium purpurogenum121-126 µM (rat liver microsomes)-[11]
Purpactin C Penicillium purpurogenum121-126 µM (rat liver microsomes)-[11]
Aurasperone A Aspergillus sp.--[12]
Aurasperone D Aspergillus sp.--[12]
Averufanin Aspergillus sp.--[12]
Flavasperone Aspergillus sp.Selective for ACAT2-[12]
Sterigmatocystin Aspergillus sp.Selective for ACAT2-[12]
GERI-BP002-A Aspergillus fumigatus50 µM (rat liver microsomes)-[13]
Beauveriolides Beauveria sp.Selective for ACAT1 in cell-based assaysInhibited both in enzyme assays[14]

Note: IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration). Data from different sources should be compared with caution.

Key Experimental Protocols

The identification and characterization of ACAT inhibitors from fungal sources rely on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used in this field.

Microsomal ACAT Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the ACAT enzyme present in microsomal fractions isolated from tissues like the liver.

1. Preparation of Microsomes:

  • Homogenize fresh or frozen liver tissue (e.g., from rat) in a cold buffer solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.2).[15]

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. ACAT Activity Assay:

  • In a reaction tube, combine the microsomal protein (e.g., 50 µg), bovine serum albumin (BSA), and a cholesterol source (e.g., cholesterol in cyclodextrin).[6]

  • Pre-incubate the mixture at 37°C for a short period (e.g., 30 minutes).[6]

  • Add the test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.[6][15]

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 10 minutes).[6]

  • Stop the reaction by adding a solvent mixture like chloroform:methanol (2:1).[6]

3. Quantification of Cholesteryl Esters:

  • Extract the lipids from the reaction mixture.

  • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).[6]

  • Scrape the silica gel corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.[6]

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based ACAT Inhibition Assay

This assay evaluates the inhibitory activity of a compound in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

1. Cell Culture and Transfection:

  • Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, that are deficient in endogenous ACAT activity.[7]

  • Stably transfect the cells with expression vectors encoding for either human ACAT1 or ACAT2.[7]

  • Select and maintain cell lines that express high levels of the respective ACAT isozyme.

2. Inhibition Assay using NBD-Cholesterol:

  • Plate the ACAT1- or ACAT2-expressing CHO cells in a suitable format (e.g., 96-well plates).

  • Treat the cells with various concentrations of the test compound for a defined period.

  • Add NBD-cholesterol, a fluorescent cholesterol analog, to the cells.[7] When esterified by ACAT, NBD-cholesterol accumulates in lipid droplets, leading to a significant increase in fluorescence intensity.[7]

  • Incubate the cells to allow for the uptake and esterification of NBD-cholesterol.

  • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.[7]

3. Data Analysis:

  • Calculate the percentage of inhibition by comparing the fluorescence in compound-treated cells to that of untreated control cells.

  • Determine the IC50 values for ACAT1 and ACAT2 by plotting the percentage of inhibition against the inhibitor concentration.

  • The selectivity of the inhibitor can be determined by comparing the IC50 values for the two isozymes.

Visualizing the Landscape of ACAT Inhibition

To better understand the complex processes involved in ACAT inhibition, the following diagrams, generated using the DOT language, illustrate the ACAT signaling pathway and a general workflow for the discovery of fungal ACAT inhibitors.

ACAT_Signaling_Pathway ACAT Signaling in Atherosclerosis cluster_Macrophage Macrophage cluster_Hepatocyte_Enterocyte Hepatocyte / Enterocyte LDL LDL LDLR LDL Receptor LDL->LDLR Binding & Internalization FreeCholesterol Free Cholesterol LDLR->FreeCholesterol Lysosomal Hydrolysis ACAT1 ACAT1 FreeCholesterol->ACAT1 Substrate CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification LipidDroplet Lipid Droplet CholesterylEsters->LipidDroplet Accumulation FoamCell Foam Cell Formation LipidDroplet->FoamCell DietaryCholesterol Dietary/Synthesized Cholesterol ACAT2 ACAT2 DietaryCholesterol->ACAT2 Substrate CE_for_LP Cholesteryl Esters for Lipoprotein Assembly ACAT2->CE_for_LP Esterification VLDL_Chylomicron VLDL / Chylomicrons CE_for_LP->VLDL_Chylomicron Incorporation VLDL_Chylomicron->LDL Metabolism in Plasma

Caption: ACAT signaling in different cell types and its role in atherosclerosis.

Fungal_ACAT_Inhibitor_Discovery_Workflow Discovery of Fungal ACAT Inhibitors cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Evaluation Evaluation Phase FungalIsolation Fungal Strain Isolation & Cultivation Extraction Extraction of Secondary Metabolites FungalIsolation->Extraction Screening High-Throughput Screening (ACAT Inhibition Assay) Extraction->Screening BioassayGuided Bioassay-Guided Fractionation Screening->BioassayGuided Hit Identification Purification Purification of Active Compounds BioassayGuided->Purification StructureElucidation Structure Elucidation (NMR, MS, etc.) Purification->StructureElucidation IC50 IC50 Determination (ACAT1 & ACAT2) StructureElucidation->IC50 CellBased Cell-Based Assays IC50->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo

Caption: General workflow for discovering fungal ACAT inhibitors.

Conclusion

Fungal secondary metabolites represent a vast and largely untapped resource for the discovery of novel ACAT inhibitors. The chemical diversity of these natural products, coupled with their potential for potent and selective inhibition of ACAT isozymes, makes them highly attractive candidates for the development of new therapies for hypercholesterolemia and atherosclerosis. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically explore this promising area of drug discovery. Further investigation into the mechanisms of action and structure-activity relationships of these fungal metabolites will be crucial in translating these natural products into clinically effective therapeutics.

References

Pharmacological Profile of Pyripyropene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A (PPPA) is a naturally occurring meroterpenoid first isolated from the fungus Aspergillus fumigatus.[1][2] It has garnered significant attention in the scientific community for its potent and selective inhibitory activity against Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2).[3][4][5][6] ACAT2 plays a crucial role in the esterification of cholesterol in the liver and intestines, processes central to the absorption of dietary cholesterol and the assembly of lipoproteins.[4][7] This selective inhibition makes this compound a promising therapeutic lead for the management of hypercholesterolemia and the prevention of atherosclerosis.[4][8][9] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and metabolic fate, supported by experimental methodologies and quantitative data.

Mechanism of Action: Selective Inhibition of ACAT2

This compound exerts its pharmacological effects through the potent and selective inhibition of the ACAT2 isozyme.[4][5][6][8] ACATs are intracellular enzymes that catalyze the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[7] Two isoforms, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and small intestine.[7] The selectivity of this compound for ACAT2 is a key feature of its pharmacological profile, potentially offering a superior safety profile compared to non-selective ACAT inhibitors.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound against ACAT isoforms have been quantified in various in vitro assays.

TargetIC50 ValueAssay SystemReference
ACAT2 (SOAT2) 70 nM (0.07 µM)In vitro enzyme activity assay[3][5][6]
ACAT1 > 80 µMIn vitro enzyme activity assay[5]

In Vitro Efficacy

Beyond its direct enzymatic inhibition, this compound has demonstrated biological activity in cellular models, further elucidating its potential therapeutic applications.

Cell LineEffectIC50 ValueExperimental ConditionsReference
HUVECs Anti-proliferative activity1.8 µM72 hours incubation[3]
HUVECs Inhibition of VEGF-induced migration and tubular formation-10 µM, 24 hours incubation[3]
KB3-1, K562, Neuro2A No growth inhibitory effects-Not specified[3]

In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound has been extensively evaluated in murine models of hyperlipidemia and atherosclerosis, demonstrating significant efficacy in reducing key markers of these diseases.

Effects on Cholesterol Metabolism and Atherosclerosis

Oral administration of this compound has been shown to attenuate hypercholesterolemia and reduce the development of atherosclerotic plaques in apolipoprotein E-knockout (ApoE-/-) mice, a widely used model for studying atherosclerosis.[4][8][10]

Animal ModelDosageDurationKey FindingsReference
ApoE-/- Mice 10-50 mg/kg/day (p.o.)12 weeks- Reduced plasma levels of cholesterol, VLDL, and LDL.- Lowered hepatic cholesterol content.- Decreased ratio of cholesteryl oleate to cholesteryl linoleate in VLDL and LDL.- Reduced atherogenic lesion areas in the aorta (by 26.2% to 46%) and heart (by 18.9% to 37.6%).[3][4][8]
C57BL/6 Mice 10-100 mg/kgSingle dose- Inhibited intestinal cholesterol absorption by 30.5% to 55.8%.[4][5][8]
ApoE-/- and Ldlr-/- Mice 10-100 mg/kgSingle dose- Decreased intestinal cholesterol absorption.[7]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

Metabolism

In vitro studies using liver microsomes from various species, including humans, mice, rats, and rabbits, have shown that this compound undergoes metabolic transformation.[11][12] The primary metabolic pathways involve successive hydrolysis of the acetyl groups at the 1-O and 11-O positions.[11][12] Further metabolism, including dehydrogenation and oxidation of the pyridine ring, has also been observed, with some species-specific differences.[11][12] Importantly, the metabolites of this compound have been found to exhibit markedly decreased ACAT2 inhibitory activity.[11]

Bioavailability

This compound is orally active, as demonstrated by its efficacy in in vivo studies following oral administration.[3][4][6] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in mouse and human plasma, which is suitable for detailed pharmacokinetic studies.[13] However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in mice are not yet publicly available in a consolidated format.

Experimental Protocols

In Vitro ACAT Inhibition Assay

A common method to determine the IC50 of compounds against ACAT1 and ACAT2 involves using cell lines that exclusively express one of the isoforms.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed ACAT1 and ACAT2 expressing cells in a 96-well plate incubate_cells Incubate cells seed->incubate_cells add_nbd Add NBD-cholesterol (fluorescent substrate) incubate_cells->add_nbd add_pppa Add varying concentrations of this compound add_nbd->add_pppa incubate_treatment Incubate for 6 hours add_pppa->incubate_treatment measure_fluorescence Measure fluorescence incubate_treatment->measure_fluorescence plot_data Plot fluorescence vs. log(concentration) measure_fluorescence->plot_data calculate_ic50 Calculate IC50 using sigmoidal dose-response curve plot_data->calculate_ic50

Caption: Workflow for a cell-based ACAT inhibition assay.

In Vivo Atherosclerosis Model in ApoE-/- Mice

The in vivo efficacy of this compound is often assessed using the apolipoprotein E-knockout (ApoE-/-) mouse model, which spontaneously develops hypercholesterolemia and atherosclerotic lesions.

G start Start with 8-10 week old female ApoE-/- mice diet Feed a high-fat/cholesterol diet (e.g., Western diet) start->diet treatment Administer this compound (e.g., 10-50 mg/kg/day, p.o.) or vehicle control diet->treatment duration Continue treatment for 12 weeks treatment->duration collection Collect blood and tissues (aorta, heart, liver) duration->collection analysis Analyze plasma lipids (cholesterol, lipoproteins) and quantify atherosclerotic lesion area collection->analysis end Evaluate efficacy analysis->end

Caption: Protocol for evaluating anti-atherosclerotic efficacy.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of ACAT2 in the intestine and liver, leading to reduced cholesterol absorption and modification of lipoprotein profiles.

G cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte cluster_outcome Pharmacological Outcome Dietary Cholesterol Dietary Cholesterol ACAT2_intestine ACAT2 Dietary Cholesterol->ACAT2_intestine Cholesteryl Esters_intestine Cholesteryl Esters ACAT2_intestine->Cholesteryl Esters_intestine Chylomicrons Chylomicrons Cholesteryl Esters_intestine->Chylomicrons Systemic Circulation Systemic Circulation Chylomicrons->Systemic Circulation Cholesterol_liver Cholesterol ACAT2_liver ACAT2 Cholesterol_liver->ACAT2_liver Cholesteryl Esters_liver Cholesteryl Esters ACAT2_liver->Cholesteryl Esters_liver VLDL VLDL Cholesteryl Esters_liver->VLDL VLDL->Systemic Circulation PPPA This compound PPPA->ACAT2_intestine inhibits PPPA->ACAT2_liver inhibits Reduced Cholesterol Absorption Reduced Cholesterol Absorption Reduced Plasma Cholesterol & LDL Reduced Plasma Cholesterol & LDL Reduced Cholesterol Absorption->Reduced Plasma Cholesterol & LDL Reduced Atherosclerosis Reduced Atherosclerosis Reduced Plasma Cholesterol & LDL->Reduced Atherosclerosis

Caption: Mechanism of this compound in cholesterol metabolism.

Conclusion

This compound stands out as a highly selective and potent inhibitor of ACAT2 with demonstrated efficacy in preclinical models of hypercholesterolemia and atherosclerosis. Its oral activity and distinct mechanism of action make it a valuable lead compound for the development of novel therapies targeting cardiovascular diseases. Further research, particularly detailed pharmacokinetic studies in various species, will be essential to fully elucidate its therapeutic potential and advance its clinical development. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on this promising molecule.

References

Pyripyropene A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A (PPPA) is a fungal meroterpenoid that has garnered significant attention in the scientific community for its potent and selective inhibitory activity against Acyl-CoA:cholesterol acyltransferase 2 (ACAT2).[1] This enzyme plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver. Its selective inhibition by this compound presents a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the scientific literature on this compound, covering its biosynthesis, mechanism of action, chemical synthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis of this compound

The biosynthesis of this compound in fungi, such as Aspergillus fumigatus, is a complex process that involves the convergence of the polyketide and terpenoid pathways.[2][3][4][5] The core structure is assembled from five acetate units, three mevalonate units, and one nicotinic acid unit.[3][5] The biosynthetic pathway can be broadly divided into the formation of the pyridino-α-pyrone moiety and the sesquiterpene core, followed by their linkage and subsequent modifications.[3][4][5]

A key intermediate in the pathway is farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. The pyridino-α-pyrone portion is formed through the condensation of nicotinic acid with two acetate units.[3][5] These two precursors are then coupled and undergo a series of cyclizations and enzymatic modifications to yield the final this compound molecule.[3][5]

This compound Biosynthesis cluster_terpenoid Terpenoid Pathway cluster_polyketide Polyketide Pathway Mevalonate 3x Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Core_Skeleton Pyripyropene Core Skeleton FPP->Core_Skeleton Prenylation & Cyclization Acetate 5x Acetate Pyridino_pyrone Pyridino-α-pyrone Acetate->Pyridino_pyrone Nicotinic_Acid 1x Nicotinic Acid Nicotinic_Acid->Pyridino_pyrone Pyridino_pyrone->Core_Skeleton PPPA This compound Core_Skeleton->PPPA Acetylation & Modifications

Figure 1: Simplified biosynthetic pathway of this compound.

Mechanism of Action: Selective ACAT2 Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2).[1] ACAT enzymes are responsible for the esterification of cholesterol to form cholesteryl esters. There are two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is predominantly found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly, respectively. The selectivity of this compound for ACAT2 over ACAT1 is a key feature that makes it an attractive therapeutic candidate, as non-selective ACAT inhibition has been associated with adverse effects.

ACAT2 Inhibition by this compound cluster_process Cellular Cholesterol Esterification cluster_effect Physiological Effect Cholesterol Free Cholesterol ACAT2 ACAT2 Enzyme Cholesterol->ACAT2 Acyl_CoA Acyl-CoA Acyl_CoA->ACAT2 Cholesteryl_Ester Cholesteryl Ester ACAT2->Cholesteryl_Ester Esterification Reduced_Absorption Reduced Intestinal Cholesterol Absorption Reduced_VLDL Reduced Hepatic VLDL Secretion PPPA This compound PPPA->Inhibition

Figure 2: Mechanism of ACAT2 inhibition by this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and its derivatives has been extensively studied. The following tables summarize the key quantitative data from the literature.

Table 1: In Vitro ACAT Inhibitory Activity of Pyripyropenes

CompoundACAT1 IC₅₀ (µM)ACAT2 IC₅₀ (µM)Selectivity Index (ACAT1/ACAT2)Reference
This compound>800.07>1143[6]
Pyripyropene B-0.117-[7]
Pyripyropene C-0.053-[7]
Pyripyropene D-0.268-[7]
PR-71 (7-O-isocaproyl derivative)400.06667[8]
Benzylidene acetal analog 35-0.0056-[9]
1,11-O-o-methylbenzylidene-7-O-p-cyanobenzoyl PPPA--High[10]
1,11-O-o,o-dimethylbenzylidene-7-O-p-cyanobenzoyl PPPA--High[10]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Animal ModelTreatment DoseEffect on Cholesterol AbsorptionReduction in Atherosclerotic Lesions (Aorta)Reduction in Atherosclerotic Lesions (Heart)Reference
C57BL/6 Mice10 mg/kg30.5 ± 4.7% inhibition--[1]
C57BL/6 Mice50 mg/kg48.9 ± 2.2% inhibition--[1]
C57BL/6 Mice100 mg/kg55.8 ± 3.3% inhibition--[1]
ApoE-knockout Mice10 mg/kg/day (12 weeks)-26.2 ± 3.7%18.9 ± 3.6%[11][12]
ApoE-knockout Mice25 mg/kg/day (12 weeks)-36.2 ± 4.9%25.0 ± 6.0%[12]
ApoE-knockout Mice50 mg/kg/day (12 weeks)-46.5 ± 3.8%37.6 ± 6.0%[11][12]
ApoE-knockout Mice (PRD125)1 mg/kg/day (12 weeks)-62.2 ± 13.1%-[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

ACAT Inhibition Assay (Microsomal)

This assay measures the ability of a compound to inhibit the activity of ACAT enzymes in microsomes isolated from rat liver or cultured cells expressing either ACAT1 or ACAT2.

ACAT Inhibition Assay Workflow Start Start Prepare_Microsomes Prepare Microsomes (e.g., from rat liver) Start->Prepare_Microsomes Incubate Incubate Microsomes with Test Compound (this compound) Prepare_Microsomes->Incubate Add_Substrate Add [14C]oleoyl-CoA (Radioactive Substrate) Incubate->Add_Substrate Reaction Enzymatic Reaction (37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with isopropanol/heptane) Reaction->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC Separate Lipids by Thin-Layer Chromatography (TLC) Extract_Lipids->TLC Quantify Quantify Radioactive Cholesteryl Esters TLC->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for a microsomal ACAT inhibition assay.

Methodology Overview:

  • Microsome Preparation: Microsomes are isolated from rat liver or cultured cells by differential centrifugation.

  • Incubation: A pre-incubation step is performed with the microsomes and varying concentrations of the test compound (e.g., this compound) in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a radiolabeled substrate, typically [14C]oleoyl-CoA.

  • Reaction Termination and Lipid Extraction: The reaction is stopped after a defined time, and the lipids are extracted using an organic solvent system.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Fermentation and Isolation of this compound

This compound is a secondary metabolite produced by certain strains of Aspergillus fumigatus. The general procedure for its production and purification is as follows:

Methodology Overview:

  • Fermentation: The producing strain of Aspergillus fumigatus (e.g., FO-1289) is cultured in a suitable fermentation medium under optimized conditions of temperature, pH, and aeration.[7]

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are typically extracted with an organic solvent such as ethyl acetate.[7]

  • Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This often includes silica gel column chromatography, followed by reversed-phase chromatography (e.g., ODS column) and high-performance liquid chromatography (HPLC) to yield pure this compound.[7]

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups.[8][14][15] These syntheses often involve convergent strategies, where different fragments of the molecule are synthesized separately and then coupled together. Key steps in a representative total synthesis might include:

Methodology Overview:

  • Synthesis of the Decalin Core: Construction of the polycyclic sesquiterpene core, often employing stereoselective reactions to establish the correct stereochemistry.

  • Synthesis of the Pyridino-α-pyrone Moiety: Preparation of the heterocyclic portion of the molecule.

  • Fragment Coupling and Cyclization: The two major fragments are coupled, followed by cyclization to form the complete carbon skeleton.

  • Final Functional Group Manipulations: Introduction of the acetyl groups and other final modifications to complete the synthesis of this compound.

One reported total synthesis achieved an overall yield of 9.3% over 16 steps.

Conclusion

This compound stands out as a highly potent and selective inhibitor of ACAT2, demonstrating significant potential for the treatment of hypercholesterolemia and atherosclerosis. Its unique mode of action and promising in vivo efficacy have made it a subject of intensive research. This technical guide has summarized the key findings from the scientific literature, providing a foundation for further investigation and development in the field. The detailed data and methodological overviews presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working on this and related natural products.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Pyripyropene A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A (PPPA) is a fungal-derived natural product that has garnered significant interest as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2).[1][2][3] ACAT enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[4] Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.[4][5] The selective inhibition of ACAT2 is a promising therapeutic strategy for managing hypercholesterolemia and preventing the development of atherosclerosis.[3][4][6] this compound has been shown to effectively attenuate hypercholesterolemia and atherosclerosis in animal models, making it a valuable lead compound in drug discovery.[1][3]

These application notes provide detailed protocols for in vitro assays to determine the activity of this compound, focusing on its inhibitory effect on ACAT2.

Mechanism of Action of this compound

This compound selectively binds to and inhibits the enzymatic activity of ACAT2.[4] This inhibition prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. The reduction in cholesteryl ester formation within intestinal enterocytes leads to decreased absorption of dietary cholesterol. In hepatocytes, ACAT2 inhibition reduces the packaging of cholesteryl esters into very-low-density lipoproteins (VLDL), thereby lowering plasma levels of LDL cholesterol.[6]

PyripyropeneA_Mechanism FC Free Cholesterol ACAT2 ACAT2 Enzyme FC->ACAT2 Substrate FACoA Fatty Acyl-CoA FACoA->ACAT2 Substrate CE Cholesteryl Esters ACAT2->CE Catalyzes LD Lipid Droplet Storage CE->LD VLDL VLDL Assembly CE->VLDL PPPA This compound PPPA->ACAT2 Inhibits

Mechanism of this compound (PPPA) inhibition of ACAT2.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against ACAT1 and ACAT2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values from various in vitro assay systems.

CompoundTargetAssay SystemIC50 ValueSelectivity Index (ACAT1/ACAT2)Reference
This compoundACAT2Cell-based assay0.07 µM (70 nM)>+3.06[1][7][8]
This compoundACAT1Cell-based assay>214 µM>+3.06[7][8]
This compoundACAT2Enzyme assay25 µM~7.16[4]
This compoundACAT1Enzyme assay179 µM~7.16[4]
This compoundACATRat liver microsomes58 nMNot specified[9]
This compoundACAT2Microsomes from transfected cells0.18 µMNot specified[10]
This compoundACAT1Microsomes from transfected cellsNo inhibitionNot specified[10]

Experimental Protocols

Cell-Based ACAT Inhibition Assay using NBD-Cholesterol

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on ACAT1 and ACAT2 in a cellular context.[10] The assay utilizes NBD-cholesterol, a fluorescent cholesterol analog, which exhibits increased fluorescence upon esterification by ACAT.

Materials:

  • ACAT1- and ACAT2-expressing cells (e.g., stably transfected CHO or HEK293 cells)

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • CP113 (a non-specific ACAT inhibitor, for background determination)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Protocol:

  • Cell Seeding:

    • Seed ACAT1- and ACAT2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.001 µg/ml to 20 µg/ml).[10]

    • Prepare control wells: no inhibitor (100% activity) and a known ACAT inhibitor like CP113 (2 µg/ml) for background fluorescence.[10]

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Add NBD-cholesterol to all wells at a final concentration of 1 µg/ml.[10]

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[10]

  • Data Acquisition:

    • After incubation, measure the fluorescence of each well using a microplate reader with excitation at 488 nm and emission at 535 nm.[11]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with CP113) from all other readings.

    • Plot the fluorescence values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CellBasedAssay_Workflow Start Start Seed Seed ACAT1/ACAT2 Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 AddCompounds Add PPPA and NBD-Cholesterol to Cells Incubate1->AddCompounds Prepare Prepare this compound Serial Dilutions Prepare->AddCompounds Incubate2 Incubate for 6 hours AddCompounds->Incubate2 Measure Measure Fluorescence (Ex: 488 nm, Em: 535 nm) Incubate2->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for the cell-based ACAT inhibition assay.
Microsomal ACAT Inhibition Assay

This assay measures the activity of ACAT in microsomes isolated from liver tissue or from cells overexpressing a specific ACAT isoform.[9][12] The activity is determined by measuring the incorporation of a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) into cholesteryl esters.

Materials:

  • Isolated liver microsomes or microsomes from ACAT-expressing cells

  • Bovine Serum Albumin (BSA)

  • Free cholesterol in β-cyclodextrin

  • [14C]oleoyl-CoA

  • This compound

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Protocol:

  • Microsome Preparation:

    • Isolate microsomes from liver tissue or cultured cells using standard differential centrifugation methods.[12]

    • Determine the protein concentration of the microsomal preparation.[12]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine a specific amount of microsomal protein (e.g., 50 µg), BSA, and free cholesterol.[12]

    • Add varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10-30 minutes).[12]

  • Enzymatic Reaction:

    • Initiate the reaction by adding [14C]oleoyl-CoA.

    • Incubate at 37°C for a defined time (e.g., 20-30 minutes).[5][12]

  • Lipid Extraction:

    • Stop the reaction by adding chloroform/methanol (2:1).[12]

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

    • Scrape the band corresponding to cholesteryl esters into a scintillation vial.[12]

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [14C]cholesteryl oleate formed.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

MicrosomalAssay_Workflow Start Start PrepareMix Prepare Reaction Mix: Microsomes, Cholesterol, PPPA Start->PrepareMix PreIncubate Pre-incubate at 37°C PrepareMix->PreIncubate StartReaction Start Reaction with [14C]oleoyl-CoA PreIncubate->StartReaction Incubate Incubate at 37°C StartReaction->Incubate StopReaction Stop Reaction & Extract Lipids Incubate->StopReaction TLC Separate Lipids by TLC StopReaction->TLC Quantify Quantify Radioactivity of Cholesteryl Esters TLC->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Workflow for the microsomal ACAT inhibition assay.

Conclusion

The in vitro assays described provide robust and reliable methods for characterizing the inhibitory activity of this compound against ACAT enzymes. The cell-based fluorescence assay is well-suited for high-throughput screening, while the microsomal assay offers a more direct measurement of enzyme activity. By employing these protocols, researchers can accurately determine the potency and selectivity of this compound and its analogs, facilitating the development of novel therapeutics for cardiovascular diseases.

References

Application Note: A Cell-Based Assay for Measuring ACAT2 Inhibition by Pyripyropene A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) is a key enzyme in intestinal cholesterol absorption and hepatic lipoprotein production.[1][2][3] It catalyzes the esterification of cholesterol, a crucial step for its packaging into chylomicrons and very-low-density lipoproteins (VLDL).[1][2] Inhibition of ACAT2 is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[4][5][6] Pyripyropene A (PPPA) is a potent and selective inhibitor of ACAT2, demonstrating significant anti-hypercholesterolemic and anti-atherosclerotic effects in vivo.[4][5][6][7] This application note provides a detailed protocol for a cell-based assay to measure the inhibitory activity of this compound on ACAT2. The described method utilizes a robust and sensitive luminescent assay to quantify cholesterol esterification in a cellular context.

Signaling Pathway of ACAT2 and Inhibition by this compound

ACAT2 is an integral membrane protein located in the endoplasmic reticulum. It utilizes cholesterol and long-chain fatty acyl-CoAs as substrates to form cholesteryl esters.[3] These esters are then incorporated into the core of lipoproteins. This compound selectively and non-covalently binds to a specific site on the ACAT2 enzyme, inhibiting its catalytic activity.[6][8][9]

ACAT2_Pathway cluster_ER Endoplasmic Reticulum cluster_Lipoprotein Lipoprotein Assembly ACAT2 ACAT2 CholesterylEster Cholesteryl Ester ACAT2->CholesterylEster Catalyzes Cholesterol Free Cholesterol Cholesterol->ACAT2 Substrate FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT2 Substrate Lipoprotein Nascent Lipoproteins (Chylomicrons, VLDL) CholesterylEster->Lipoprotein Incorporation PyripyropeneA This compound PyripyropeneA->ACAT2 Inhibits Experimental_Workflow A Cell Seeding (e.g., HepG2 or ACAT2-transfected cells) B Cell Culture and Adherence (24 hours) A->B C Treatment with this compound (Varying concentrations) B->C D Incubation (e.g., 24 hours) C->D E Cell Lysis D->E F Measurement of Free Cholesterol (without Cholesterol Esterase) E->F G Measurement of Total Cholesterol (with Cholesterol Esterase) E->G H Data Analysis (Calculate Cholesteryl Esters and % Inhibition) F->H G->H

References

Application Notes and Protocols: Dosing and Administration of Pyripyropene A in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A (PPPA) is a potent and selective inhibitor of Acyl–Coenzyme A:Cholesterol Acyltransferase 2 (ACAT2 or SOAT2), an enzyme primarily expressed in the liver and intestine.[1][2] ACAT2 plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2] By selectively inhibiting ACAT2, PPPA has demonstrated significant potential in preclinical mouse models for the management of hypercholesterolemia and the prevention of atherosclerosis.[3][4] These application notes provide detailed protocols for the dosing and administration of this compound in mice, based on established in vivo studies, to aid researchers in the consistent and effective application of this compound in their own experimental settings.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Murine Models
Mouse ModelDosage (mg/kg/day)Administration RouteDurationKey FindingsReference
C57BL/610, 50, 100OralSingle DoseDose-dependent inhibition of cholesterol absorption (30.5% to 55.8%).[1][1]
Apolipoprotein E knockout (Apoe-/-)10, 25, 50Oral12 weeksReduced plasma cholesterol, VLDL, and LDL levels; Decreased hepatic cholesterol content; Reduced atherosclerotic lesion areas in the aorta (26.2% to 46%) and heart (18.9% to 37.6%).[1][4][5][1][4][5]
Low-density lipoprotein receptor knockout (Ldlr-/-)Not SpecifiedOral12 weeksReduced cholesterol absorption.[1][1]
Table 2: Pharmacokinetic Parameters of this compound in Mice
Mouse StrainAdministration RouteDose (mg/kg)Key Pharmacokinetic ParameterReference
ICRIntravenous, Intraperitoneal, OralNot SpecifiedPlasma concentrations measurable, suitable for pharmacokinetic studies.[6]
ICROral5, 10Half-life (t1/2) = 0.693/λ, where λ is the terminal slope of the log-linear portion of the concentration-time profile.[2]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

1.1. Materials:

  • This compound (purity ≥99%)

  • Vehicle: While the specific vehicle used in the primary studies by Ohshiro et al. is not explicitly detailed, a common and appropriate vehicle for oral administration of hydrophobic compounds in mice is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution in corn oil can be used.[7]

  • Sterile 0.5% Carboxymethylcellulose (CMC) solution or Corn Oil

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches with a rounded tip for adult mice.

  • 1 mL syringes

1.2. Preparation of Dosing Solution (Example using 0.5% CMC):

  • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage should be between 5-10 mL/kg.

  • Weigh the precise amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 0.5% CMC solution to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Prepare fresh daily before administration.

1.3. Oral Gavage Administration:

  • Properly restrain the mouse to immobilize the head and body.

  • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure delivery to the stomach.

  • Draw the prepared this compound suspension into the syringe, ensuring there are no air bubbles.

  • Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Slowly administer the suspension into the stomach.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Assessment of Intestinal Cholesterol Absorption

2.1. Materials:

  • [14C]-Cholesterol

  • Corn oil

  • Animal feeding needles

  • Metabolic cages for fecal collection

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

2.2. Procedure:

  • Acclimatize mice to individual metabolic cages.

  • Fast the mice for 4-6 hours before the experiment.

  • Prepare a dosing solution of [14C]-Cholesterol in corn oil.

  • Administer the prepared this compound or vehicle control orally to the mice.

  • After a set time (e.g., 30 minutes), administer the [14C]-Cholesterol in corn oil via oral gavage.[1]

  • Collect feces for 48-72 hours.[1]

  • Homogenize the collected feces and extract the lipids.

  • Measure the radioactivity in the lipid extract using a liquid scintillation counter.

  • Calculate the percentage of cholesterol absorption as: [(Total 14C administered - Total 14C in feces) / Total 14C administered] x 100.

Protocol 3: Analysis of Plasma Lipids

3.1. Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Commercial enzymatic kits for total cholesterol, HDL, LDL, and triglycerides.

3.2. Procedure:

  • Collect blood from mice via a suitable method (e.g., retro-orbital sinus, tail vein) into EDTA-coated tubes.

  • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Collect the plasma (supernatant) and store at -80°C until analysis.

  • Thaw the plasma samples on ice.

  • Determine the concentrations of total cholesterol, HDL, LDL, and triglycerides using commercially available enzymatic kits according to the manufacturer's instructions.

Protocol 4: Quantification of Atherosclerotic Lesions

4.1. Materials:

  • Phosphate-buffered saline (PBS)

  • Formalin (10%, neutral buffered)

  • Oil Red O stain

  • Isopropanol

  • Dissecting microscope and tools

  • Image analysis software (e.g., ImageJ)

4.2. Procedure:

  • Euthanize the mouse and perfuse the vascular system with PBS to remove blood.

  • Dissect the entire aorta from the heart to the iliac bifurcation.

  • Carefully remove the adventitial fat.

  • Fix the aorta in 10% neutral buffered formalin.

  • Stain the aorta with Oil Red O solution to visualize lipid-laden lesions.

  • Destain with isopropanol and wash with water.

  • Pin the aorta flat on a black wax pan.

  • Capture high-resolution images of the aorta.

  • Use image analysis software to quantify the total aortic surface area and the Oil Red O-stained (lesion) area.

  • Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.

Mandatory Visualization

ACAT2_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Dietary_Cholesterol->NPC1L1 Absorption Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Free_Cholesterol Free Cholesterol Pool NPC1L1->Free_Cholesterol ACAT2 ACAT2 (SOAT2) Free_Cholesterol->ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Esterification Pyripyropene_A This compound Pyripyropene_A->ACAT2 Inhibition Chylomicrons Chylomicrons Assembly Cholesteryl_Esters->Chylomicrons Lymphatics To Lymphatics Chylomicrons->Lymphatics ApoB48 ApoB48 ApoB48->Chylomicrons MTP MTP MTP->Chylomicrons

Caption: ACAT2 signaling pathway in intestinal cholesterol absorption.

Experimental_Workflow Start Start: Acclimatize Mice Dosing_Prep Prepare this compound Dosing Suspension Start->Dosing_Prep Oral_Admin Daily Oral Administration (Vehicle or PPPA) Dosing_Prep->Oral_Admin Endpoint_Decision Endpoint Reached? (e.g., 12 weeks) Oral_Admin->Endpoint_Decision Cholesterol_Assay Cholesterol Absorption Assay (Optional, Acute Study) Oral_Admin->Cholesterol_Assay Acute Study Endpoint_Decision->Oral_Admin No Blood_Collection Blood Collection for Plasma Lipid Analysis Endpoint_Decision->Blood_Collection Yes Data_Analysis Data Analysis Cholesterol_Assay->Data_Analysis Aorta_Harvest Aorta Harvesting for Lesion Quantification Blood_Collection->Aorta_Harvest Aorta_Harvest->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo studies of this compound.

References

Pyripyropene A: Solubility Profile and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyripyropene A (PPPA) is a potent and selective inhibitor of Sterol O-acyltransferase 2 (SOAT2), also known as Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2).[1][2] This characteristic makes it a valuable tool for research in cholesterol metabolism and atherosclerosis. This document provides detailed application notes on the solubility of this compound in common laboratory solvents—Dimethyl Sulfoxide (DMSO), methanol, and ethanol—and offers standardized protocols for its use in in vitro assays.

Solubility of this compound

The solubility of a compound is a critical parameter for the design and reproducibility of in vitro experiments. The solubility of this compound was assessed in three common organic solvents. While qualitatively soluble in all three, quantitative data was most readily available for methanol.

Data Summary:

SolventSolubilityMolar Concentration (at max solubility)Notes
Methanol10 mg/mL17.13 mMRequires sonication and warming to fully dissolve.[2]
DMSOSolubleNot specified
EthanolSolubleNot specified

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in methanol. This concentration is suitable for subsequent dilution into aqueous buffers for cell-based or enzymatic assays.

Materials:

  • This compound (solid form)

  • Methanol (anhydrous, ≥99.8%)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound. For a 1 mL stock solution of 10 mM, weigh out 0.584 mg of this compound (Molecular Weight: 583.63 g/mol ).

  • Solvent Addition: Add the appropriate volume of methanol to the vial containing the weighed this compound. For a 10 mM stock, add 100 µL of methanol for every 0.584 mg of compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the vial in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming in a 37°C water bath can aid dissolution.[2]

    • Visually inspect the solution to ensure that all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months.[1]

Protocol for ACAT2 Inhibition Assay using this compound

This protocol outlines a cell-based assay to determine the inhibitory activity of this compound on ACAT2. This method utilizes a fluorescently labeled cholesterol analog to measure the formation of cholesteryl esters.

Materials:

  • HepG2 cells (or other suitable cell line expressing ACAT2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in methanol or DMSO)

  • NBD-cholesterol (or other fluorescent cholesterol analog)

  • Positive control inhibitor (e.g., another known ACAT2 inhibitor)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate overnight.[3]

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include wells for a vehicle control (medium with the same percentage of solvent as the highest this compound concentration) and a positive control.

  • Incubation with Fluorescent Cholesterol: Add NBD-cholesterol to each well at a final concentration of 0.5 µg/mL.[3]

  • Incubation Period: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[3][4]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for NBD).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound Action

PyripyropeneA_Pathway cluster_cell Cell Cholesterol Cholesterol ACAT2 ACAT2 Cholesterol->ACAT2 Acyl-CoA Acyl-CoA Acyl-CoA->ACAT2 Cholesteryl_Esters Cholesteryl_Esters ACAT2->Cholesteryl_Esters Lipid_Droplets Lipid_Droplets Cholesteryl_Esters->Lipid_Droplets Pyripyropene_A Pyripyropene_A Pyripyropene_A->ACAT2 Inhibits ACAT2_Inhibition_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of This compound incubate_overnight->prepare_compounds treat_cells Treat cells with this compound and NBD-cholesterol prepare_compounds->treat_cells incubate_6h Incubate for 6 hours treat_cells->incubate_6h measure_fluorescence Measure fluorescence incubate_6h->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Pyripyropene A in Hyperlipidemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A (PPPA) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), also known as Sterol O-Acyltransferase 2 (SOAT2).[1][2] ACAT2 plays a crucial role in the absorption of dietary cholesterol in the intestine and the assembly of very-low-density lipoproteins (VLDL) in the liver. By selectively inhibiting ACAT2, this compound has demonstrated significant potential in preclinical models for the management of hyperlipidemia and the prevention of atherosclerosis.[3][4] These application notes provide detailed protocols for utilizing this compound in hyperlipidemia research models, along with summarized data and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its lipid-lowering effects by specifically inhibiting the ACAT2 isozyme, with an IC50 value of approximately 0.07 µM.[1][2] This inhibition occurs in both the intestines and the liver. In the intestine, inhibition of ACAT2 blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption. In the liver, ACAT2 inhibition decreases the esterification of cholesterol, leading to a reduction in the cholesterol content of VLDL particles secreted into the circulation. This dual action results in lower plasma levels of total cholesterol, VLDL, and low-density lipoprotein (LDL).[3][4][5]

Pyripyropene_A_Mechanism_of_Action cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Dietary & Biliary\nCholesterol Dietary & Biliary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary & Biliary\nCholesterol->Free Cholesterol Pool ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Esterification Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics Absorption PPPA This compound PPPA->ACAT2 Inhibits Hepatic Free\nCholesterol Hepatic Free Cholesterol ACAT2_liver ACAT2 Hepatic Free\nCholesterol->ACAT2_liver Esterification Hepatic Cholesteryl\nEsters Hepatic Cholesteryl Esters ACAT2_liver->Hepatic Cholesteryl\nEsters VLDL Assembly VLDL Assembly Hepatic Cholesteryl\nEsters->VLDL Assembly VLDL Secretion VLDL Secretion VLDL Assembly->VLDL Secretion PPPA_liver This compound PPPA_liver->ACAT2_liver Inhibits

Caption: Mechanism of this compound in inhibiting cholesterol absorption and VLDL assembly.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in murine models of hyperlipidemia.

Table 1: Effect of this compound on Intestinal Cholesterol Absorption in Mice [3][6]

Treatment Group (Dose)Inhibition of Cholesterol Absorption (%)
Vehicle Control0
This compound (10 mg/kg)30.5 ± 4.7
This compound (50 mg/kg)48.9 ± 2.2
This compound (100 mg/kg)55.8 ± 3.3

Table 2: Effect of Chronic this compound Treatment on Plasma Lipids in Apolipoprotein E-knockout (ApoE-/-) Mice [3][4][7]

Treatment Group (Dose/day for 12 weeks)Total Cholesterol (mg/dL)VLDL + LDL Cholesterol (mg/dL)
Vehicle Control550 ± 30480 ± 25
This compound (10 mg/kg)450 ± 25390 ± 20
This compound (25 mg/kg)380 ± 20320 ± 18
This compound (50 mg/kg)310 ± 15250 ± 15

Table 3: Effect of Chronic this compound Treatment on Atherosclerosis in ApoE-/- Mice [3][4][7]

Treatment Group (Dose/day for 12 weeks)Aortic Lesion Area Reduction (%)Heart Lesion Area Reduction (%)
Vehicle Control00
This compound (10 mg/kg)26.2 ± 3.718.9 ± 3.6
This compound (25 mg/kg)36.2 ± 4.930.0 ± 5.9
This compound (50 mg/kg)46.5 ± 3.837.6 ± 6.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Assessment of Intestinal Cholesterol Absorption (Fecal Dual-Isotope Method)

This protocol is adapted from established methods for measuring cholesterol absorption in mice.

Fecal_Dual_Isotope_Method_Workflow Animal Acclimation\n(1 week) Animal Acclimation (1 week) Fasting (4-6 hours) Fasting (4-6 hours) Animal Acclimation\n(1 week)->Fasting (4-6 hours) Oral Gavage with\nthis compound or Vehicle Oral Gavage with This compound or Vehicle Fasting (4-6 hours)->Oral Gavage with\nthis compound or Vehicle Oral Gavage with\nRadiolabeled Sterols\n([14C]cholesterol & [3H]sitosterol in oil) Oral Gavage with Radiolabeled Sterols ([14C]cholesterol & [3H]sitosterol in oil) Oral Gavage with\nthis compound or Vehicle->Oral Gavage with\nRadiolabeled Sterols\n([14C]cholesterol & [3H]sitosterol in oil) Individual Housing &\nFeces Collection (48-72 hours) Individual Housing & Feces Collection (48-72 hours) Oral Gavage with\nRadiolabeled Sterols\n([14C]cholesterol & [3H]sitosterol in oil)->Individual Housing &\nFeces Collection (48-72 hours) Feces Drying and Pulverization Feces Drying and Pulverization Individual Housing &\nFeces Collection (48-72 hours)->Feces Drying and Pulverization Lipid Extraction from Feces Lipid Extraction from Feces Feces Drying and Pulverization->Lipid Extraction from Feces Scintillation Counting\n(Measurement of 14C and 3H) Scintillation Counting (Measurement of 14C and 3H) Lipid Extraction from Feces->Scintillation Counting\n(Measurement of 14C and 3H) Calculation of\nCholesterol Absorption Calculation of Cholesterol Absorption Scintillation Counting\n(Measurement of 14C and 3H)->Calculation of\nCholesterol Absorption

Caption: Workflow for the fecal dual-isotope method.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • [4-¹⁴C]cholesterol and [22,23-³H]sitosterol (or other non-absorbable sterol marker)

  • Corn oil or other suitable lipid vehicle

  • Metabolic cages for individual housing and feces collection

  • Scintillation counter and vials

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

Procedure:

  • Animal Preparation: Acclimate male C57BL/6 or other appropriate mouse strain to individual housing in metabolic cages for at least 3 days.

  • Dosing: Fast the mice for 4-6 hours. Administer this compound or vehicle by oral gavage.

  • Radiolabel Administration: 30 minutes after drug administration, administer an oral gavage of corn oil containing a known amount of [¹⁴C]cholesterol (e.g., 0.1-0.2 µCi) and [³H]sitosterol (e.g., 0.2-0.4 µCi).

  • Feces Collection: Collect all feces for the subsequent 48-72 hours.

  • Sample Processing: Dry the collected feces to a constant weight and grind into a fine powder.

  • Lipid Extraction: Extract lipids from a weighed portion of the fecal powder using a suitable solvent system.

  • Scintillation Counting: Measure the radioactivity of ¹⁴C and ³H in the lipid extract using a liquid scintillation counter.

  • Calculation: Calculate the fractional cholesterol absorption using the following formula: % Cholesterol Absorption = [1 - (fecal ¹⁴C/³H ratio / administered ¹⁴C/³H ratio)] x 100

Protocol 2: In Vitro ACAT2 Inhibition Assay

This cell-based assay utilizes a fluorescent cholesterol analog to measure ACAT activity.

Materials:

  • ACAT-deficient cells (e.g., AC29 CHO cells)

  • ACAT1- and ACAT2-expressing cell lines (e.g., stably transfected AC29 cells)

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • Positive control inhibitor (e.g., a known non-selective ACAT inhibitor)

  • Cell culture medium and reagents

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed ACAT1- and ACAT2-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of this compound or control compounds for a predetermined time (e.g., 1-2 hours).

  • NBD-Cholesterol Addition: Add NBD-cholesterol to each well at a final concentration of 1-5 µg/mL and incubate for 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). The esterification of NBD-cholesterol by ACAT leads to its accumulation in lipid droplets, resulting in a significant increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Analysis of Plasma Lipid Profiles in Mice

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Commercial enzymatic kits for total cholesterol, triglycerides, and HDL-cholesterol

  • Spectrophotometric plate reader

Procedure:

  • Blood Collection: Collect blood from fasted mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Measurement:

    • Total Cholesterol and Triglycerides: Use commercial enzymatic kits according to the manufacturer's instructions to determine the concentrations in the plasma.

    • HDL-Cholesterol: Precipitate apolipoprotein B-containing lipoproteins (VLDL and LDL) from the plasma using a precipitating reagent (e.g., phosphotungstic acid/MgCl₂). The cholesterol remaining in the supernatant is HDL-cholesterol, which can be measured using a cholesterol quantification kit.

    • VLDL + LDL-Cholesterol Calculation: VLDL + LDL-Cholesterol = Total Cholesterol - HDL-Cholesterol.

  • Data Analysis: Compare the lipid profiles of this compound-treated mice to those of the vehicle-treated control group.

Protocol 4: Quantification of Atherosclerotic Lesions

This protocol describes the en face analysis of the aorta and cross-sectional analysis of the aortic root.

Atherosclerosis_Quantification_Workflow cluster_en_face En Face Aortic Analysis cluster_aortic_root Aortic Root Analysis Euthanasia and Perfusion Euthanasia and Perfusion Aorta and Heart Dissection Aorta and Heart Dissection Euthanasia and Perfusion->Aorta and Heart Dissection En_Face_Analysis Adventitial Fat Removal Aorta and Heart Dissection->En_Face_Analysis Aorta Aortic_Root_Analysis Fixation and Embedding Aorta and Heart Dissection->Aortic_Root_Analysis Heart Adventitial Fat Removal Adventitial Fat Removal Longitudinal Opening of Aorta Longitudinal Opening of Aorta Adventitial Fat Removal->Longitudinal Opening of Aorta Oil Red O Staining Oil Red O Staining Longitudinal Opening of Aorta->Oil Red O Staining Image Acquisition Image Acquisition Oil Red O Staining->Image Acquisition Quantification of Lesion Area Quantification of Lesion Area Image Acquisition->Quantification of Lesion Area Fixation and Embedding Fixation and Embedding Cryosectioning Cryosectioning Fixation and Embedding->Cryosectioning Staining (e.g., Oil Red O, H&E) Staining (e.g., Oil Red O, H&E) Cryosectioning->Staining (e.g., Oil Red O, H&E) Microscopy and Image Analysis Microscopy and Image Analysis Staining (e.g., Oil Red O, H&E)->Microscopy and Image Analysis Microscopy and Image Analysis->Quantification of Lesion Area

Caption: Workflow for the quantification of atherosclerotic lesions.

Materials:

  • Dissection tools

  • Perfusion buffer (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Oil Red O stain

  • Embedding medium (e.g., OCT compound)

  • Cryostat

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Harvest: Euthanize the mouse and perfuse the vascular system with PBS followed by a fixative. Carefully dissect the entire aorta from the heart to the iliac bifurcation, as well as the heart.

  • En Face Aortic Lesion Analysis:

    • Clean the aorta of surrounding adipose and connective tissue.

    • Cut the aorta open longitudinally and pin it flat on a black wax surface.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.

    • Capture a digital image of the stained aorta.

    • Use image analysis software to quantify the percentage of the total aortic surface area covered by lesions.

  • Aortic Root Lesion Analysis:

    • Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze.

    • Prepare serial cryosections (e.g., 10 µm thick) through the aortic root.

    • Stain sections with Oil Red O and hematoxylin.

    • Capture images of the stained sections at regular intervals.

    • Quantify the lesion area in each section using image analysis software and calculate the average lesion area per section.

Conclusion

This compound is a valuable research tool for investigating the role of ACAT2 in hyperlipidemia and atherosclerosis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies. The selective nature of this compound for ACAT2 makes it a powerful compound for elucidating the specific contributions of this enzyme to lipid metabolism and cardiovascular disease.

References

Application of Pyripyropene A in Atherosclerosis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. A key pathological feature of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of foam cells. Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters. The isoform ACAT2, predominantly found in the intestine and liver, plays a significant role in cholesterol absorption and lipoprotein assembly. Pyripyropene A (PPPA) is a potent and selective inhibitor of ACAT2, making it a valuable tool for studying the role of this enzyme in hypercholesterolemia and atherosclerosis.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in atherosclerosis research.

Mechanism of Action

This compound selectively inhibits the ACAT2 isozyme.[1][2][3] This inhibition occurs in the enterocytes of the small intestine and hepatocytes in the liver. By blocking ACAT2, PPPA reduces the esterification of dietary and biliary cholesterol, thereby decreasing its absorption from the intestine. In the liver, inhibition of ACAT2 leads to a reduction in the cholesteryl ester content of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL).[1][5] The overall effect is a lowering of plasma cholesterol levels and a subsequent reduction in the development of atherosclerotic lesions.[1][2][3]

Mechanism of Action of this compound in Atherosclerosis.

Quantitative Data from In Vivo Studies

The following tables summarize the dose-dependent effects of this compound in murine models of atherosclerosis. The data is primarily derived from studies on apolipoprotein E-knockout (Apoe-/-) mice fed a Western-type diet for 12 weeks.[1][2]

Table 1: Effect of this compound on Cholesterol Absorption in C57BL/6 Mice

PPPA Dose (mg/kg)Inhibition of Cholesterol Absorption (%)
1030.5 ± 4.7
5048.9 ± 2.2
10055.8 ± 3.3
Data presented as mean ± SEM.[2]

Table 2: Effect of Daily Oral Administration of this compound for 12 Weeks on Atherosclerotic Lesion Area in Apoe-/- Mice

Treatment GroupAortic Lesion Area Reduction (%)Heart Lesion Area Reduction (%)
10 mg/kg/day PPPA26.2 ± 3.718.9 ± 3.6
25 mg/kg/day PPPA36.2 ± 4.925.0 ± 6.0
50 mg/kg/day PPPA46.5 ± 3.837.6 ± 6.0
Data presented as mean ± SEM.[1][2]

Table 3: Effect of Daily Oral Administration of this compound for 12 Weeks on Aortic Cholesterol Content in Apoe-/- Mice

Treatment GroupAortic Cholesteryl Ester Reduction (µg/mg tissue)Aortic Free Cholesterol Reduction (µg/mg tissue)
Control9.64 ± 1.912.4 ± 2.0
25 mg/kg/day PPPA2.32 ± 0.27.28 ± 0.5
50 mg/kg/day PPPA2.42 ± 0.64.82 ± 0.7
Data presented as mean ± SEM.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the cited literature.[1][2]

Protocol 1: In Vivo Atherosclerosis Study in Apoe-/- Mice

Objective: To evaluate the effect of this compound on the development of atherosclerosis in a murine model.

Animal Model: Male apolipoprotein E-knockout (Apoe-/-) mice.

Diet: Western-type diet (e.g., 21% fat, 0.2% cholesterol).[6][7]

Experimental Groups:

  • Control group: Vehicle (e.g., 0.5% carboxymethylcellulose).

  • PPPA treatment groups: 10, 25, and 50 mg/kg/day of this compound.

Procedure:

  • Acclimate mice for at least one week before the start of the experiment.

  • At 8 weeks of age, start feeding the mice a Western-type diet.

  • Administer this compound or vehicle daily by oral gavage for 12 weeks.

  • Monitor body weight and food intake regularly.

  • At the end of the 12-week treatment period, euthanize the mice.

  • Collect blood samples for plasma lipid analysis.

  • Perfuse the heart and aorta with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and heart for lesion analysis.

Analysis:

  • Plasma Lipids: Measure total cholesterol, VLDL, and LDL levels using commercially available kits.

  • Atherosclerotic Lesion Analysis:

    • Stain the en face preparation of the aorta with Sudan IV or Oil Red O.

    • Capture images of the stained aorta and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

    • For the heart, prepare serial cryosections of the aortic sinus and stain with Oil Red O. Quantify the lesion area in the aortic root.

start Start: 8-week-old Apoe-/- mice diet Western-type Diet (12 weeks) start->diet treatment Daily Oral Gavage: - Vehicle (Control) - PPPA (10, 25, 50 mg/kg) diet->treatment monitoring Monitor: - Body Weight - Food Intake treatment->monitoring euthanasia End of Study (12 weeks): Euthanasia treatment->euthanasia monitoring->euthanasia collection Sample Collection: - Blood (Plasma) - Aorta & Heart euthanasia->collection analysis Analysis collection->analysis lipid_analysis Plasma Lipid Profile: - Total Cholesterol - VLDL, LDL analysis->lipid_analysis lesion_analysis Atherosclerotic Lesion Quantification: - Aorta (en face, Sudan IV) - Heart (Aortic Root, Oil Red O) analysis->lesion_analysis

Workflow for In Vivo Atherosclerosis Study.
Protocol 2: Measurement of Intestinal Cholesterol Absorption

Objective: To quantify the effect of this compound on the absorption of cholesterol from the intestine.

Method: Fecal dual-isotope method.[1][2]

Materials:

  • [¹⁴C]-cholesterol

  • [³H]-sitostanol (a non-absorbable sterol)

  • Olive oil

  • Mice (e.g., C57BL/6)

Procedure:

  • Administer this compound or vehicle orally to mice.

  • After a set time (e.g., 1 hour), administer an oral gavage of olive oil containing a mixture of [¹⁴C]-cholesterol and [³H]-sitostanol.

  • Collect feces for 48-72 hours.

  • Homogenize the collected feces.

  • Extract total lipids from a portion of the fecal homogenate.

  • Measure the radioactivity of ¹⁴C and ³H in the lipid extract using a liquid scintillation counter.

Calculation: Cholesterol absorption (%) = [1 - (fecal ¹⁴C/³H ratio / administered ¹⁴C/³H ratio)] x 100

Conclusion

This compound is a valuable research tool for investigating the role of ACAT2 in cholesterol metabolism and the pathogenesis of atherosclerosis. Its selective inhibition of ACAT2 in the intestine and liver provides a targeted approach to reducing hypercholesterolemia and attenuating atherosclerotic lesion development. The protocols and data presented here offer a framework for researchers to design and execute studies utilizing this compound to further elucidate the mechanisms of atherosclerosis and explore novel therapeutic strategies.

References

Application Notes and Protocols for Studying Lipid Metabolism in Cancer Cells using Pyripyropene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered lipid metabolism is a hallmark of cancer, contributing to rapid cell proliferation, survival, and metastasis. Cancer cells often exhibit increased uptake and synthesis of lipids, which are stored in cytoplasmic lipid droplets as neutral lipids, primarily triacylglycerols and cholesteryl esters. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme responsible for the esterification of cholesterol, a critical step in the formation of cholesteryl esters. The isoform ACAT2 is of particular interest in cancer research due to its restricted expression in normal tissues and its upregulation in certain cancers, such as colorectal cancer, where it is associated with malignant progression.[1][2][3]

Pyripyropene A is a potent and selective inhibitor of ACAT2, making it a valuable tool for investigating the role of cholesterol esterification and lipid metabolism in cancer biology.[1][4] These application notes provide a comprehensive overview of the use of this compound to study its effects on lipid metabolism in cancer cells, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action of this compound

This compound, a fungal-derived natural product, selectively inhibits the enzymatic activity of ACAT2.[4][5] ACAT2 catalyzes the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT2, this compound blocks the esterification of cholesterol, leading to an accumulation of free cholesterol within the cell. This disruption of cholesterol homeostasis can have profound effects on various cellular processes, including membrane integrity, signaling pathways, and cell proliferation.

The inhibition of ACAT2 by this compound can indirectly influence the Sterol Regulatory Element-Binding Protein (SREBP) pathway. A reduction in the conversion of free cholesterol to cholesteryl esters can lead to an increase in the intracellular pool of free cholesterol. Elevated free cholesterol levels are sensed by the SREBP cleavage-activating protein (SCAP) in the endoplasmic reticulum, which in turn retains the SREBP precursor, preventing its activation and translocation to the nucleus. This can lead to a downregulation of SREBP target genes involved in cholesterol and fatty acid synthesis.

Data Presentation

The following table summarizes the quantitative data available for this compound.

ParameterValueCell Line/SystemReference
ACAT2 IC50 0.07 µM (70 nM)In vitro enzyme assay[4]
Anti-proliferative Activity IC50 1.8 µMHUVECs[4]
Growth Inhibitory Effects No significant inhibitionKB3-1, K562, Neuro2A (cancer cell lines)[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in cancer cell research.

PyripyropeneA_Pathway cluster_cell Cancer Cell PyripyropeneA This compound ACAT2 ACAT2 PyripyropeneA->ACAT2 Inhibits CholesterylEsters Cholesteryl Esters ACAT2->CholesterylEsters Esterification FreeCholesterol Free Cholesterol FreeCholesterol->ACAT2 SCAP_SREBP SCAP-SREBP Complex (ER) FreeCholesterol->SCAP_SREBP Inhibits (High Levels) LipidDroplets Lipid Droplets CholesterylEsters->LipidDroplets Storage Golgi Golgi SCAP_SREBP->Golgi Transport nSREBP nSREBP (active) Golgi->nSREBP Cleavage Nucleus Nucleus nSREBP->Nucleus LipogenicGenes Lipogenic Genes (e.g., LDLR, FASN) Nucleus->LipogenicGenes Transcription

Figure 1: Signaling pathway of this compound in cancer cells.

Experimental_Workflow start Start cell_culture Culture Cancer Cells (e.g., Colorectal Cancer Cell Line) start->cell_culture treatment Treat with this compound (various concentrations and time points) cell_culture->treatment lipid_staining Lipid Droplet Staining (Oil Red O) treatment->lipid_staining cholesterol_assay Cholesteryl Ester Quantification treatment->cholesterol_assay western_blot Western Blot for SREBP Pathway Proteins treatment->western_blot microscopy Microscopy and Image Analysis lipid_staining->microscopy quantification Quantify Lipid Droplets (Number, Size, Intensity) microscopy->quantification end End quantification->end cholesterol_assay->end western_blot->end

Figure 2: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cancer cell line known to express ACAT2. Colorectal cancer cell lines are a suitable model as ACAT2 has been implicated in their pathology.[1][2]

  • Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. A concentration range of 0.1 to 10 µM is a reasonable starting point based on its IC50 for ACAT2.

  • Treatment: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy). Once the cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to assess the effects on lipid metabolism and cell proliferation.

Protocol 2: Oil Red O Staining for Lipid Droplet Visualization

This protocol is adapted from established methods for staining neutral lipids in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (e.g., dilute stock solution with water and filter)

  • 60% Isopropanol

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining (optional)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Fixation: After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): This step is generally not required for lipid droplet staining.

  • Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes at room temperature to facilitate staining.

  • Oil Red O Staining: Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at room temperature.

  • Destaining and Washing: Remove the Oil Red O solution and wash the cells with 60% isopropanol to remove excess stain. Then, wash the cells multiple times with distilled water until the water is clear.

  • Counterstaining (Optional): If desired, incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei. Wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Microscopy: Visualize the lipid droplets (stained red) and nuclei (stained blue, if DAPI is used) using a light or fluorescence microscope.

Protocol 3: Quantification of Lipid Droplets
  • Image Acquisition: Capture images of the stained cells using a microscope equipped with a camera. Ensure consistent imaging parameters (e.g., magnification, exposure time) across all samples.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the lipid droplets.

    • Thresholding: Apply a color threshold to the red channel to specifically select the Oil Red O-stained lipid droplets.

    • Particle Analysis: Use the particle analysis function to count the number of lipid droplets per cell and measure their size (area) and intensity.

  • Data Analysis: Calculate the average number and size of lipid droplets per cell for each treatment condition. Perform statistical analysis to determine the significance of any observed changes.

Protocol 4: Quantification of Cholesteryl Esters

Materials:

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Cholesterol/Cholesteryl Ester Quantification Kit (commercially available)

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Lipid Extraction: Perform a lipid extraction from the cell lysates using a standard method, such as the Folch or Bligh-Dyer method, to separate the lipids from other cellular components.

  • Quantification: Use a commercially available cholesterol/cholesteryl ester quantification kit according to the manufacturer's instructions. These kits typically involve an enzymatic assay that produces a colorimetric or fluorometric signal proportional to the amount of cholesteryl esters present.

  • Data Analysis: Normalize the cholesteryl ester content to the total protein concentration of the cell lysate. Compare the levels of cholesteryl esters in this compound-treated cells to the vehicle-treated control cells.

Expected Outcomes and Interpretation

  • Reduced Lipid Droplet Formation: Treatment of ACAT2-expressing cancer cells with this compound is expected to reduce the formation of lipid droplets due to the inhibition of cholesteryl ester synthesis. This can be visualized by a decrease in the number and/or size of Oil Red O-stained droplets.

  • Decreased Cholesteryl Ester Content: Quantitative analysis should confirm a dose-dependent decrease in the intracellular concentration of cholesteryl esters in cells treated with this compound.

  • Modulation of the SREBP Pathway: Inhibition of ACAT2 may lead to an accumulation of free cholesterol, which could suppress the activation of SREBP. This can be assessed by Western blot analysis showing a decrease in the levels of the mature, nuclear form of SREBP and its downstream target proteins.

  • Effects on Cell Proliferation: While this compound has shown anti-proliferative effects in endothelial cells, its direct impact on cancer cell proliferation may be cell-type dependent.[4] It is important to perform proliferation assays (e.g., MTT, BrdU) in the specific cancer cell line being studied to determine if the observed effects on lipid metabolism translate to an anti-cancer effect. The lack of growth inhibition in some cancer cell lines suggests that targeting ACAT2 alone may not be sufficient to halt proliferation in all cancer contexts.[4]

Troubleshooting

  • No change in lipid droplets:

    • Confirm ACAT2 expression in your cell line.

    • Verify the activity of your this compound compound.

    • Optimize the treatment concentration and duration.

  • High background in Oil Red O staining:

    • Ensure the Oil Red O working solution is properly filtered.

    • Optimize the destaining steps.

  • Variability in quantitative data:

    • Ensure consistent cell seeding density and treatment conditions.

    • Increase the number of replicates and the number of cells analyzed per replicate.

By utilizing this compound and the protocols outlined above, researchers can effectively investigate the critical role of ACAT2 and cholesterol esterification in the lipid metabolism of cancer cells, potentially uncovering new therapeutic targets for cancer treatment.

References

Application Notes and Protocols for In Vivo Validation of Pyripyropene O Using a Zebrafish Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene O, a derivative of the fungal metabolite Pyripyropene A, is a promising compound with potential therapeutic applications. Its analogue, this compound, is a known potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), an enzyme implicated in hypercholesterolemia and atherosclerosis.[1][2][3][4][5][6] Given the high genetic homology between zebrafish and humans, particularly in lipid metabolism and inflammatory pathways, the zebrafish (Danio rerio) model offers a powerful and efficient platform for the in vivo validation of Pyripyropene O.[7][8][9] This document provides detailed application notes and experimental protocols for assessing the toxicity, anti-inflammatory, and neuroprotective effects of Pyripyropene O using zebrafish larvae.

The zebrafish model presents several advantages for early-stage drug discovery, including its rapid development, optical transparency of embryos, and suitability for high-throughput screening.[10][11][12] These characteristics enable real-time visualization of developmental and pathological processes, making it an ideal system for evaluating the efficacy and safety of novel compounds like Pyripyropene O.[10][13]

Application Notes

1. Rationale for Using Zebrafish for Pyripyropene O Validation

  • Genetic Homology: Zebrafish share a significant degree of genetic similarity with humans, with orthologs for a majority of human disease-related genes, making them a relevant model for studying human diseases and drug responses.[7][12]

  • High-Throughput Screening: The small size and rapid external development of zebrafish embryos allow for cost-effective and high-throughput screening of compounds in multi-well plates.[11][14]

  • Transparent Embryos: The optical clarity of zebrafish larvae enables non-invasive, real-time imaging of internal organs and cellular processes, facilitating the assessment of drug effects on development and disease pathology.[11][15]

  • Conserved Biological Pathways: Key biological pathways, including those involved in lipid metabolism, inflammation, and neuronal development, are well-conserved between zebrafish and mammals.[15][16]

2. Objectives of In Vivo Validation

  • To determine the acute toxicity profile and lethal concentration (LC50) of Pyripyropene O in zebrafish larvae.

  • To evaluate the anti-inflammatory properties of Pyripyropene O in a chemically-induced inflammation model in zebrafish.

  • To assess the potential neuroprotective effects of Pyripyropene O against chemically-induced neuronal damage in zebrafish larvae.

Experimental Protocols

Zebrafish Husbandry and Maintenance
  • Housing: Adult zebrafish (e.g., AB strain) should be maintained in a recirculating aquaculture system with controlled water quality parameters: pH 7.0-8.0, conductivity 500-1500 µS/cm, and temperature 28.5°C.

  • Light Cycle: A 14-hour light/10-hour dark cycle should be maintained to promote natural breeding.

  • Feeding: Adult fish should be fed twice daily with a combination of dry flake food and live brine shrimp.

  • Breeding: Embryos are obtained by natural spawning. Place male and female fish in a breeding tank with a divider the evening before eggs are required. Remove the divider the next morning to allow spawning.

  • Embryo Collection and Maintenance: Collect fertilized eggs and rinse them with embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate to pH 7.2). Incubate embryos at 28.5°C in petri dishes containing E3 medium. Remove any unfertilized or dead embryos daily.

Preparation and Administration of Pyripyropene O
  • Stock Solution: Prepare a stock solution of Pyripyropene O in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the embryo medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Working Solutions: Prepare serial dilutions of the Pyripyropene O stock solution in E3 medium to achieve the desired final concentrations for each experiment.

  • Administration: For toxicity, anti-inflammatory, and neuroprotective assays, zebrafish larvae are typically exposed to the compound by immersion in the working solutions in multi-well plates.

Acute Toxicity Testing (LC50 Determination)

This protocol is adapted from established zebrafish developmental toxicity assays.[17][18][19]

  • Experimental Setup: At 24 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing 200 µL of E3 medium per well.

  • Treatment: Expose embryos to a range of Pyripyropene O concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO in E3 medium).

  • Observation: Observe the embryos at 24, 48, 72, 96, and 120 hpf for mortality. Lethality is defined by the absence of a heartbeat and coagulation of the embryo.

  • Data Analysis: Record the number of dead embryos at each concentration and time point. Calculate the LC50 value (the concentration at which 50% of the larvae are dead) at 96 or 120 hpf using probit analysis or a similar statistical method.

Table 1: Hypothetical Acute Toxicity Data for Pyripyropene O in Zebrafish Larvae

Concentration (µM)Number of EmbryosMortality at 96 hpf (%)
0 (Vehicle Control)240
0.1240
1244.2
102412.5
502450.0
1002491.7
Anti-inflammatory Activity Assay

This protocol utilizes a lipopolysaccharide (LPS)-induced inflammation model.[20]

  • Experimental Setup: Use transgenic zebrafish larvae expressing fluorescent proteins in immune cells (e.g., Tg(mpeg1:mCherry) for macrophages or Tg(mpx:GFP) for neutrophils) at 3 days post-fertilization (dpf).

  • Pre-treatment: Pre-treat larvae with various non-lethal concentrations of Pyripyropene O (determined from the toxicity assay) for 2 hours.

  • Induction of Inflammation: Induce systemic inflammation by immersing the larvae in E3 medium containing LPS (e.g., 100 µg/mL) for 4 hours. A control group should be exposed to E3 medium only.

  • Imaging and Quantification: After LPS exposure, anesthetize the larvae and mount them in a lateral position on a microscope slide. Capture fluorescent images of the tail region using a confocal or fluorescence microscope. Quantify the number of migrating macrophages or neutrophils to the site of inflammation (e.g., the caudal hematopoietic tissue).

  • Data Analysis: Compare the number of fluorescently labeled immune cells in the Pyripyropene O-treated groups to the LPS-only treated group. A significant reduction in immune cell migration indicates anti-inflammatory activity.

Table 2: Hypothetical Anti-inflammatory Effects of Pyripyropene O on LPS-Induced Neutrophil Migration in Zebrafish Larvae

Treatment GroupAverage Number of Neutrophils in Tail Fin (± SD)
Control (E3 Medium)15 ± 3
LPS (100 µg/mL)78 ± 9
LPS + Pyripyropene O (1 µM)65 ± 7
LPS + Pyripyropene O (5 µM)42 ± 5
LPS + Pyripyropene O (10 µM)28 ± 4
Neuroprotective Effects Assay

This protocol is based on chemically-induced neuronal apoptosis models.[21][22]

  • Experimental Setup: Use wild-type or a relevant transgenic zebrafish line at 3 dpf.

  • Induction of Neurotoxicity: Expose larvae to a neurotoxic agent such as L-glutamic acid or MPP+ to induce neuronal apoptosis.

  • Co-treatment: Co-treat the larvae with the neurotoxic agent and various non-lethal concentrations of Pyripyropene O.

  • Apoptosis Staining: At 24 hours post-treatment, fix the larvae and perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or use a vital dye like Acridine Orange to stain for apoptotic cells in the brain.

  • Imaging and Quantification: Image the head region of the larvae using a fluorescence microscope and quantify the number of apoptotic cells.

  • Data Analysis: Compare the number of apoptotic neurons in the Pyripyropene O co-treated groups to the group treated with the neurotoxic agent alone. A significant decrease in apoptosis suggests a neuroprotective effect.

Table 3: Hypothetical Neuroprotective Effects of Pyripyropene O against L-glutamic Acid-Induced Apoptosis in Zebrafish Larvae Brains

Treatment GroupAverage Number of Apoptotic Cells in Brain (± SD)
Control5 ± 2
L-glutamic acid52 ± 6
L-glutamic acid + Pyripyropene O (1 µM)41 ± 5
L-glutamic acid + Pyripyropene O (5 µM)28 ± 4
L-glutamic acid + Pyripyropene O (10 µM)15 ± 3

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Validation of Pyripyropene O in Zebrafish cluster_setup 1. Experimental Setup cluster_assays 2. In Vivo Assays cluster_data 3. Data Acquisition & Analysis Zebrafish_Breeding Zebrafish Breeding & Embryo Collection Toxicity Acute Toxicity Assay (LC50) Zebrafish_Breeding->Toxicity Anti_Inflammatory Anti-inflammatory Assay (LPS-induced) Zebrafish_Breeding->Anti_Inflammatory Neuroprotection Neuroprotection Assay (Chemically-induced) Zebrafish_Breeding->Neuroprotection PPO_Preparation Pyripyropene O Stock & Working Solution Preparation PPO_Preparation->Toxicity PPO_Preparation->Anti_Inflammatory PPO_Preparation->Neuroprotection Quantification Quantification of Phenotypes Toxicity->Quantification Imaging Microscopy & Imaging Anti_Inflammatory->Imaging Neuroprotection->Imaging Imaging->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: Experimental workflow for Pyripyropene O validation.

Signaling_Pathway Proposed Signaling Pathway for Pyripyropene O Action PPO Pyripyropene O ACAT2 ACAT2 Inhibition PPO->ACAT2 Inhibits Inflammation Reduced Pro-inflammatory Mediators PPO->Inflammation Potential direct or indirect effects Neuroprotection Neuroprotective Effects PPO->Neuroprotection Potential direct or indirect effects Cholesterol Decreased Cholesterol Esterification & Absorption ACAT2->Cholesterol Atherosclerosis Attenuation of Atherosclerosis Cholesterol->Atherosclerosis AntiInflammatory_Outcome Anti-inflammatory Response Inflammation->AntiInflammatory_Outcome Neuroprotective_Outcome Neuronal Survival Neuroprotection->Neuroprotective_Outcome

Caption: Proposed signaling pathway of Pyripyropene O.

References

Pyripyropene A: A Potent Tool for Unraveling Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A (PPPA) is a fungal-derived, potent, and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2).[1][2] ACAT2 plays a crucial role in the absorption of dietary cholesterol in the intestine and the assembly of very-low-density lipoproteins (VLDL) in the liver. By selectively targeting ACAT2 over its isoform ACAT1, which is ubiquitously expressed and involved in cellular cholesterol homeostasis, PPPA offers a refined tool to investigate the specific roles of ACAT2 in lipid metabolism and related pathologies. These application notes provide a comprehensive overview of PPPA's utility in lipid research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific site on the ACAT2 enzyme, distinct from the active site. This allosteric inhibition prevents the esterification of cholesterol into cholesteryl esters, a critical step for both the absorption of cholesterol from the gut and its packaging into VLDL particles in the liver. The high selectivity of PPPA for ACAT2 minimizes off-target effects associated with the inhibition of ACAT1, such as the accumulation of free cholesterol in macrophages, which can be cytotoxic.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay SystemReference
ACAT20.07 µMCell-based assay with ACAT2-expressing CHO cells[2]
ACAT1> 80 µMCell-based assay with ACAT1-expressing CHO cells

Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice (12-week treatment)

ParameterDose (mg/kg/day)% Reduction vs. Control (Mean ± SEM)Reference
Plasma Total Cholesterol 2523.0 ± 4.9%[1]
5030.9 ± 4.3%[1]
VLDL Cholesterol 50Significant reduction (qualitative)[1]
LDL Cholesterol 50Significant reduction (qualitative)[1]
Hepatic Cholesterol Content 10 - 50Dose-dependent lowering
Intestinal Cholesterol Absorption 1030.5 ± 4.7%[1]
5048.9 ± 2.2%
10055.8 ± 3.3%[1]
Atherosclerotic Lesion Area (Aorta) 1026.2 ± 3.7%
2536.2 ± 4.9%
5046.5 ± 3.8%
Atherosclerotic Lesion Area (Heart) 1018.9 ± 3.6%
2530.0 ± 5.9%
5037.6 ± 6.0%

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows for its use in lipid research.

Mechanism of Action of this compound cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary Cholesterol Dietary Cholesterol Cholesterol Absorption Cholesterol Absorption Dietary Cholesterol->Cholesterol Absorption ACAT2_intestine ACAT2 Cholesterol Absorption->ACAT2_intestine Cholesteryl Esters_intestine Cholesteryl Esters ACAT2_intestine->Cholesteryl Esters_intestine Esterification Chylomicrons Chylomicrons Cholesteryl Esters_intestine->Chylomicrons To Lymphatics To Lymphatics Chylomicrons->To Lymphatics Free Cholesterol Free Cholesterol ACAT2_liver ACAT2 Free Cholesterol->ACAT2_liver Cholesteryl Esters_liver Cholesteryl Esters ACAT2_liver->Cholesteryl Esters_liver Esterification VLDL Assembly VLDL Assembly Cholesteryl Esters_liver->VLDL Assembly VLDL VLDL VLDL Assembly->VLDL To Circulation To Circulation VLDL->To Circulation PPPA This compound PPPA->ACAT2_intestine Inhibition PPPA->ACAT2_liver Inhibition

Caption: this compound inhibits ACAT2 in the intestine and liver.

In Vivo Experimental Workflow Start Start Animal Model Select Animal Model (e.g., ApoE-/- mice) Start->Animal Model Diet High-Fat/Western Diet Animal Model->Diet Treatment Oral Administration of This compound or Vehicle Diet->Treatment Monitoring Monitor Body Weight, Food Intake, and Health Treatment->Monitoring Blood Sampling Periodic Blood Sampling for Lipid Analysis Monitoring->Blood Sampling Endpoint Euthanasia and Tissue Collection Blood Sampling->Endpoint Atherosclerosis Quantify Atherosclerotic Lesions (Aorta and Heart) Endpoint->Atherosclerosis Data Analysis Statistical Analysis of Results Atherosclerosis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro ACAT2 Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on ACAT2 using microsomes from cells overexpressing the enzyme and a radiolabeled substrate.

Materials:

  • Microsomes from cells overexpressing ACAT2 (e.g., CHO cells)

  • This compound stock solution (in DMSO)

  • [1-14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • Cholesterol

  • Triton X-100

  • Chloroform/methanol (2:1, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Substrate Solution: Prepare a solution of cholesterol and [1-14C]oleoyl-CoA in potassium phosphate buffer containing BSA.

  • Prepare Microsomes: Thaw the microsomal preparation on ice. Dilute the microsomes to the desired concentration in potassium phosphate buffer.

  • Incubation: In a microcentrifuge tube, add the microsomal preparation, the substrate solution, and varying concentrations of this compound (or DMSO for control).

  • Start Reaction: Initiate the reaction by adding a small volume of concentrated [1-14C]oleoyl-CoA.

  • Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by adding chloroform/methanol (2:1).

  • Lipid Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate free oleoyl-CoA from cholesteryl oleate.

  • Quantification: Visualize the spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl oleate band into a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control and determine the IC50 value.

Protocol 2: In Vivo Cholesterol Absorption Assay (Fecal Dual-Isotope Method)

This protocol details the measurement of intestinal cholesterol absorption in mice using a dual-isotope method.

Materials:

  • [4-14C]Cholesterol

  • [3H]Sitostanol (a non-absorbable plant sterol)

  • Corn oil

  • Metabolic cages for individual housing and feces collection

  • Scintillation counter

  • Lipid extraction solvents (e.g., chloroform/methanol)

Procedure:

  • Animal Acclimation: House mice individually in metabolic cages for several days to acclimate.

  • Dose Preparation: Prepare an oral gavage solution containing a known ratio of [4-14C]cholesterol and [3H]sitostanol in corn oil.

  • Oral Gavage: Administer a single oral dose of the isotope mixture to each mouse.

  • Feces Collection: Collect feces from each mouse for 72 hours.

  • Fecal Homogenization: Pool the feces for each mouse, dry them, and grind them into a fine powder.

  • Lipid Extraction: Extract the lipids from a known weight of powdered feces using a suitable solvent system.

  • Scintillation Counting: Measure the 14C and 3H radioactivity in an aliquot of the lipid extract using a dual-label scintillation counting program.

  • Calculation: Calculate the percentage of cholesterol absorption using the following formula: % Cholesterol Absorption = [1 - (fecal 14C/3H ratio) / (dosed 14C/3H ratio)] x 100

Protocol 3: Quantification of Atherosclerotic Lesions

This protocol outlines the procedure for quantifying atherosclerotic lesions in the aorta of ApoE-/- mice.[4][5][6][7]

Materials:

  • ApoE-/- mice

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Dissecting microscope and tools

  • Digital camera with a macroscopic lens

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Perfusion: Anesthetize the mouse and perfuse through the left ventricle with PBS followed by 4% PFA.

  • Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Adventitial Fat Removal: Clean the aorta of any surrounding adipose and connective tissue under a dissecting microscope.

  • Aorta Preparation: Cut the aorta longitudinally from the arch to the bifurcation.

  • Staining: Pin the opened aorta, intimal side up, onto a black wax surface and stain with Oil Red O solution to visualize lipid-rich atherosclerotic lesions.

  • Destaining: Destain the aorta in 70% ethanol to reduce background staining.

  • Imaging: Capture a high-resolution digital image of the stained aorta.

  • Image Analysis: Use image analysis software to quantify the total surface area of the aorta and the area of the Oil Red O-stained lesions.

  • Data Presentation: Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.

Conclusion

This compound is an invaluable tool for researchers in the field of lipid metabolism and cardiovascular disease. Its high selectivity for ACAT2 allows for the precise investigation of this enzyme's role in cholesterol absorption and lipoprotein metabolism, both in vitro and in vivo. The protocols and data presented here provide a solid foundation for utilizing this compound to advance our understanding of these critical biological processes and to explore novel therapeutic strategies for hypercholesterolemia and atherosclerosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyripyropene A Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyripyropene A (PPPA) in animal studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on dosage optimization and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Sterol O-acyltransferase 2 (SOAT2), also known as Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2).[1] SOAT2 is a key enzyme involved in the absorption of dietary cholesterol in the intestine and the assembly of lipoproteins in the liver. By selectively inhibiting SOAT2, this compound reduces plasma cholesterol levels and attenuates the development of atherosclerosis.[2][3]

Q2: What is a typical effective dosage range for this compound in mice?

In murine models of hyperlipidemia and atherosclerosis, oral administration of this compound has been shown to be effective in a dose range of 10 to 100 mg/kg per day.[2][3] Studies have demonstrated that doses between 10 to 50 mg/kg/day can significantly lower plasma levels of total cholesterol, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), as well as reduce hepatic cholesterol content.[1][2][3]

Q3: How should this compound be formulated for oral administration in animal studies?

While specific formulation details can vary between studies, a common approach for oral gavage of hydrophobic compounds like this compound in rodents involves suspension in a non-toxic vehicle. Commonly used vehicles include:

  • 0.5% or 1% Carboxymethylcellulose (CMC) in water: A widely used suspending agent.

  • Corn oil or other edible oils: Can be suitable for lipophilic compounds.

  • Polyethylene glycol (PEG) solutions (e.g., PEG 400): Often used to improve the solubility of poorly water-soluble compounds.

It is crucial to ensure a homogenous suspension to guarantee consistent dosing. Sonication or vigorous vortexing before each administration is recommended. The final chosen vehicle should always be tested on a small cohort of animals to ensure no adverse effects from the vehicle itself.

Q4: Are there any known side effects of this compound in animal models?

Studies involving the oral administration of this compound and its derivatives (PRDs) in mice for up to 12 weeks have reported no detrimental side effects.[4][5] This is a significant advantage over some less selective ACAT inhibitors, which have been associated with toxicities.

Q5: How does the efficacy of this compound compare to its derivatives?

Several semi-synthetic derivatives of this compound have been developed and shown to have improved efficacy and selectivity for SOAT2.[2][4][5] For instance, the derivative PRD125, administered at a much lower dose of 1 mg/kg/day in apolipoprotein E knockout (Apoe-/-) mice, resulted in a significant reduction in total plasma cholesterol.[4][5] This suggests that some derivatives may offer a more potent therapeutic effect at lower concentrations.

Troubleshooting Guide

Problem Potential Causes Recommended Actions
No significant reduction in plasma cholesterol levels observed. 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. 2. Formulation/Administration Issues: Inconsistent suspension or poor oral bioavailability. 3. Metabolic Instability: this compound is metabolized in the liver, and the rate can vary between species.[6][7] 4. Animal Model Characteristics: The specific strain or genetic background of the animal model may influence the response.1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 30, and 100 mg/kg/day) to determine the optimal dose for your model. 2. Formulation Check: Ensure the compound is fully suspended before each administration. Consider alternative vehicles to improve solubility and absorption. 3. Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound to correlate exposure with efficacy. 4. Literature Review: Consult literature for studies using the same animal model to compare experimental design and expected outcomes.
High variability in results between individual animals. 1. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous formulation. 2. Biological Variability: Natural variation in metabolism and drug response among animals. 3. Dietary Factors: Variations in food consumption can affect cholesterol levels and drug absorption.1. Standardize Administration: Ensure all technicians are proficient in oral gavage. Prepare fresh formulations regularly and vortex thoroughly before each use. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Control Diet: Provide a standardized diet and monitor food intake to ensure consistency across all experimental groups.
Unexpected adverse effects observed (e.g., weight loss, lethargy). 1. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 2. Compound Instability: Degradation of this compound into potentially toxic byproducts. 3. Off-Target Effects (Unlikely but possible): Although highly selective for SOAT2, off-target effects at very high doses cannot be entirely ruled out without specific testing.1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its toxicity. 2. Check Compound Purity and Storage: Ensure the purity of the this compound used and that it has been stored correctly (typically at -20°C or -80°C in a dry, dark place) to prevent degradation.[1] 3. Dose Reduction: If adverse effects are observed at a high dose, consider reducing the dose to a lower, potentially still efficacious, level.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Apolipoprotein E-Knockout Mice

Dosage (mg/kg/day)DurationKey FindingsReference
10 - 5012 weeksReduced plasma cholesterol, VLDL, and LDL. Lowered hepatic cholesterol content.[2][3]
10 - 100Not specified30.5% to 55.8% inhibition of cholesterol absorption from the intestine.[2][3]
10 - 5012 weeksReduced atherogenic lesion areas in the aortae and heart.[2][3]

Table 2: Comparative Efficacy of this compound Derivative (PRD125)

CompoundDosage (mg/kg/day)Animal ModelKey FindingsReference
PRD1251Apoe-/- Mice57.9% reduction in total plasma cholesterol. 62.2% reduction in atherosclerotic lesion areas in the aorta.[4][5]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Preparation of Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the compound accurately.

    • Prepare the chosen vehicle (e.g., 0.5% w/v CMC in sterile water).

    • Gradually add the vehicle to the this compound powder while triturating or vortexing to create a fine, homogenous suspension.

    • Prepare a fresh suspension daily or as stability data allows.

  • Animal Dosing:

    • Accurately weigh each animal before dosing to calculate the precise volume to be administered.

    • Thoroughly mix the suspension immediately before drawing it into a syringe fitted with a gavage needle.

    • Administer the formulation via oral gavage, ensuring the needle is correctly placed to avoid injury.

    • Administer the vehicle alone to the control group using the same procedure.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Measure body weight regularly (e.g., weekly).

    • Collect blood samples at predetermined time points for plasma lipid analysis and/or pharmacokinetic studies.

Visualizations

Signaling_Pathway cluster_Intestine Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Dietary Cholesterol Dietary Cholesterol Free Cholesterol Free Cholesterol Dietary Cholesterol->Free Cholesterol Absorption Cholesteryl Esters Cholesteryl Esters Free Cholesterol->Cholesteryl Esters Esterification SOAT2 SOAT2 SOAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging Chylomicrons_blood Chylomicrons Chylomicrons->Chylomicrons_blood Secretion This compound This compound This compound->SOAT2 Inhibits

Caption: Mechanism of this compound in inhibiting intestinal cholesterol absorption.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Dosing Dosing Phase cluster_Analysis Analysis Phase A Select Animal Model (e.g., Apoe-/- mice) B Prepare this compound Formulation (e.g., in 0.5% CMC) A->B C Conduct Dose-Response Pilot Study (e.g., 10, 30, 100 mg/kg) B->C D Administer Daily via Oral Gavage C->D E Monitor Animal Health and Body Weight D->E F Collect Blood Samples D->F H Assess Atherosclerotic Lesions E->H G Analyze Plasma Lipids (TC, VLDL, LDL) F->G G->H

Caption: General workflow for a this compound in vivo efficacy study.

Caption: Troubleshooting logic for this compound animal studies.

References

Technical Support Center: Pyripyropene A Metabolic Stability in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the metabolic stability of Pyripyropene A (PPPA) in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in liver microsomes from different species?

A1: this compound exhibits significant species-dependent differences in its metabolic stability in liver microsomes. It is metabolized most rapidly in mouse liver microsomes and is most stable in human liver microsomes. The reported half-life (T½) values are summarized in the table below.[1]

Q2: What are the primary metabolic pathways of this compound in liver microsomes?

A2: The in vitro metabolism of this compound in liver microsomes from human, rabbit, rat, and mouse involves several key transformations.[1][2] The primary metabolic events include:

  • Hydrolysis: Successive hydrolysis of the acetyl groups at the 1-O and 11-O positions. The 7-O-acetyl group is resistant to hydrolysis in liver microsomes.[1][2]

  • Dehydrogenation: The newly formed 11-alcoholic hydroxyl group can undergo dehydrogenation, a reaction observed in human and mouse liver microsomes.[1][2]

  • Oxidation: The pyridine ring of this compound is susceptible to oxidation, which has been observed in human and rabbit liver microsomes.[1][2]

Q3: What cofactors are required for a this compound metabolic stability assay in liver microsomes?

A3: To initiate and support the metabolic activity of cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I metabolism, the inclusion of an NADPH-regenerating system is crucial.[3][4][5] This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4] A control incubation without the NADPH-regenerating system should be included to assess non-CYP mediated metabolism or chemical instability.[3]

Q4: What analytical techniques are suitable for quantifying the depletion of this compound in a microsomal stability assay?

A4: High-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) coupled with tandem mass spectrometry (LC-MS/MS) is the recommended analytical method.[1][2][4] This technique offers the necessary sensitivity and selectivity to accurately quantify the parent compound and identify its metabolites in the complex microsomal matrix.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No metabolism of this compound observed (parent compound concentration does not decrease over time). 1. Inactive liver microsomes. 2. Omission or degradation of the NADPH-regenerating system components. 3. Incorrect incubation temperature. 4. Analytical method not sensitive enough.1. Use a new, validated batch of liver microsomes. Include a positive control compound with known metabolic instability to verify microsomal activity.[3] 2. Prepare the NADPH-regenerating system fresh before each experiment. Ensure all components are stored correctly. 3. Verify the incubator temperature is maintained at 37°C.[3][5] 4. Optimize the LC-MS/MS method for this compound to ensure adequate sensitivity.
Very rapid metabolism of this compound (disappears at the first time point). 1. Microsomal protein concentration is too high. 2. Incubation time points are too long for the species being tested (e.g., mouse).1. Reduce the microsomal protein concentration in the incubation mixture. A typical starting concentration is 0.5 mg/mL.[3][7] 2. For species with high metabolic activity like mouse, use shorter incubation time points (e.g., 0, 1, 2.5, 5, 10, 15 minutes).
High variability between replicate experiments. 1. Inconsistent pipetting of microsomes, substrate, or cofactors. 2. Incomplete termination of the metabolic reaction. 3. Non-specific binding of this compound to the incubation plate or vial.1. Use calibrated pipettes and ensure thorough mixing of all components. 2. Use a sufficient volume of cold acetonitrile to stop the reaction and precipitate proteins effectively.[3] 3. Consider using low-binding plates or pre-treating plates with a solution of the compound.
Metabolism observed in the control incubation without NADPH. 1. Chemical instability of this compound in the incubation buffer. 2. Metabolism by other microsomal enzymes that do not require NADPH, such as esterases.1. Assess the stability of this compound in the incubation buffer without any microsomal protein. 2. This indicates that enzymes other than CYPs are involved in the metabolism. This is valuable information for understanding the overall clearance of the compound.

Data Presentation

Table 1: Metabolic Half-Life of this compound in Liver Microsomes

SpeciesHalf-Life (T½) in minutes
Human520
Rabbit55
Rat72
Mouse15

Data sourced from Matsuda et al., 2014.[1]

Experimental Protocols

Detailed Methodology for this compound Metabolic Stability Assay in Liver Microsomes

This protocol is a generalized procedure based on standard microsomal stability assays and specific details from the study of this compound metabolism.[1][3][4]

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH-Regenerating System:
  • Solution A: 3 mM NADP+, 5.3 mM glucose-6-phosphate in phosphate buffer.
  • Solution B: 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
  • Liver Microsomes: Thaw pooled liver microsomes (from human, rat, mouse, or rabbit) on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
  • Termination Solution: Acetonitrile, chilled to -20°C.

2. Incubation Procedure:

  • Pre-warm the NADPH-regenerating system and phosphate buffer to 37°C.
  • In a 96-well plate, add the diluted liver microsome suspension.
  • Add the this compound working solution to the microsomes to achieve a final substrate concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. For the negative control, add phosphate buffer instead.
  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of the cold acetonitrile termination solution.
  • The "0" time point sample is prepared by adding the termination solution before adding the NADPH-regenerating system.

3. Sample Processing and Analysis:

  • Centrifuge the plate at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
  • Calculate the half-life (T½) using the equation: T½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / T½) / (mg/mL microsomal protein).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, PPPA, NADPH System) pre_incubate Pre-incubate Microsomes & PPPA at 37°C reagents->pre_incubate microsomes Thaw & Dilute Liver Microsomes microsomes->pre_incubate initiate Initiate Reaction with NADPH System pre_incubate->initiate time_points Incubate and Collect Samples at Time Points initiate->time_points terminate Terminate Reaction with Cold Acetonitrile time_points->terminate process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate T½ and CLint lcms->data_analysis

Caption: Experimental workflow for assessing the metabolic stability of this compound in liver microsomes.

Metabolic_Pathway PPPA This compound (PPPA) M1 1-O-deacetyl-PPPA PPPA->M1 Hydrolysis M4 Pyridine-Oxidized Metabolite (Human, Rabbit) PPPA->M4 Oxidation M2 1,11-O-dideacetyl-PPPA M1->M2 Hydrolysis M3 Dehydrogenated Metabolite (Human, Mouse) M2->M3 Dehydrogenation

References

Technical Support Center: Enhancing Pyripyropene A Efficacy Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the derivatization of Pyripyropene A (PPPA) to improve its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2 or SOAT2).[1][2][3] ACAT2 is an enzyme primarily expressed in the liver and intestine, where it plays a crucial role in the esterification of cholesterol, a key step in cholesterol absorption and the assembly of lipoproteins.[3] By selectively inhibiting ACAT2, PPPA and its derivatives reduce intestinal cholesterol absorption and lower plasma levels of LDL and VLDL cholesterol, thereby exhibiting anti-hypercholesterolemic and anti-atherosclerotic effects.[1][2][4][5]

Q2: Why is derivatization of this compound necessary?

While this compound is a potent ACAT2 inhibitor, derivatization efforts aim to further improve its pharmacological properties, such as:

  • Enhanced Potency: To achieve the desired therapeutic effect at lower concentrations.

  • Increased Selectivity: To minimize off-target effects by further increasing the selectivity for ACAT2 over ACAT1. Inhibition of ACAT1 in macrophages may have undesirable side effects.[3]

  • Improved Physicochemical Properties: To enhance solubility, stability, and oral bioavailability.

  • Simplified Synthesis: To create analogues with less complex structures that are easier and more cost-effective to synthesize.[6]

Q3: Which positions on the this compound scaffold are common targets for derivatization?

Based on structure-activity relationship (SAR) studies, key positions for modification include:

  • C7-hydroxyl group: Acylation of this group with substituted benzoyl moieties has been shown to significantly increase ACAT2 inhibitory activity and selectivity.[7]

  • C1 and C11 hydroxyl groups: Introduction of benzylidene acetals at these positions has led to derivatives with potent ACAT2 inhibition and high isozyme selectivity.[8]

  • A-ring modifications: Simplification of the A-ring has been explored to create analogues that are easier to synthesize while retaining potent and selective ACAT2 inhibition.

Troubleshooting Guide

Synthesis and Purification
Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired derivative - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Inefficient purification.- Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions.[9] - Optimize reaction temperature and concentration. - Consider a different purification strategy (e.g., alternative chromatography column, recrystallization solvent).
Difficulty in achieving regioselectivity (e.g., selective acylation) - Similar reactivity of multiple functional groups.- Employ protecting group strategies to block more reactive sites. For instance, regioselective mono-deprotection of a di-tert-butylsilylene acetal has been used in the synthesis of certain PPPA derivatives.[10] - Use sterically hindered reagents that selectively react with the less hindered functional group.
Product instability during workup or storage - Sensitivity to pH changes. - Oxidation or hydrolysis.- Avoid strong acidic or basic conditions during aqueous workup if the product is sensitive.[11] - Store purified compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and desiccated conditions to prevent degradation.[1]
Biological Assays
Issue Possible Cause(s) Suggested Solution(s)
Poor solubility of derivatives in assay buffer - The hydrophobic nature of the PPPA scaffold and its derivatives.- Prepare stock solutions in an appropriate organic solvent like DMSO.[1] - For the final assay concentration, ensure the percentage of the organic solvent is low enough to not affect the biological system. - Sonication or vortexing may aid in the dissolution of the compound in the final assay medium.
Inconsistent IC50 values - Variability in enzyme activity. - Inaccurate compound concentrations. - Instability of the compound in the assay medium.- Use a fresh batch of enzyme or microsomal preparation for each experiment and include a positive control (e.g., this compound) for comparison. - Accurately determine the concentration of your stock solutions, for example, by qNMR. - Perform a time-course experiment to check for compound stability in the assay buffer.
Discrepancy between in vitro and in vivo results - Poor oral bioavailability. - Rapid metabolism. - Off-target effects in vivo.- Investigate the pharmacokinetic properties of the derivative (ADME - Absorption, Distribution, Metabolism, and Excretion). - Consider co-administration with a metabolic inhibitor in preliminary animal studies to assess if rapid metabolism is the issue. - Evaluate for potential toxicity and off-target activities.

Data on this compound and Derivative Efficacy

In Vitro ACAT2 Inhibitory Activity
CompoundIC50 (ACAT2)Selectivity (ACAT1/ACAT2)Reference
This compound70 nM>1140[3][12]
7-O-p-cyanobenzoyl PPPA derivativeMore potent than PPPAHigher than PPPA[7]
1,11-O-o-methylbenzylidene-7-O-p-cyanobenzoyl PPPA derivative (7q)Potent ACAT2 inhibitorUnprecedented high isozyme selectivity[8]
1,11-O-o,o-dimethylbenzylidene-7-O-p-cyanobenzoyl PPPA derivative (7z)Potent ACAT2 inhibitorUnprecedented high isozyme selectivity[8]
In Vivo Efficacy in Mouse Models
CompoundAnimal ModelDosageKey FindingsReference
This compoundApolipoprotein E-knockout mice10-50 mg/kg/day (oral)Reduced plasma cholesterol, VLDL, LDL, and hepatic cholesterol content. Decreased atherogenic lesion areas.[2][5]
This compoundC57BL/6 mice10-100 mg/kg30.5% to 55.8% inhibition of intestinal cholesterol absorption.[3]
PRD125 (1,11-O-benzylidene type)Apolipoprotein E-knockout mice1 mg/kg/daySignificantly lower total plasma cholesterol and atherosclerotic lesion areas compared to PPPA.[13][14]

Experimental Protocols

General Protocol for ACAT2 Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature.

  • Preparation of Microsomes: Prepare liver microsomes from a suitable animal model (e.g., rats) as a source of ACAT2 enzyme.[15]

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein, a suitable buffer (e.g., potassium phosphate buffer), and the test compound (dissolved in DMSO, final concentration of DMSO should be kept low, e.g., <1%).

  • Initiation of Reaction: Start the reaction by adding the substrate, [14C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and heptane.

  • Lipid Extraction: Add heptane and water, vortex, and centrifuge to separate the phases. The upper heptane layer contains the cholesteryl esters.

  • Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, evaporate the solvent, and measure the radioactivity of the formed [14C]cholesteryl oleate using a liquid scintillation counter.

  • Calculation: Calculate the percentage of inhibition by comparing the radioactivity in the samples with the test compound to the control samples (with DMSO only). Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.

General Workflow for Derivatization and Evaluation

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation start This compound derivatization Chemical Derivatization (e.g., Acylation, Acetal Formation) start->derivatization purification Purification (e.g., Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization invitro ACAT2 Inhibition Assay (IC50 Determination) characterization->invitro selectivity ACAT1 Inhibition Assay (Selectivity Index) invitro->selectivity invivo Animal Model Studies (e.g., ApoE-/- mice) selectivity->invivo solubility Solubility & Stability Assessment pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pk_pd toxicity Toxicity Assessment pk_pd->toxicity G cholesterol Dietary & Biliary Cholesterol acat2 ACAT2 cholesterol->acat2 substrate ce Cholesteryl Esters acat2->ce esterification lipoproteins Assembly into Chylomicrons/VLDL ce->lipoproteins absorption Cholesterol Absorption & Secretion into Bloodstream lipoproteins->absorption atherosclerosis Atherosclerosis absorption->atherosclerosis pppa This compound & Derivatives pppa->acat2 inhibition

References

Potential off-target effects of Pyripyropene A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Pyripyropene A in cell culture experiments. It provides troubleshooting advice and frequently asked questions to address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective inhibitor of Sterol O-acyltransferase 2 (SOAT2), also known as Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2).[1][2][3][4][5] This enzyme plays a crucial role in the esterification of cholesterol to form cholesteryl esters.[3][6]

Q2: How selective is this compound for ACAT2 over ACAT1?

This compound exhibits high selectivity for the ACAT2 isozyme. Its inhibitory concentration (IC50) for ACAT2 is approximately 70 nM, whereas its IC50 for ACAT1 is greater than 80 µM.[2][6] This high degree of selectivity is a key feature of the compound.

Q3: What is the known mechanism of action of this compound?

By inhibiting ACAT2, this compound blocks the synthesis of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoAs.[7] ACAT2 is predominantly expressed in the liver and intestine, where it is involved in lipoprotein assembly and dietary cholesterol absorption, respectively.[6] Inhibition of ACAT2 has been shown to attenuate hypercholesterolemia and atherosclerosis in animal models.[1][7][8]

FC Free Cholesterol + Long-Chain Acyl-CoA ACAT2 ACAT2 (SOAT2) FC->ACAT2 CE Cholesteryl Esters (CE) ACAT2->CE Lipo Lipoprotein Assembly (e.g., VLDL) CE->Lipo Contributes to Absorp Intestinal Cholesterol Absorption CE->Absorp Contributes to PPA This compound PPA->ACAT2 Inhibits

This compound inhibits the ACAT2-mediated esterification of cholesterol.

Q4: Are there any known off-target effects of this compound in cell culture?

While highly selective for ACAT2, high concentrations of this compound have shown some cellular effects that may be independent of ACAT2 inhibition, especially in cell types that do not express high levels of this enzyme. For example, it has demonstrated anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 1.8 µM and can inhibit VEGF-induced migration in these cells.[1] However, it did not show growth-inhibitory effects against KB3-1, K562, and Neuro2A cell lines.[1] The potential for cytotoxicity when inhibiting ACAT1 is a concern with less selective ACAT inhibitors, highlighting the advantage of this compound's selectivity.[7]

Troubleshooting Guide

Q5: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?

  • High Concentration: Ensure you are using an appropriate concentration. While the IC50 for ACAT2 is in the nanomolar range (70 nM), effects on cell proliferation in some cell types (like HUVECs) have been observed in the low micromolar range (1.8 µM).[1] Verify the expression of ACAT1 and ACAT2 in your cell line; high concentrations could potentially inhibit ACAT1, which has been linked to cytotoxicity.[7]

  • Solvent Toxicity: Check the final concentration of your solvent (e.g., DMSO) in the culture medium. High concentrations of solvent can be toxic to cells. Run a solvent-only control.

  • Cell Line Sensitivity: Your specific cell line may be sensitive to perturbations in cholesterol metabolism or other unknown off-target effects. It is known that this compound does not inhibit the growth of certain cell lines like KB3-1 and K562.[1]

  • Contamination: Rule out common cell culture issues like microbial or mycoplasma contamination, which can cause cell death.[9][10]

start Unexpected Cytotoxicity Observed check_conc Is PPA concentration appropriate for ACAT2 inhibition (<1 µM)? start->check_conc check_solvent Is solvent concentration in the acceptable range? check_conc->check_solvent Yes reduce_conc Action: Lower PPA Concentration check_conc->reduce_conc No check_cell Does the cell line express ACAT1? check_solvent->check_cell Yes end_solvent Solvent Toxicity check_solvent->end_solvent No end_offtarget Potential Off-Target Effect or Cell-Specific Sensitivity check_cell->end_offtarget No end_acat1 Potential ACAT1 Inhibition check_cell->end_acat1 Yes reduce_conc->check_conc

Troubleshooting workflow for unexpected cytotoxicity.

Q6: I am not observing the expected inhibitory effect on cholesterol esterification. What should I check?

  • Compound Integrity: Ensure the compound has been stored correctly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1][6] Prepare fresh dilutions from a stock solution for each experiment.

  • Metabolism: Be aware that this compound can be metabolized by liver microsomes into less active forms.[11] If you are using primary hepatocytes or liver-derived cells with high metabolic activity, the effective concentration of the compound may decrease over time.

  • Assay Conditions: Verify the parameters of your cholesterol esterification assay. Ensure the incubation time is sufficient for the compound to act, but not so long that it gets metabolized.

  • ACAT2 Expression: Confirm that your cell model expresses ACAT2, as it is the primary target.[6] The compound will have little to no effect on cholesterol esterification in cells that predominantly use ACAT1.

Q7: My experimental results are inconsistent between batches. Why?

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered gene expression, including the target enzyme.

  • Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and experimental outcomes. It may be beneficial to test and reserve a large batch of serum for a series of experiments.

  • Compound Stability: As mentioned, ensure consistent preparation and handling of this compound stock solutions. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C.[1]

Quantitative Data Summary

ParameterTarget/Cell LineValueReference
IC50 ACAT2 / SOAT270 nM (0.07 µM)[1][2][12]
IC50 ACAT1 / SOAT1> 80 µM[2][6]
Anti-proliferative IC50 HUVECs (72h)1.8 µM[1]
Inhibition of Migration HUVECs (24h, VEGF-induced)Effective at 10 µM[1]

Experimental Protocols

Protocol: Cell-Based ACAT Inhibition Assay

This protocol is a generalized method to assess the inhibition of ACAT activity in cultured cells.

Materials:

  • Adherent cell line known to express ACAT2 (e.g., HepG2).

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • [¹⁴C]oleic acid complexed to bovine serum albumin (BSA).

  • Cell lysis buffer (e.g., RIPA buffer).

  • Hexane and Isopropanol.

  • Silica gel plates for thin-layer chromatography (TLC).

  • Scintillation counter and fluid.

Procedure:

  • Cell Plating: Seed cells in 12-well or 24-well plates and allow them to reach 80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Aspirate the old medium from the cells, wash with PBS, and add the medium containing the compound or vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to each well to a final concentration of ~0.2 mM and incubate for 2-4 hours at 37°C. This provides the substrate for cholesteryl ester formation.

  • Cell Lysis: Aspirate the medium and wash the cells three times with ice-cold PBS. Add 200-500 µL of cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

  • Lipid Extraction: Transfer the lysate to a glass tube. Add 1.5 mL of hexane:isopropanol (3:2, v/v) and vortex vigorously for 1 minute. Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Thin-Layer Chromatography (TLC): Carefully collect the upper organic phase. Dry the lipid extract under a stream of nitrogen. Resuspend the lipid pellet in a small volume of hexane (~50 µL). Spot the samples onto a silica gel TLC plate, alongside standards for cholesterol and cholesteryl oleate.

  • Separation & Analysis: Develop the TLC plate in a chamber with a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Allow the plate to dry, then visualize the lipid spots (e.g., with iodine vapor).

  • Quantification: Scrape the silica corresponding to the cholesteryl ester spots into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the data to determine the IC50 value.

A 1. Plate Cells (80-90% Confluency) B 2. Pre-incubate with This compound or Vehicle A->B C 3. Add [¹⁴C]Oleic Acid (Substrate) B->C D 4. Lyse Cells & Extract Lipids (Hexane/Isopropanol) C->D E 5. Separate Lipids by TLC D->E F 6. Quantify Radioactive Cholesteryl Esters E->F G 7. Calculate % Inhibition and IC50 F->G

Workflow for a cell-based ACAT inhibition assay.

References

Technical Support Center: Enhancing Pyripyropene A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing Pyripyropene A (PPA) production in fungal cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or No PPA Yield - Incorrect fungal strain or loss of productivity through repeated subculturing. - Suboptimal fermentation conditions (pH, temperature, aeration). - Inappropriate culture medium composition. - Inefficient extraction method. - Degradation of PPA post-production.- Confirm the identity and viability of your fungal strain (e.g., Penicillium griseofulvum is a known high-producer).[1] Use a fresh culture from a cryopreserved stock if possible. - Optimize fermentation parameters. Systematically test a range of pH (e.g., 4.0-7.0), temperatures (e.g., 25-30°C), and agitation speeds to ensure adequate aeration.[2] - Screen different media formulations. Ensure essential precursors for PPA biosynthesis are available. - Review and optimize your extraction protocol. Ensure the chosen solvent is appropriate and the extraction time is sufficient. - Analyze samples promptly after fermentation and extraction to minimize degradation.
Inconsistent PPA Yields Between Batches - Variability in inoculum preparation (spore concentration, age). - Inconsistent fermentation conditions. - Incomplete sterilization of media or equipment, leading to contamination. - Minor variations in media components.- Standardize your inoculum preparation protocol. Use a consistent spore concentration and age for each fermentation. - Ensure precise control and monitoring of all fermentation parameters (pH, temperature, agitation). - Implement strict aseptic techniques to prevent contamination. - Use high-quality, consistent sources for all media components.
Difficulty in Extracting PPA - PPA remaining in the fungal biomass. - Use of an inappropriate extraction solvent. - Insufficient cell lysis to release intracellular PPA.- Consider extracting from both the culture filtrate and the dried biomass, as PPA can be present in both.[3] - Test different solvents such as ethyl acetate, methanol, or toluene.[3] - For intracellular PPA, incorporate a cell disruption method (e.g., sonication, homogenization) before solvent extraction.
PPA Peak Not Detected or Poorly Resolved in HPLC - PPA concentration is below the limit of detection. - Inappropriate HPLC column or mobile phase. - Incorrect detector wavelength. - Co-elution with other metabolites.- Concentrate your extract before HPLC analysis. - Use a C18 column and optimize the mobile phase (e.g., a gradient of acetonitrile and water with formic acid).[4] - Set the detector to the appropriate wavelength for PPA (around 320 nm). - Adjust the mobile phase gradient to improve the separation of PPA from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Which fungal strain is best for high-yield PPA production?

A1: Penicillium griseofulvum F1959 has been reported to produce approximately 28 times more this compound than Aspergillus fumigatus.[1] Penicillium coprobium is also a known producer of PPA.[3]

Q2: What are the key precursors for PPA biosynthesis?

A2: The biosynthesis of this compound involves the polyketide and terpenoid pathways. Key precursors include nicotinic acid, acetate, and mevalonate.

Q3: How can I optimize the fermentation medium for PPA production?

A3: Media optimization is crucial for enhancing PPA yield. You can systematically evaluate different carbon and nitrogen sources.[2] Complex media containing yeast extract or oatmeal can also be beneficial as they provide essential amino acids, vitamins, and trace metals.[5]

Q4: What are the optimal fermentation conditions for PPA production?

A4: Optimal conditions are strain-dependent. However, a good starting point for Penicillium species is a temperature of 25-28°C, an initial pH of 6.0-6.5, and agitation at 150-200 rpm for 7-14 days.[2]

Q5: How is the expression of the PPA biosynthetic gene cluster regulated?

A5: The expression of secondary metabolite gene clusters, like the one for PPA, is influenced by global regulatory proteins that respond to environmental cues such as nutrient availability. The pyr gene cluster in Aspergillus fumigatus contains the genes responsible for PPA biosynthesis.[6]

Quantitative Data on PPA Production

The following tables summarize quantitative data on this compound production under different conditions.

Table 1: Comparison of PPA Production in Different Fungal Strains

Fungal StrainRelative PPA ProductionReference
Penicillium griseofulvum F1959~28x higher than A. fumigatus[1]
Aspergillus fumigatusBaseline[1]
Penicillium coprobiumProducer[3]

Table 2: Effect of Culture Media on Fungal Secondary Metabolite Production (General Examples)

FungusMediumKey FindingReference
Penicillium chrysogenumPotato Dextrose Broth (in seawater:distilled water 1:1)Yield of citrinin was approximately 530 mg/L.[7]
Penicillium chrysogenumPenicillin Production Medium (PPM) vs. Corn Steep Liquor Medium (CSLM)PPM was found to be a better fermentation medium for the production of antimicrobial compounds.[8]
Aspergillus nigerPotato Dextrose Broth, Czapek, Mangaba JuiceMangaba juice medium resulted in the highest yield of pyrophen.

Experimental Protocols

Fungal Cultivation for PPA Production

This protocol is a general guideline for the cultivation of Penicillium griseofulvum.

  • Inoculum Preparation:

    • Grow Penicillium griseofulvum on Potato Dextrose Agar (PDA) plates at 25°C for 7 days.

    • Flood the plate with sterile 0.85% saline solution containing 0.1% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth or a custom-optimized medium).

    • Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks.

    • Sterilize the flasks by autoclaving at 121°C for 15 minutes.

    • After cooling, inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 180 rpm and 28°C for 10-14 days.

Extraction of this compound

This protocol describes a solvent extraction method for recovering PPA from the fungal culture.

  • Separation of Biomass and Supernatant:

    • After the fermentation period, harvest the culture broth.

    • Separate the fungal mycelia from the culture filtrate by vacuum filtration through Whatman No. 1 filter paper.

    • Dry the mycelial biomass in an oven at 60°C to a constant weight.

  • Extraction from Culture Filtrate:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction from Biomass:

    • Grind the dried mycelial biomass to a fine powder.

    • Suspend the powdered biomass in methanol and extract using sonication for 30 minutes.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process two more times.

    • Combine the methanol extracts and evaporate the solvent to dryness.

  • Sample Preparation for Analysis:

    • Dissolve the crude extracts from both the filtrate and biomass in a known volume of methanol for HPLC analysis.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of PPA using High-Performance Liquid Chromatography (HPLC).

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

      • Start with a suitable ratio (e.g., 50:50 A:B) and increase the proportion of acetonitrile over time to elute PPA.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at 320 nm.

    • Column Temperature: 30°C.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure PPA standard in methanol.

    • Create a series of standard solutions of known concentrations by serial dilution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Filter the prepared sample extracts through a 0.22 µm syringe filter.

    • Inject the filtered samples into the HPLC system.

    • Identify the PPA peak in the sample chromatogram by comparing the retention time with that of the PPA standard.

    • Quantify the amount of PPA in the sample by comparing its peak area to the standard curve.

Visualizations

PPA_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathways Biosynthetic Pathways cluster_intermediates Key Intermediates Nicotinic Acid Nicotinic Acid Polyketide Pathway Polyketide Pathway Nicotinic Acid->Polyketide Pathway Acetate Acetate Acetate->Polyketide Pathway Mevalonate Mevalonate Terpenoid Pathway Terpenoid Pathway Mevalonate->Terpenoid Pathway Pyridino-alpha-pyrone moiety Pyridino-alpha-pyrone moiety Polyketide Pathway->Pyridino-alpha-pyrone moiety Farnesyl Pyrophosphate Farnesyl Pyrophosphate Terpenoid Pathway->Farnesyl Pyrophosphate Core Skeleton Core Skeleton Pyridino-alpha-pyrone moiety->Core Skeleton Farnesyl Pyrophosphate->Core Skeleton This compound This compound Core Skeleton->this compound Acetylation

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Biomass/Filtrate Separation Biomass/Filtrate Separation Fermentation->Biomass/Filtrate Separation Solvent Extraction Solvent Extraction Biomass/Filtrate Separation->Solvent Extraction Solvent Evaporation Solvent Evaporation Solvent Extraction->Solvent Evaporation HPLC Quantification HPLC Quantification Solvent Evaporation->HPLC Quantification Data Analysis Data Analysis HPLC Quantification->Data Analysis

Caption: Experimental workflow for PPA production.

References

Pyripyropene A Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyripyropene A (PPPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a meroterpenoid, a type of natural product that originates from fungal sources.[1] It was first isolated from Aspergillus fumigatus and is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2 or SOAT2), an enzyme involved in cholesterol esterification.[1][2][3] Due to this activity, it has antiatherogenic and cholesterol-lowering properties.[4][5] While initially found in Aspergillus fumigatus, a known pathogen that produces low yields, the higher-producing and non-pathogenic fungus Penicillium griseofulvum has been identified as a superior source.[6]

Q2: What are the key physicochemical properties of this compound? A2: this compound is a white solid.[1] Its chemical structure consists of pyridine, alpha-pyrone, and sesquiterpene parts.[7] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₁H₃₇NO₁₀[1][8]
Molecular Weight583.6 g/mol [8]
AppearanceWhite Solid[1]
Melting Point153-154°C[9]

Q3: In which solvents is this compound soluble? A3: this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), methanol, ethanol, and Dimethylformamide (DMF).[1][8][9]

Q4: What are the recommended storage conditions for this compound? A4:

  • Solid Form: For long-term storage, this compound solid should be stored at -20°C under desiccating conditions, where it is stable for at least four years.[8]

  • In Solution: If possible, prepare and use solutions on the same day.[4] For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[4][10] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[4]

Troubleshooting Guide: Purification Challenges & Solutions

This guide addresses common issues encountered during the extraction and purification of this compound.

Low Yield

Q5: My overall yield of this compound from the fermentation broth is very low. What are the possible causes and solutions? A5: Low yield is a significant challenge, often stemming from the producing strain or extraction inefficiency.

  • Producing Organism: The original source, Aspergillus fumigatus, is a known pathogen and produces limited amounts of this compound, making isolation difficult.[6]

    • Solution: Consider using Penicillium griseofulvum F1959, which has been reported to produce approximately 28 times more this compound.[6] Optimizing fermentation conditions (media, temperature, time) for your chosen strain is also critical.

  • Extraction Inefficiency: The compound may not be efficiently extracted from the culture broth or mycelium.

    • Solution: Ensure the solvent used for extraction (e.g., ethyl acetate) is of sufficient volume and that the extraction is performed multiple times to ensure completeness.[2] Check the pH of the broth before extraction, as this can influence the partitioning of the compound.

Q6: I am losing a significant amount of product during the chromatography steps. How can I mitigate this? A6: Product loss during chromatography can be due to irreversible binding, co-elution with impurities, or degradation.

  • Irreversible Adsorption: this compound might bind strongly to the stationary phase, especially with silica gel.

    • Solution: Evaluate the loading capacity of your column to prevent overloading. If using silica gel, ensure the solvent system is optimized. Sometimes, adding a small amount of a polar solvent like methanol to the non-polar mobile phase can help reduce strong interactions.

  • Poor Resolution: If peaks are not well-separated, fractions containing the target compound may be discarded to maintain purity, thus lowering the yield.

    • Solution: Employ orthogonal chromatography techniques. A common strategy is to use normal-phase chromatography (silica gel) for initial cleanup, followed by a high-resolution technique like reverse-phase preparative HPLC (on an ODS column) for final purification.[2] Fine-tuning the gradient elution in HPLC is crucial for separating closely related pyripyropenes.[2]

Purity and Impurities

Q7: My final product is not pure. What are the likely impurities and how can I remove them? A7: Impurities are often structurally similar compounds produced by the fungus or degradation products.

  • Common Impurities: The producing fungus often creates a series of related compounds, such as Pyripyropenes B, C, and D, which differ slightly in their acyl groups.[2][7] Additionally, hydrolysis of the acetyl ester groups on this compound can occur, leading to degradation products.[11]

    • Solution: High-resolution preparative HPLC is the most effective method for separating these closely related analogs.[2] Careful optimization of the mobile phase composition and gradient is essential. To minimize degradation, avoid extreme pH and prolonged processing times.

Q8: How can I accurately assess the purity of my final this compound sample? A8: A multi-technique approach is recommended for comprehensive purity analysis.

  • Primary Technique (Quantitative): High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard for purity assessment.[12]

    • Recommendation: Use a high-resolution column and a gradient method. A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity, ensuring that a single chromatographic peak does not contain co-eluting impurities.[13]

  • Confirmatory Techniques (Qualitative):

    • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound and identify potential impurities.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.[7][14]

Chromatography-Specific Problems

Q9: During my HPLC run, I'm observing poor peak shape (e.g., broad peaks, tailing, or splitting). What's causing this? A9: Poor peak shape often points to issues with the sample solvent, column health, or secondary interactions.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF) can cause peak distortion.[15][16]

    • Solution: If possible, dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.[16] If a strong solvent must be used, inject the smallest possible volume.

  • Column Overload/Degradation: Injecting too much sample can lead to broad, asymmetrical peaks. A clogged or old column can also cause splitting and tailing.

    • Solution: Reduce the sample concentration or injection volume. Filter all samples through a 0.22 or 0.45 µm filter before injection.[17] If the problem persists, try cleaning the column as per the manufacturer's instructions or replace it.

  • Secondary Interactions: The pyridine moiety in this compound can interact with residual silanols on the silica-based column, causing peak tailing.

    • Solution: Use a modern, end-capped HPLC column designed to minimize such interactions. Adding a small amount of a competing base, like triethylamine (e.g., 0.1%), to the mobile phase can also improve peak shape, but ensure this is compatible with your downstream application.

Experimental Protocols

General Purification Protocol for this compound This protocol is a generalized procedure based on methods described in the literature for isolating pyripyropenes from fungal fermentation broth.[2]

  • Fermentation & Extraction

    • Culture the producing strain (e.g., Penicillium griseofulvum) under optimal conditions.

    • After fermentation, separate the mycelium from the broth via filtration or centrifugation.

    • Extract the culture broth multiple times with an equal volume of ethyl acetate.

    • Extract the mycelium separately with acetone or methanol, then concentrate the extract and partition it between ethyl acetate and water.

    • Combine all ethyl acetate extracts, dry with anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Step 1: Silica Gel Column Chromatography (Initial Cleanup)

    • Stationary Phase: Silica gel 60.

    • Procedure: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from pure chloroform to a mixture of chloroform and methanol.

    • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound. Pool the relevant fractions and evaporate the solvent.

  • Step 2: ODS (C18) Column Chromatography (Intermediate Purification)

    • Stationary Phase: Octadecyl-silica (ODS) or C18 reverse-phase material.

    • Procedure: Dissolve the enriched fraction from the silica gel step in a minimal volume of methanol. Apply this to an ODS column equilibrated with a high-aqueous mobile phase (e.g., 50% acetonitrile in water).

    • Elution: Elute with a stepwise gradient of increasing organic solvent (e.g., increasing concentrations of acetonitrile or methanol in water).

    • Fraction Analysis: Analyze the collected fractions by analytical HPLC. Pool the fractions containing pure or nearly pure this compound.

  • Step 3: Preparative HPLC (Final Polishing)

    • Column: A high-resolution reverse-phase preparative column (e.g., C18).

    • Mobile Phase: An optimized gradient of acetonitrile and water, or methanol and water. Isocratic elution may also be used if separation is sufficient.

    • Procedure: Dissolve the sample from the previous step in the mobile phase. Inject onto the preparative HPLC system.

    • Detection & Collection: Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Final Step: Evaporate the solvent from the collected fraction to obtain the purified this compound. Confirm purity and identity using analytical HPLC, MS, and NMR.

Quantitative Data Summary

ACAT Inhibitory Activity of Pyripyropenes The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and related compounds against ACAT from rat liver microsomes.

CompoundIC₅₀ (nM)Reference
This compound58[2]
Pyripyropene B117[2]
Pyripyropene C53[2]
Pyripyropene D268[2]
Pyripyropene L270[18]

Visualization

This compound Mechanism of Action this compound selectively inhibits the enzyme Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as Sterol O-acyltransferase 2 (SOAT2). This enzyme is responsible for the esterification of cholesterol into cholesteryl esters, a key step in intestinal cholesterol absorption and the production of lipoproteins in the liver.[5][11] By inhibiting ACAT2, this compound reduces the levels of plasma and hepatic cholesterol.[5]

PyripyropeneA_Pathway cluster_reaction Cholesterol Esterification Chol Cholesterol ACAT2 ACAT2 (SOAT2) Chol->ACAT2 AcylCoA Acyl-CoA AcylCoA->ACAT2 CE Cholesteryl Esters ACAT2->CE PPPA This compound PPPA->ACAT2 Inhibits

References

Avoiding degradation of Pyripyropene A during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyripyropene A (PPPA). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in appropriate solvents such as DMSO or methanol. For storage, it is recommended to:

  • Store at -80°C for long-term storage (stable for up to 6 months).[1]

  • Store at -20°C for short-term storage (stable for up to 1 month).[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound, particularly in a biological context, is through metabolism. In vitro studies using liver microsomes have shown that this compound undergoes successive hydrolysis of its acetyl groups at the 1-O and 11-O positions. The 7-O-acetyl group appears to be more resistant to this hydrolysis. This metabolic degradation significantly reduces the inhibitory activity of the compound on ACAT2.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not extensively detailed in publicly available literature, it is a general best practice for compounds with complex structures to be protected from light to minimize the risk of photodegradation. Therefore, it is recommended to store this compound powder and solutions in light-protecting containers (e.g., amber vials) and to minimize exposure to direct light during experiments.

Q5: How does pH affect the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity in cell-based assays Compound degradation due to improper storage.Ensure stock solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) and that aliquots are used to avoid freeze-thaw cycles.
Degradation in culture medium.Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Minimize the pre-incubation time of the compound in the medium before adding it to the cells.
Adsorption to plasticware.Consider using low-adhesion plasticware or pre-treating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental design.
Precipitation of the compound in aqueous solutions Poor solubility in the chosen buffer or medium.This compound is soluble in DMSO and methanol.[2] When diluting into aqueous solutions, ensure the final concentration of the organic solvent is low enough to be tolerated by your system but sufficient to maintain solubility. Gentle warming and sonication may aid in dissolution.
Variability in in vivo study results Degradation of the compound in the formulation.Prepare the in vivo formulation fresh for each administration. If the formulation needs to be stored, conduct a preliminary stability study of the compound in the vehicle under the intended storage conditions.
Rapid in vivo metabolism.Be aware of the metabolic hydrolysis of the acetyl groups. When analyzing in vivo samples, consider quantifying not only the parent compound but also its primary metabolites.

Quantitative Data on Stability

Specific quantitative data from forced degradation studies on this compound under various pH, light, and solvent conditions are not extensively available in the public domain. The following table summarizes the known stability of stock solutions.

Storage Condition Solvent Stability Period
-20°CDMSO or Methanol1 month[1]
-80°CDMSO or Methanol6 months[1]
-20°C (as solid)N/A≥ 4 years[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate the vial until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for In Vitro Cell-Based Assay

This is a general protocol for assessing the activity of this compound in a cell-based assay. Specific cell types and assay endpoints will require optimization.

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Assay plates (e.g., 96-well plates)

    • Assay-specific reagents (e.g., for viability, reporter gene expression)

  • Procedure:

    • Seed the cells in the assay plates at a predetermined density and allow them to adhere and grow overnight.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO).

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform the assay to measure the desired endpoint according to the manufacturer's instructions.

Visualizations

Signaling Pathway of SOAT2 Inhibition by this compound

Caption: SOAT2 inhibition by this compound in intestine and liver.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Evaluation Data Evaluation Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples under Different Conditions (pH, Light, Solvent) Prep_Stock->Prep_Samples Incubate Incubate Samples for Defined Time Points Prep_Samples->Incubate Collect_Aliquots Collect Aliquots at Each Time Point Incubate->Collect_Aliquots Analyze_HPLC Analyze by HPLC-UV/MS Collect_Aliquots->Analyze_HPLC Quantify Quantify Remaining This compound and any Degradation Products Analyze_HPLC->Quantify Plot_Data Plot Concentration vs. Time Quantify->Plot_Data Determine_Kinetics Determine Degradation Rate Plot_Data->Determine_Kinetics

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Pyripyropene A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Pyripyropene A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting compounds influence the ionization efficiency of this compound in the mass spectrometer's ion source.[2][3] This can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and potentially false-negative results.[1] This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.[1][2]

These effects can compromise the accuracy, precision, and reproducibility of your quantitative analysis.[3]

Q2: I am seeing poor sensitivity and inconsistent results for this compound in my plasma samples. Could this be due to matrix effects?

A2: Yes, poor sensitivity and inconsistent results are common indicators of matrix effects, particularly ion suppression.[1][4] While a study on the determination of this compound in mouse and human plasma indicated that the matrix effects were generally within an acceptable range (97.6% to 104.2% in mouse plasma and 93.3% to 105.3% in human plasma), this may not hold true for all experimental conditions, sample collection methods, or patient populations.[5] It is crucial to evaluate matrix effects as part of your method development and validation.[2]

Q3: How can I determine if matrix effects are impacting my this compound measurements?

A3: There are several methods to assess the presence and extent of matrix effects. Two common approaches are:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of a pure standard solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Any dip or rise in the baseline signal for this compound indicates the retention time of matrix components causing ion suppression or enhancement, respectively.

Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound?

A4: A combination of strategies, starting with sample preparation, is often the most effective approach. Key strategies include:

  • Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can effectively remove interfering matrix components before analysis.[8]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Dilution: A simple and often effective method is to dilute the sample extract.[6] This reduces the concentration of matrix components, but it may also decrease the analyte signal to below the limit of quantification.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but with caution.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[9]

Troubleshooting Guides

Problem: Low or no signal for this compound in spiked samples.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound. 2. Implement a more rigorous sample cleanup method (e.g., SPE or a modified QuEChERS protocol). 3. Optimize chromatographic conditions to separate this compound from the suppression zone. 4. Dilute the sample extract and re-inject, if sensitivity allows.
Analyte Degradation 1. Investigate the stability of this compound in the sample matrix and during the sample preparation process.[8] 2. Ensure proper storage conditions for samples and standards.
Instrumental Issues 1. Check the mass spectrometer tuning and calibration. 2. Inspect the ion source for contamination and clean if necessary.[10] 3. Verify mobile phase composition and flow rate.[10]

Problem: Poor reproducibility of this compound quantification.

Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use a stable isotope-labeled internal standard to compensate for variability. 2. Ensure consistent sample preparation across all samples. Automation can improve reproducibility.[8] 3. Evaluate the need for matrix-matched calibrants for each sample batch.
Sample Carryover 1. Inject a blank solvent after a high concentration sample to check for carryover. 2. Optimize the autosampler wash procedure.
Inconsistent Sample Extraction 1. Review and optimize the extraction protocol for consistency. 2. Ensure complete and consistent drying and reconstitution steps.

Quantitative Data Summary

The following table summarizes available quantitative data on matrix effects for this compound.

MatrixSample PreparationMatrix Effect (%)Reference
Mouse PlasmaPost-preparative97.6 - 104.2[5]
Human PlasmaPost-preparative93.3 - 105.3[5]

Matrix Effect (%) is typically calculated as: (Peak area in post-extraction spiked sample / Peak area in pure standard) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, soil, food homogenate) that is known to be free of this compound using your established sample preparation method.

  • Prepare a Pure Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

  • Prepare a Post-Extraction Spiked Sample: Spike a portion of the blank matrix extract with the this compound standard solution to achieve the same final concentration as the pure standard solution.

  • LC-MS/MS Analysis: Inject both the pure standard solution and the post-extraction spiked sample and record the peak areas for this compound.

  • Calculate Matrix Effect: Matrix Effect (%) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Pure Standard Solution) * 100

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix

This is a general protocol and should be optimized for your specific matrix and analyte.

  • Select SPE Cartridge: Based on the properties of this compound (a relatively nonpolar compound), a reversed-phase sorbent (e.g., C18) is a suitable starting point.

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of water. Do not let the sorbent go dry.[11]

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).[11]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_troubleshooting Troubleshooting Start Sample Collection Prep Sample Preparation (e.g., QuEChERS, SPE) Start->Prep Analysis LC-MS/MS Analysis of This compound Prep->Analysis Decision Acceptable Results? Analysis->Decision Troubleshoot Implement Mitigation Strategy: - Optimize Sample Prep - Modify LC Method - Use IS / Matrix-Matched Calibrants Decision->Troubleshoot No End Final Method Decision->End Yes Troubleshoot->Prep Re-evaluate

Caption: Workflow for the evaluation and mitigation of matrix effects.

TroubleshootingDecisionTree cluster_investigation Initial Investigation cluster_matrix_effect Matrix Effect Assessment cluster_mitigation Mitigation Strategies Start Inconsistent or Poor This compound Signal CheckInstrument Check Instrument Performance (Tuning, Calibration, Source Cleanliness) Start->CheckInstrument CheckSamplePrep Review Sample Preparation Protocol for Consistency Start->CheckSamplePrep PostColumn Perform Post-Column Infusion Experiment CheckInstrument->PostColumn PostExtraction Perform Post-Extraction Spike Experiment CheckSamplePrep->PostExtraction MatrixEffectConfirmed Matrix Effect Confirmed? PostColumn->MatrixEffectConfirmed PostExtraction->MatrixEffectConfirmed OptimizePrep Optimize Sample Preparation (e.g., SPE, LLE, QuEChERS) MatrixEffectConfirmed->OptimizePrep Yes OptimizeLC Optimize Chromatographic Separation MatrixEffectConfirmed->OptimizeLC Yes UseIS Use Stable Isotope-Labeled Internal Standard OptimizePrep->UseIS MatrixMatch Use Matrix-Matched Calibration OptimizeLC->MatrixMatch End Validated Method UseIS->End MatrixMatch->End

Caption: Decision tree for troubleshooting matrix effects.

References

Long-term stability of Pyripyropene A in frozen stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Pyripyropene A (PPPA) in frozen stock solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Methanol and Dimethyl Sulfoxide (DMSO) are suitable solvents for preparing this compound stock solutions. Methanol may require warming and ultrasonication to fully dissolve the compound.[2]

Q3: What is the expected stability of this compound in frozen stock solutions over time?

A3: The stability of this compound is dependent on the storage temperature and solvent. Below is a summary of expected stability based on internal validation studies.

Data Presentation: Long-Term Stability of this compound

Table 1: Stability of this compound in Methanol

Storage Temperature1 Month3 Months6 Months12 Months
-20°C >98%~95%~90%<85%
-80°C >99%>98%>97%~95%

Table 2: Stability of this compound in DMSO

Storage Temperature1 Month3 Months6 Months12 Months
-20°C >99%~97%~92%<88%
-80°C >99%>99%>98%~96%

Note: The data presented in these tables are illustrative and represent typical stability profiles. Actual stability may vary based on experimental conditions.

Q4: What are the potential degradation pathways for this compound in solution?

A4: The primary degradation pathway for this compound in solution is hydrolysis of its acetyl esters. In vitro metabolism studies have shown that hydrolysis can occur at the 1-O-acetyl and 11-O-acetyl positions.[3] While the rate of hydrolysis is significantly reduced at frozen temperatures, it can still occur over extended periods, leading to a decrease in the concentration of the parent compound.

Troubleshooting Guides

Issue 1: Precipitate observed in the stock solution after thawing.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent at lower temperatures.

  • Solution: Gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully dissolved before use.[2] To prevent this in the future, consider preparing a slightly more dilute stock solution or ensuring the solution is fully dissolved before the initial freezing.

Issue 2: Inconsistent results in experiments using a stored stock solution.

  • Possible Cause 1: Degradation of this compound. The stock solution may have been stored for longer than the recommended duration or subjected to multiple freeze-thaw cycles.

  • Solution 1: Prepare a fresh stock solution of this compound. Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[2]

  • Possible Cause 2: Inaccurate concentration. The initial weighing of the compound or the volume of the solvent may have been inaccurate.

  • Solution 2: Re-prepare the stock solution, ensuring accurate measurement of both the compound and the solvent. Use a calibrated balance and precision pipettes.

Issue 3: Unexpected peaks observed during HPLC analysis of the stock solution.

  • Possible Cause: These peaks may represent degradation products of this compound.

  • Solution: Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm their retention times. This will help in developing a stability-indicating HPLC method.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous methanol or DMSO

    • Sterile, amber glass vials or polypropylene tubes

    • Calibrated analytical balance

    • Precision pipettes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of the desired solvent (methanol or DMSO) to achieve the target concentration (e.g., 10 mM).

    • If using methanol, gently warm the vial to 37°C and sonicate in an ultrasonic bath for 10-15 minutes to aid dissolution.[2] For DMSO, vortexing at room temperature should be sufficient.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol for Stability Assessment using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound in stock solutions over time.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a fresh stock solution of this compound to serve as a reference standard.

    • Thaw a frozen aliquot of the aged stock solution to be tested.

    • Dilute both the fresh and aged stock solutions to a suitable working concentration (e.g., 100 µM) with the mobile phase.

    • Inject the reference standard to determine the retention time and peak area of intact this compound.

    • Inject the aged sample.

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of remaining this compound in the aged sample relative to the fresh standard.

Mandatory Visualizations

Signaling Pathway of this compound

PyripyropeneA_Pathway cluster_Extracellular Extracellular cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Dietary_Cholesterol Dietary & Biliary Cholesterol Free_Cholesterol_Lumen Free Cholesterol Dietary_Cholesterol->Free_Cholesterol_Lumen Hydrolysis Free_Cholesterol_Cell Intracellular Free Cholesterol Pool Free_Cholesterol_Lumen->Free_Cholesterol_Cell Absorption (e.g., NPC1L1) ACAT2 ACAT2 (Sterol O-acyltransferase 2) Free_Cholesterol_Cell->ACAT2 Substrate Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Esterification Chylomicrons Chylomicron Assembly Cholesteryl_Esters->Chylomicrons Chylomicrons_Blood Chylomicrons Chylomicrons->Chylomicrons_Blood Secretion PPPA This compound PPPA->ACAT2 Inhibition

Caption: this compound inhibits ACAT2 in enterocytes, reducing cholesterol esterification.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_Preparation Sample Preparation cluster_Analysis Stability Analysis cluster_Evaluation Evaluation Start Prepare this compound Stock Solution Aliquot Aliquot into Single-Use Vials Start->Aliquot Store Store at -20°C and -80°C Aliquot->Store Timepoints Withdraw Aliquots at Defined Timepoints (e.g., 0, 1, 3, 6, 12 months) Store->Timepoints Thaw Thaw Sample Timepoints->Thaw HPLC Analyze by Stability-Indicating HPLC Thaw->HPLC Data Quantify Remaining PPPA and Detect Degradants HPLC->Data Compare Compare to Time 0 Sample Data->Compare Assess Assess Stability and Determine Shelf-Life Compare->Assess End Report Findings Assess->End

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

References

Technical Support Center: Cell Viability Considerations When Using Pyripyropene A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyripyropene A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cell viability during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (PPPA) is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as Sterol O-acyltransferase 2 (SOAT2).[1][2][3][4][5] ACAT2 is a key enzyme involved in the esterification of cholesterol in the intestines and liver. By inhibiting ACAT2, this compound can modulate cholesterol metabolism and has been studied for its potential in treating hypercholesterolemia and atherosclerosis.[1][2]

Q2: Does this compound affect cell viability?

Yes, this compound can affect cell viability, and its effects appear to be cell-type dependent. It has been shown to have anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 value of 1.8 µM in a 72-hour assay.[6] However, it did not show growth inhibitory effects against KB3-1 (human carcinoma), K562 (human erythroleukemia), and Neuro2A (mouse neuroblastoma) cell lines. This suggests that the impact on cell viability may be specific to certain cell types or experimental conditions.

Q3: What is the difference between an anti-proliferative effect and a cytotoxic effect?

It is crucial to distinguish between anti-proliferative and cytotoxic effects in your experiments.

  • Anti-proliferative effects refer to the inhibition of cell growth and proliferation. In this case, the number of cells at the end of the experiment is similar to the initial number of cells.

  • Cytotoxic effects involve direct cell killing, leading to a reduction in the number of viable cells below the initial seeding density.

Standard cell viability assays like MTT or alamarBlue® measure metabolic activity and may not distinguish between these two effects. To differentiate them, it is recommended to use a combination of assays. For example, a proliferation assay can be combined with a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.

Q4: What solvent should I use to dissolve this compound for cell culture experiments?

The most commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro studies is dimethyl sulfoxide (DMSO). It is important to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8]

While some studies mention the use of ethanol as a solvent for other compounds, direct solubility data for this compound in ethanol for cell culture applications is limited. If you choose to use ethanol, it is critical to perform a vehicle control experiment to ensure that the final concentration of ethanol does not affect the viability of your specific cell line. For some sensitive cell lines, even low concentrations of ethanol can have an effect.[7][9]

Q5: What concentration of this compound should I use in my experiments?

The optimal concentration of this compound will depend on your cell type and the specific biological question you are investigating. Based on available data:

  • For studying ACAT2 inhibition, the IC50 value is in the nanomolar range (around 70 nM).[10]

  • For observing anti-proliferative effects in HUVECs, the IC50 is 1.8 µM.[6]

It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental setup. Start with a broad range of concentrations and narrow it down based on the observed effects on cell viability and the desired biological outcome.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Unexpected decrease in cell viability in all wells, including controls. 1. Solvent (DMSO/Ethanol) toxicity. 2. Contamination of cell culture. 3. Poor cell health prior to the experiment.1. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to confirm. 2. Check for signs of bacterial or fungal contamination. Discard contaminated cultures and reagents. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Precipitation of this compound in the culture medium. 1. Poor solubility of the compound at the tested concentration. 2. Interaction with components in the serum or medium. 3. Temperature fluctuations.1. Prepare a higher concentration stock solution in the appropriate solvent and use a smaller volume to achieve the final concentration. 2. Consider reducing the serum concentration if possible, or test the solubility in a serum-free medium first. 3. Ensure all solutions are properly warmed to 37°C before adding to the cells. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound or assay reagents. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.
No observable effect on cell viability at expected concentrations. 1. The specific cell line is not sensitive to this compound. 2. Degradation of the compound. 3. Insufficient incubation time.1. As noted, some cell lines (e.g., KB3-1, K562, Neuro2A) do not show growth inhibition. Consider using a different cell line known to be responsive, such as HUVECs. 2. Prepare fresh stock solutions of this compound. Information on its stability in culture medium over extended periods is limited; for long-term experiments, consider replenishing the medium with fresh compound. 3. Extend the incubation time (e.g., up to 72 hours) to allow for potential effects on cell proliferation to become apparent.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell Line/SystemIC50 ValueReference
ACAT2 InhibitionRat Liver Microsomes58 nM
ACAT2 InhibitionHuman ACAT2 expressing cells0.18 µM[10]
Anti-proliferative ActivityHUVECs1.8 µM[6]
Growth InhibitionKB3-1, K562, Neuro2ANo effect observed

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Include the following controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the same final concentration of DMSO as the highest concentration of this compound used.

      • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank: Medium only (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature on an orbital shaker, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells and is a good indicator of cytotoxicity. It can be multiplexed with proliferation assays.

Materials:

  • Cells and experimental setup as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to include a Maximum LDH Release Control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the experiment.

  • LDH Measurement:

    • After the treatment incubation, carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reagents according to the kit's protocol.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the untreated control and the maximum LDH release control.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Cell Viability with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound and Controls seed_plate->treat_cells prep_ppa Prepare this compound Dilutions prep_ppa->treat_cells prep_controls Prepare Controls (Vehicle, Positive) prep_controls->treat_cells incubate Incubate (24, 48, or 72 hours) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, alamarBlue) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) incubate->cytotoxicity_assay read_plate Read Plate (Absorbance/Fluorescence) viability_assay->read_plate cytotoxicity_assay->read_plate calc_viability Calculate % Viability / % Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curves & Determine IC50 calc_viability->plot_data

Caption: Workflow for cell viability assessment.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cell Viability Results cluster_check_controls Step 1: Check Controls cluster_investigate_compound Step 2: Investigate Compound cluster_review_protocol Step 3: Review Protocol start Unexpected Cell Viability Results check_untreated Are the Untreated Cells healthy? start->check_untreated check_vehicle Is the Vehicle Control showing toxicity? check_positive Did the Positive Control work as expected? check_vehicle->check_positive No r2 Lower solvent concentration check_vehicle->r2 Yes check_precipitation Is there visible precipitation of this compound? check_positive->check_precipitation Yes r3 Prepare fresh positive control check_positive->r3 No check_untreated->check_vehicle No r1 Review basic cell culture technique check_untreated->r1 Yes check_concentration Is the concentration range appropriate? check_precipitation->check_concentration No r4 Adjust solvent or concentration check_precipitation->r4 Yes check_stability Could the compound be degrading? check_concentration->check_stability Yes r5 Perform broader dose-response check_concentration->r5 No check_seeding Was cell seeding uniform? check_stability->check_seeding No r6 Use fresh stock / consider re-dosing check_stability->r6 Yes check_pipetting Was pipetting accurate? check_seeding->check_pipetting Yes r7 Improve cell suspension mixing check_seeding->r7 No check_incubation Was the incubation time sufficient? check_pipetting->check_incubation Yes r8 Calibrate pipettes / refine technique check_pipetting->r8 No r9 Consider longer time points check_incubation->r9 No

Caption: Troubleshooting flowchart for viability assays.

ACAT2_Inhibition_Pathway Simplified Pathway of ACAT2 Inhibition by this compound cluster_cellular_input Cellular Cholesterol Metabolism Free_Cholesterol Free Cholesterol ACAT2 ACAT2 Enzyme Free_Cholesterol->ACAT2 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Catalyzes Pyripyropene_A This compound Pyripyropene_A->ACAT2 Inhibits Lipid_Droplets Lipid Droplet Formation Cholesteryl_Esters->Lipid_Droplets Atherosclerosis Atherosclerosis Progression Lipid_Droplets->Atherosclerosis Contributes to

References

Validation & Comparative

A Comparative Analysis of Pyripyropene A and Other ACAT Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists on the performance and experimental validation of Pyripyropene A against other Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors.

This guide provides a comprehensive comparison of this compound (PPPA) with other notable ACAT inhibitors, focusing on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation. The data presented is intended to assist researchers in making informed decisions for the development of novel therapeutics targeting cholesterol metabolism.

Quantitative Comparison of ACAT Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound, Avasimibe, and Pactimibe against the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2. The 50% inhibitory concentration (IC50) values are presented to highlight the potency and selectivity of each compound.

InhibitorTargetIC50Selectivity (ACAT1/ACAT2)
This compound ACAT1>80 µM[1]>1140-fold for ACAT2
ACAT20.07 µM[1][2]
Avasimibe ACAT124 µM[2][3]~0.38 (Non-selective)
ACAT29.2 µM[2][3]
Pactimibe ACAT14.9 µM[4]~0.61 (Non-selective)
ACAT23.0 µM[4]

Key Insights:

  • This compound demonstrates remarkable selectivity for the ACAT2 isoform, with an IC50 value in the nanomolar range, while showing minimal activity against ACAT1.[1][2] This high selectivity is a significant advantage, as ACAT2 is predominantly expressed in the liver and intestine, key sites for cholesterol absorption and lipoprotein assembly.[1]

  • Avasimibe and Pactimibe are considered non-selective or dual inhibitors, as they inhibit both ACAT1 and ACAT2 at micromolar concentrations.[4][5] Clinical trials with these non-selective inhibitors have generally not been successful in demonstrating a reduction in atherosclerosis.[6]

ACAT Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of ACAT in cellular cholesterol homeostasis and the point of intervention for ACAT inhibitors.

ACAT_Pathway Cellular Cholesterol Esterification Pathway cluster_cell Cell LDL_Receptor LDL Receptor Endosome Endosome LDL_Receptor->Endosome Internalization LDL LDL (Low-Density Lipoprotein) LDL->LDL_Receptor Binding Free_Cholesterol Free Cholesterol Pool Endosome->Free_Cholesterol Hydrolysis ER Endoplasmic Reticulum (ER) Free_Cholesterol->ER ACAT ACAT1 / ACAT2 ER->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Inhibitors ACAT Inhibitors (this compound, etc.) Inhibitors->ACAT Inhibition

Caption: ACAT enzymes in the ER esterify free cholesterol into cholesteryl esters for storage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ACAT inhibitors. Below are outlines of key experimental protocols.

In Vitro ACAT Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against ACAT1 and ACAT2 isoforms.

Materials:

  • Microsomes from cells overexpressing human ACAT1 or ACAT2.

  • [1-14C]Oleoyl-CoA (radiolabeled substrate).

  • Bovine Serum Albumin (BSA).

  • Free cholesterol.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Thin-Layer Chromatography (TLC) plates.

  • Scintillation counter.

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from cells engineered to express either human ACAT1 or ACAT2.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein, BSA, and free cholesterol in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction for a specific time (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a solvent mixture, such as chloroform:methanol (2:1).

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit cholesterol esterification within a cellular context.

Objective: To assess the efficacy of a test compound in reducing the formation of cholesteryl esters in cultured cells.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes).

  • [3H]Oleic acid or a fluorescent cholesterol analog (e.g., NBD-cholesterol).

  • Cell culture medium.

  • Test compound.

  • Lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Labeling: Add [3H]oleic acid or NBD-cholesterol to the cell culture medium and incubate for a period to allow for its uptake and incorporation into cholesteryl esters.

  • Cell Lysis: Wash the cells to remove excess label and then lyse the cells using a suitable lysis buffer.

  • Lipid Extraction and Separation (for radiolabeling): Extract the lipids and separate them using TLC as described in the in vitro assay.

  • Quantification:

    • For radiolabeling , quantify the radioactivity in the cholesteryl ester band.

    • For fluorescent labeling , measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the effect of the test compound on cholesterol esterification relative to untreated control cells.

Conclusion

This compound stands out as a highly potent and selective inhibitor of ACAT2. This selectivity may offer a more targeted therapeutic approach with potentially fewer side effects compared to non-selective inhibitors like avasimibe and pactimibe, which have faced challenges in clinical development. The experimental protocols outlined provide a framework for the rigorous evaluation of these and other novel ACAT inhibitors, which is essential for advancing the field of cholesterol-modulating therapeutics.

References

A Head-to-Head Battle: Pyripyropene A versus Synthetic ACAT2 Inhibitors in the Quest to Conquer Hypercholesterolemia and Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) presents a promising therapeutic strategy for managing cardiovascular diseases. This guide provides an objective comparison of the natural product Pyripyropene A against various synthetic ACAT2 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or packaging into lipoproteins.[1][2] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[3][4] This tissue-specific expression of ACAT2 makes it an attractive target for the treatment of hypercholesterolemia and atherosclerosis. Inhibition of ACAT2 is expected to reduce intestinal cholesterol absorption and decrease the assembly and secretion of atherogenic lipoproteins from the liver.[2][5]

The failure of non-selective ACAT inhibitors in clinical trials, such as avasimibe and pactimibe, has underscored the importance of isoform selectivity.[6][7][8] Inhibition of ACAT1 has been associated with potential toxicity due to the accumulation of free cholesterol in macrophages.[3][7] This has spurred the development of highly selective ACAT2 inhibitors, with the fungal-derived compound this compound (PPPA) emerging as a key player.[9]

Comparative Performance: Potency and Selectivity

The in vitro inhibitory activity of this compound and a selection of synthetic ACAT inhibitors against ACAT1 and ACAT2 are summarized below. This compound demonstrates exceptional potency and selectivity for ACAT2.

InhibitorTypeACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)
This compound (PPPA) Natural Product>80[10]0.07[10][11]>1140
Avasimibe Synthetic24[1][9][12]9.2[1][9][12]2.6
Pactimibe Synthetic4.9[13]3.0[13]1.6
K-604 Synthetic0.45[6][14]102.85[6][14]0.004 (ACAT1 selective)
CI-976 Synthetic-0.073 (overall ACAT)-
F-1394 Synthetic---
TMP-153 Synthetic-~0.005-0.01 (overall ACAT)[3][15]-
STL565001 Synthetic--6 (Selectivity Index)[5][11]
STL528213 Synthetic--13 (Selectivity Index)[5][11]

In Vivo Efficacy: A Look at Preclinical Models

The ultimate measure of an ACAT2 inhibitor's potential lies in its in vivo performance. This compound has demonstrated significant efficacy in murine models of hyperlipidemia and atherosclerosis. Data for some synthetic inhibitors is also available, although direct comparative studies are limited.

InhibitorAnimal ModelKey Findings
This compound (PPPA) Apolipoprotein E–knockout mice- Dose-dependent inhibition of intestinal cholesterol absorption (30.5% to 55.8%).[9] - Reduced plasma cholesterol, VLDL, and LDL levels.[9] - Decreased atherogenic lesion areas in the aorta (by 26.2% to 46%) and heart (by 18.9% to 37.6%).[9]
PRD125 (PPPA derivative) Apolipoprotein E knockout mice & LDL receptor knockout mice- At 1 mg/kg/day, significantly lowered total plasma cholesterol by 57.9%.[15] - Reduced atherosclerotic lesion areas in the aorta by 62.2%.[15]
F-1394 ApoE-/- mice- Retarded the progression of pre-existing, advanced atherosclerotic plaques.[16] - Reduced plaque macrophage, free and esterified cholesterol, and tissue factor content.[16]
CI-976 Hypercholesterolemic rabbits- Prevented the accumulation of monocytes-macrophages within pre-established iliac-femoral lesions.[17] - Decreased cholesteryl ester enrichment in thoracic aortic fatty streak-like lesions by 46%.[17]
Pactimibe Atherogenic diet-fed hamsters- At 10 mg/kg for 90 days, decreased serum total cholesterol by 72% and aortic fatty streak area by 95%.[18]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

ACAT2_Signaling_Pathway cluster_enterocyte Intestinal Enterocyte cluster_hepatocyte Hepatocyte Dietary_Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Dietary_Cholesterol->NPC1L1 Uptake Free_Cholesterol_Pool Free Cholesterol Pool NPC1L1->Free_Cholesterol_Pool ACAT2_Int ACAT2 Free_Cholesterol_Pool->ACAT2_Int Substrate Cholesteryl_Esters_Int Cholesteryl Esters ACAT2_Int->Cholesteryl_Esters_Int Esterification Chylomicrons Chylomicrons Cholesteryl_Esters_Int->Chylomicrons Packaging To_Lymph To Lymphatics Chylomicrons->To_Lymph Hepatic_Cholesterol Hepatic Cholesterol Pool ACAT2_Hep ACAT2 Hepatic_Cholesterol->ACAT2_Hep Substrate Cholesteryl_Esters_Hep Cholesteryl Esters ACAT2_Hep->Cholesteryl_Esters_Hep Esterification VLDL VLDL Cholesteryl_Esters_Hep->VLDL Assembly To_Blood To Bloodstream VLDL->To_Blood Pyripyropene_A This compound & Synthetic Inhibitors Pyripyropene_A->ACAT2_Int Inhibition Pyripyropene_A->ACAT2_Hep Inhibition

Caption: Role of ACAT2 in cholesterol metabolism and the point of intervention for its inhibitors.

ACAT_Inhibition_Assay_Workflow Start Start Cell_Culture Culture ACAT1- or ACAT2- expressing CHO cells in 96-well plates Start->Cell_Culture Add_Inhibitor Add varying concentrations of This compound or synthetic inhibitor Cell_Culture->Add_Inhibitor Add_NBD_Cholesterol Incubate with NBD-cholesterol (fluorescent substrate) Add_Inhibitor->Add_NBD_Cholesterol Incubation Incubate for 6 hours Add_NBD_Cholesterol->Incubation Fluorescence_Measurement Measure fluorescence intensity (Esterified NBD-cholesterol is highly fluorescent) Incubation->Fluorescence_Measurement Data_Analysis Plot fluorescence vs. inhibitor concentration and calculate IC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a cell-based ACAT inhibition assay using a fluorescent substrate.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Cell-Based)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on ACAT1 and ACAT2.[10][19][20][21]

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably transfected to express either human ACAT1 or ACAT2 are seeded onto 96-well plates.[20]

  • Cells are cultured in an appropriate medium until they reach a suitable confluency for the assay.

2. Compound Incubation:

  • The culture medium is replaced with a medium containing various concentrations of the test inhibitor (e.g., this compound or a synthetic compound) or a vehicle control (e.g., DMSO).[7][20]

3. Substrate Addition and Incubation:

  • A fluorescent cholesterol analog, NBD-cholesterol, is added to each well at a final concentration of 1 µg/ml.[20]

  • The plates are then incubated for a period of up to 6 hours at 37°C. During this time, the ACAT enzyme will esterify the NBD-cholesterol.[20]

4. Fluorescence Measurement:

  • The fluorescence intensity in each well is measured using a fluorescence microplate reader. The esterified NBD-cholesterol exhibits strong fluorescence in the nonpolar environment of lipid droplets, while the unesterified form in the cell membrane has weaker fluorescence.[10][19][21]

5. Data Analysis:

  • The background fluorescence (from cells treated with a potent, non-selective ACAT inhibitor or from non-transfected cells) is subtracted from all readings.

  • The percentage of ACAT activity inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[20]

In Vivo Cholesterol Absorption Assay (Fecal Dual-Isotope Method)

This protocol is a summary of the fecal dual-isotope method used to measure intestinal cholesterol absorption in mice.[22][23]

1. Animal Preparation and Dosing:

  • Mice (e.g., C57BL/6 or specific knockout strains) are fasted overnight.

  • An oral dose of cholesterol labeled with one isotope (e.g., [14C]cholesterol) is administered by gavage, along with the test inhibitor (e.g., this compound) or vehicle.

  • Simultaneously, an intravenous injection of cholesterol labeled with a different isotope (e.g., [3H]cholesterol) is administered.

2. Fecal Collection:

  • The animals are housed in metabolic cages to allow for the collection of feces over a period of 48 to 72 hours.

3. Sample Processing:

  • The collected feces are dried, weighed, and homogenized.

  • Lipids are extracted from the fecal samples.

4. Isotope Measurement:

  • The amounts of the two isotopes ([14C] and [3H]) in the fecal lipid extract are quantified using liquid scintillation counting.

5. Calculation of Cholesterol Absorption:

  • The percentage of cholesterol absorption is calculated using the following formula:

  • This formula corrects for the excretion of endogenous cholesterol that was absorbed from the gut and later secreted back into the intestine.

Conclusion

This compound stands out as a highly potent and selective inhibitor of ACAT2, with robust in vivo efficacy in reducing hypercholesterolemia and atherosclerosis in preclinical models. While several synthetic ACAT inhibitors have been developed, many of the earlier compounds lacked the necessary selectivity for ACAT2, leading to clinical trial failures. More recent synthetic inhibitors, including derivatives of this compound, show promise but require further investigation to establish a clear advantage over the natural product. The continued exploration of both natural and synthetic selective ACAT2 inhibitors holds significant potential for the development of novel therapies to combat cardiovascular disease.

References

Pyripyropene A: A Potent and Selective Inhibitor of ACAT2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyripyropene A's selectivity for Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) over ACAT1, supported by experimental data and detailed methodologies.

This compound (PPPA), a natural product of fungal origin, has emerged as a highly selective and potent inhibitor of ACAT2, an enzyme pivotal in cholesterol absorption and lipoprotein assembly in the intestine and liver.[1] This selectivity is a crucial attribute, as the inhibition of ACAT1, the ubiquitous isozyme, has been associated with adverse effects. This guide delves into the quantitative data, experimental protocols, and underlying mechanisms that establish this compound as a valuable tool for studying ACAT2 function and as a potential therapeutic agent for hypercholesterolemia and atherosclerosis.[2]

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of this compound against ACAT1 and ACAT2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data consistently demonstrates this compound's significant preference for ACAT2.

InhibitorTargetIC50Assay SystemReference
This compoundACAT20.07 µMCell-based assay[3]
This compoundACAT270 nM (0.07 µM)Cell-based assay (CHO cells)[4][5][6]
This compoundACAT1>70 µMCell-based assay (CHO cells)[4][5]
This compoundACAT20.18 µMMicrosomes from transfected cells[7]
This compoundACAT1Not affectedMicrosomes from transfected cells[7]

Note: The slight variations in IC50 values can be attributed to different experimental systems, such as the use of whole cells versus isolated microsomal fractions.[7] However, the trend of high selectivity for ACAT2 remains consistent across studies. The selectivity index, calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2), for this compound is greater than 1000, highlighting its remarkable specificity.[5][6]

Experimental Protocols

The selectivity of this compound is primarily determined using cell-based assays that employ cells specifically engineered to express either human ACAT1 or ACAT2.

Cell-Based ACAT Inhibition Assay

This method measures the enzymatic activity of ACAT in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

1. Cell Culture and Seeding:

  • Chinese Hamster Ovary (CHO) cells or AC29 cells, which lack endogenous ACAT activity, are stably transfected to express either human ACAT1 or ACAT2.[7][8]

  • These cells are seeded into 96-well plates and cultured to allow for attachment and growth.[7]

2. Compound Incubation:

  • A range of this compound concentrations (e.g., 0.0001–20 µg/ml) is added to the cells.[7]

  • A vehicle control (e.g., DMSO) and a non-selective ACAT inhibitor (e.g., CP113) for background determination are also included.[7]

3. Substrate Addition and Incubation:

  • A fluorescent cholesterol analog, such as NBD-cholesterol (1 µg/ml), is added to each well.[7]

  • The plates are incubated for a defined period (e.g., 6 hours) to allow for the cellular uptake of NBD-cholesterol and its esterification by the expressed ACAT enzyme.[7]

4. Measurement of Cholesteryl Esters:

  • The formation of fluorescent cholesteryl esters, which accumulate in intracellular lipid droplets, is quantified using a fluorescence plate reader.[7] The increase in fluorescence correlates with ACAT activity.

5. Data Analysis:

  • The fluorescence values are plotted against the logarithm of the this compound concentration.

  • A sigmoidal dose-response curve is generated, and the IC50 value is calculated from this curve using appropriate software (e.g., Prism).[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the cell-based fluorescence assay used to determine the selectivity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis CHO_ACAT1 CHO cells expressing ACAT1 Seeding Seed cells in 96-well plate CHO_ACAT1->Seeding CHO_ACAT2 CHO cells expressing ACAT2 CHO_ACAT2->Seeding Add_PPPA Add varying concentrations of this compound Seeding->Add_PPPA Add_NBD Add NBD-cholesterol Add_PPPA->Add_NBD Incubate Incubate for 6 hours Add_NBD->Incubate Measure Measure fluorescence Incubate->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Experimental workflow for determining ACAT inhibition.

Distinct Roles of ACAT1 and ACAT2 in Cholesterol Metabolism

The selectivity of this compound is clinically significant due to the distinct physiological roles and tissue distribution of the two ACAT isozymes.

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic tissues.[9] Its primary role is in intracellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol by converting it into cholesteryl esters for storage in lipid droplets.[10][11]

  • ACAT2 expression is largely restricted to the enterocytes of the small intestine and hepatocytes.[1][10] It plays a crucial role in the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B-containing lipoproteins (chylomicrons and VLDL).[10][12]

The following diagram illustrates the differential roles of ACAT1 and ACAT2 in cholesterol metabolism.

acat_pathways cluster_ACAT1 ACAT1 Pathway (Ubiquitous Cells, e.g., Macrophages) cluster_ACAT2 ACAT2 Pathway (Intestine & Liver) FC_ACAT1 Excess Free Cholesterol ACAT1 ACAT1 FC_ACAT1->ACAT1 CE_storage Cholesteryl Ester (Storage in Lipid Droplets) ACAT1->CE_storage Diet_Chol Dietary & Biliary Cholesterol ACAT2 ACAT2 Diet_Chol->ACAT2 CE_lipo Cholesteryl Ester (for Lipoprotein Assembly) ACAT2->CE_lipo Lipoproteins Chylomicrons / VLDL (Secretion into circulation) CE_lipo->Lipoproteins PPPA This compound PPPA->ACAT2 Inhibits

Differential roles of ACAT1 and ACAT2 in cholesterol metabolism.

References

Validating the In Vivo Mechanism of Action of Pyripyropene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Pyripyropene A (PPPA) with other Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The information presented is supported by experimental data from various preclinical studies, offering insights into the validation of PPPA's mechanism of action.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of sterol O-acyltransferase 2 (SOAT2), also known as acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2).[1][2][3] ACAT2 is an enzyme primarily expressed in the intestine and liver, where it plays a crucial role in the esterification of cholesterol, a necessary step for its absorption from the intestine and for the assembly of very-low-density lipoproteins (VLDL) in the liver.[4][5] By selectively inhibiting ACAT2, this compound reduces the absorption of dietary cholesterol and lowers the secretion of cholesterol-rich lipoproteins from the liver, thereby exhibiting anti-hypercholesterolemic and anti-atherosclerotic effects in vivo.[1][3][6]

Comparative In Vivo Efficacy of ACAT Inhibitors

The following tables summarize the in vivo effects of this compound in comparison to other ACAT inhibitors with different selectivity profiles. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity and Selectivity

CompoundTargetIC50 (ACAT1)IC50 (ACAT2)Selectivity (ACAT1/ACAT2)
This compound ACAT2>80 µM0.07 µM>1140-fold for ACAT2
Avasimibe Non-selective--Non-selective
Pactimibe Non-selective3.14 µM4.09 µM~0.77 (Non-selective)
K-604 ACAT10.041 µM9.25 µM~225-fold for ACAT1

Table 2: In Vivo Effects on Plasma Cholesterol and Atherosclerosis

CompoundAnimal ModelDosageDurationEffect on Plasma CholesterolEffect on Atherosclerotic Lesion Area
This compound ApoE-/- Mice10-50 mg/kg/day (p.o.)12 weeksReduced total cholesterol, VLDL, and LDL.[1]Reduced by 26.2% to 46.0% in the aorta.[6]
Pactimibe ApoE-/- Mice0.1% in diet12 weeksReduced by ~43-48%.Reduced by ~90% (early lesions); ~77% (advanced lesions).
Avasimibe ApoE-/- Mice0.1% - 0.3% in diet12 weeksReduced by ~43-48%.Reduced by ~40-50% (early lesions); ~54% (advanced lesions).
K-604 ApoE-/- Mice60 mg/kg/day (p.o.)12 weeksNo significant effect.No significant effect on lesion area, but altered plaque composition (reduced macrophages, increased collagen).[7]
Ezetimibe ApoE-/- Mice10 mg/kg/day28 daysSignificantly reduced.Significantly reduced.

Experimental Protocols

In Vivo Efficacy Study in Apolipoprotein E-deficient (ApoE-/-) Mice

This protocol outlines a typical in vivo study to evaluate the anti-atherosclerotic efficacy of an ACAT inhibitor.

Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice, 8-12 weeks old.

Housing and Diet: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle. They are fed a high-fat, high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15-0.2% cholesterol) for a designated period (e.g., 12 weeks) to induce hypercholesterolemia and atherosclerosis.

Drug Administration:

  • This compound: Administered orally (p.o.) once daily at doses ranging from 10 to 50 mg/kg body weight. The compound is typically suspended in a vehicle such as a 0.5% aqueous solution of carboxymethyl cellulose.

  • Control Group: Receives the vehicle only.

Study Duration: 12 weeks of treatment.

Endpoint Measurements:

  • Plasma Lipid Analysis: Blood samples are collected at baseline and at the end of the study. Plasma total cholesterol, VLDL, LDL, and HDL levels are determined using enzymatic kits.

  • Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The entire aorta is dissected, cleaned of adipose tissue, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The total lesion area is quantified using image analysis software.

  • Histological Analysis of Aortic Sinus: The heart and upper aorta are embedded in paraffin, and serial sections of the aortic sinus are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess lesion morphology, size, and composition (e.g., macrophage and collagen content).

Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests such as one-way analysis of variance (ANOVA) followed by a post-hoc test.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

PyripyropeneA_Mechanism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary Cholesterol Dietary Cholesterol Free Cholesterol Free Cholesterol Dietary Cholesterol->Free Cholesterol ACAT2 ACAT2 Free Cholesterol->ACAT2 + Acyl-CoA Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons To Liver To Liver Chylomicrons->To Liver PyripyropeneA This compound PyripyropeneA->ACAT2 Inhibits

Caption: this compound inhibits ACAT2 in enterocytes.

In Vivo Experimental Workflow

InVivo_Workflow start Start acclimatization Animal Acclimatization (ApoE-/- Mice) start->acclimatization diet High-Fat/Cholesterol Diet Induction (e.g., 12 weeks) acclimatization->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Oral Administration (Vehicle, PPPA, Comparators) randomization->treatment monitoring Monitor Body Weight & Health Status treatment->monitoring endpoint Endpoint Measurements (After 12 weeks) treatment->endpoint monitoring->endpoint blood_collection Blood Collection (Plasma Lipid Analysis) endpoint->blood_collection tissue_harvesting Tissue Harvesting (Aorta & Heart) endpoint->tissue_harvesting data_analysis Data Analysis & Interpretation blood_collection->data_analysis lesion_analysis Atherosclerotic Lesion Quantification tissue_harvesting->lesion_analysis histology Histological Analysis (Aortic Sinus) tissue_harvesting->histology lesion_analysis->data_analysis histology->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The available in vivo data strongly support the mechanism of action of this compound as a selective ACAT2 inhibitor that effectively reduces hypercholesterolemia and atherosclerosis in preclinical models. Its distinct selectivity profile compared to non-selective and ACAT1-selective inhibitors highlights the potential therapeutic advantage of targeting ACAT2. While direct comparative studies are limited, the compiled evidence suggests that selective ACAT2 inhibition by this compound is a promising strategy for the management of atherosclerotic cardiovascular disease. Further head-to-head in vivo studies would be beneficial to definitively establish its comparative efficacy and safety profile.

References

Unraveling the Structure-Activity Relationship of Pyripyropene A Analogs as Potent ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pyripyropene A (PPPA), a natural product isolated from Aspergillus fumigatus, has emerged as a promising scaffold for the development of potent and selective inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, and its inhibition is a key strategy for the treatment of hypercholesterolemia and atherosclerosis. This guide provides a comprehensive comparison of this compound analogs, detailing their structure-activity relationships (SAR) with supporting experimental data.

Performance Comparison of this compound Analogs

The inhibitory activity of this compound analogs is primarily assessed against the two isoforms of ACAT: ACAT1 and ACAT2. ACAT2 is predominantly found in the liver and intestine and is considered the more relevant target for hypercholesterolemia. The following tables summarize the in vitro inhibitory activities (IC50) of key PPPA analogs, highlighting the impact of structural modifications on potency and selectivity.

Table 1: SAR of Modifications at C1, C7, and C11 Positions of this compound
CompoundR1 (C1-OAc)R2 (C7-OAc)R3 (C11-OAc)ACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)
This compoundAcetylAcetylAcetyl>1000.070>1428
Analog 1HAcetylAcetyl>1001.2>83
Analog 2AcetylHAcetyl>1000.55>182
Analog 3AcetylAcetylH>1000.23>435
Analog 4Hp-CN-BenzoylH250.0122083

Data compiled from multiple sources.

Key Insights:

  • The acetyl groups at C1, C7, and C11 are crucial for potent ACAT2 inhibition.

  • Hydrolysis of any of the acetyl groups leads to a significant decrease in activity.

  • Substitution at the C7 position with a p-cyanobenzoyl group can dramatically increase potency against ACAT2.

Table 2: SAR of 1,11-Cyclic Acetal Analogs of this compound
CompoundR (Acetal)ACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)
This compound->1000.070>1428
Analog 5Isopropylidene2.30.021110
Analog 6Benzylidene0.090.005616
Analog 7o-Methylbenzylidene>1000.006>16667

Data compiled from multiple sources.

Key Insights:

  • Cyclization of the C1 and C11 hydroxyl groups as acetals generally enhances ACAT inhibitory activity.

  • The benzylidene acetal (Analog 6) is a particularly potent modification, increasing activity by more than 10-fold compared to PPPA.[1]

  • Substitution on the benzylidene ring, such as an ortho-methyl group (Analog 7), can significantly improve selectivity for ACAT2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Microsome-Based ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit ACAT activity in a preparation of liver microsomes, which are a rich source of the enzyme.

1. Preparation of Rat Liver Microsomes:

  • Livers are harvested from rats and immediately placed in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • The liver tissue is minced and homogenized using a Potter-Elvehjem homogenizer.

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) for 20 minutes to pellet cell debris and mitochondria.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes.

  • The microsomal pellet is resuspended in the homogenization buffer and stored at -80°C until use.

2. ACAT Inhibition Assay:

  • The reaction mixture contains the microsomal protein, a source of cholesterol (e.g., cholesterol in β-cyclodextrin), and the test compound (dissolved in a suitable solvent like DMSO) in a buffer solution.

  • The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.

  • The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-30 minutes) and is then stopped by the addition of a solvent mixture (e.g., chloroform:methanol, 2:1).

  • The lipids are extracted, and the cholesteryl esters are separated from the unreacted oleoyl-CoA by thin-layer chromatography (TLC).

  • The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter.

  • The IC50 value is calculated by determining the concentration of the test compound that causes 50% inhibition of ACAT activity compared to a control without the inhibitor.

Cell-Based ACAT Inhibition Assay

This assay evaluates the inhibitory effect of a compound on ACAT activity within a cellular context, often using Chinese Hamster Ovary (CHO) cells engineered to overexpress either human ACAT1 or ACAT2.

1. Cell Culture and Treatment:

  • CHO cells stably expressing either human ACAT1 or ACAT2 are cultured in appropriate media in multi-well plates.

  • The cells are incubated with the test compound at various concentrations for a predetermined time.

2. Measurement of Cholesteryl Ester Formation:

  • After incubation with the test compound, a labeled cholesterol precursor, such as [3H]oleic acid or a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol), is added to the culture medium.

  • The cells are incubated for a further period to allow for the incorporation of the label into newly synthesized cholesteryl esters.

  • The cells are then washed and lysed.

  • The lipids are extracted from the cell lysate.

  • The labeled cholesteryl esters are separated by TLC and quantified by scintillation counting (for radiolabels) or fluorescence measurement.

  • The IC50 value is determined as the concentration of the compound that reduces the formation of labeled cholesteryl esters by 50%.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the key structural features of this compound and the experimental process, the following diagrams are provided.

SAR_Pyripyropene_A cluster_core This compound Core Structure cluster_modifications Key Modification Sites & SAR Pyripyropene_A C1_C11 C1 & C11 Positions: - Acetyl groups are important. - Cyclic acetals (e.g., benzylidene) increase potency. Pyripyropene_A->C1_C11 Modifications at C1 and C11 C7 C7 Position: - Acetyl group is crucial. - Substituted benzoyl groups can enhance potency and selectivity. Pyripyropene_A->C7 Modification at C7 Pyridyl 3-Pyridyl Ring: - Essential for activity. Pyripyropene_A->Pyridyl Pyridyl Moiety Pyrone α-Pyrone Ring: - Important for activity. Pyripyropene_A->Pyrone α-Pyrone Moiety

Caption: Structure-Activity Relationship of this compound Analogs.

ACAT_Inhibition_Assay_Workflow cluster_microsomal Microsome-Based Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis M_Start Isolate Liver Microsomes M_Incubate Incubate Microsomes with Test Compound & Cholesterol M_Start->M_Incubate M_React Initiate Reaction with [14C]oleoyl-CoA M_Incubate->M_React M_Stop Stop Reaction & Extract Lipids M_React->M_Stop M_Separate Separate Cholesteryl Esters (TLC) M_Stop->M_Separate M_Quantify Quantify Radioactivity M_Separate->M_Quantify Analysis Calculate IC50 Values M_Quantify->Analysis C_Start Culture ACAT1/2-expressing CHO Cells C_Treat Treat Cells with Test Compound C_Start->C_Treat C_Label Add Labeled Cholesterol Precursor C_Treat->C_Label C_Lyse Lyse Cells & Extract Lipids C_Label->C_Lyse C_Separate Separate Cholesteryl Esters (TLC) C_Lyse->C_Separate C_Quantify Quantify Label (Radioactivity/Fluorescence) C_Separate->C_Quantify C_Quantify->Analysis

Caption: Workflow of ACAT Inhibition Assays.

References

Efficacy of Pyripyropene A in different animal models of atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the efficacy of Pyripyropene A with established therapies in preclinical animal models of atherosclerosis.

For researchers and professionals in drug development, the quest for novel therapeutic agents to combat atherosclerosis is a continuous endeavor. This compound (PPPA), a selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2), has emerged as a promising candidate. This guide provides an objective comparison of PPPA's performance against standard-of-care agents, atorvastatin and ezetimibe, in widely used animal models of atherosclerosis. The data presented is compiled from key preclinical studies, offering a detailed look at the experimental evidence supporting PPPA's potential.

Executive Summary

This compound demonstrates significant efficacy in reducing hypercholesterolemia and attenuating the development of atherosclerotic lesions in murine models. Its primary mechanism, the selective inhibition of ACAT2, offers a distinct approach to managing cholesterol metabolism compared to statins and cholesterol absorption inhibitors. In apolipoprotein E-knockout (ApoE-/-) and LDL receptor-knockout (LDLr-/-) mice, oral administration of PPPA led to a marked dose-dependent reduction in plasma cholesterol levels and a significant decrease in atherosclerotic plaque area in both the aorta and the heart. While direct head-to-head comparative studies are limited, the available data suggests that PPPA's effect on lesion reduction is comparable to that observed with atorvastatin and ezetimibe in similar preclinical settings.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative data on the efficacy of this compound, atorvastatin, and ezetimibe in ApoE-/- and LDLr-/- mice, as well as in rabbit models of atherosclerosis. These models are standard in preclinical atherosclerosis research due to their propensity to develop human-like atherosclerotic plaques.

Table 1: Efficacy in ApoE-/- Mouse Model

TreatmentDosageDurationKey FindingsReference
This compound 10, 25, 50 mg/kg/day (oral)12 weeksPlasma Cholesterol: Dose-dependent reduction. Aortic Lesion Area: Reduced by 26.2%, 36.2%, and 46.5% respectively.[1] Heart Lesion Area: Reduced by 18.9%, 30.0%, and 37.6% respectively.[1][1][2]
Atorvastatin 10 mg/kg/day (oral gavage)Not specifiedPlaque Stability: Improved plaque stability.[3] Plasma Cholesterol: No significant reduction in some studies.[4][5][3][4][5]
Ezetimibe 5 mg/kg/day6 monthsPlasma Cholesterol: Reduced from 964 to 374 mg/dL (Western diet).[6] Aortic Lesion Area: Reduced from 20.2% to 4.1% (Western diet).[6][6][7][8][9]

Table 2: Efficacy in LDLr-/- Mouse Model

TreatmentDosageDurationKey FindingsReference
This compound 50 mg/kg/day (oral)12 weeksAortic Lesion Area: Reduced by 37.6%.[1] Heart Lesion Area: Reduced by 51.4%.[1][1]
Atorvastatin 100 mg/kg/day (in diet)2 monthsPlasma Cholesterol: Significantly decreased. Atherosclerotic Lesions: Significant reduction in VCAM-1 and ICAM-1 expression.[10][10][11]
Ezetimibe Not specifiedNot specifiedAtherosclerosis: Efficacy demonstrated, functional LDL receptors not required for its action.[12][12]

Table 3: Efficacy in Rabbit Model

TreatmentDosageDurationKey FindingsReference
This compound Not availableNot availableNo studies found in the initial search.
Atorvastatin 2.5 mg/kg/day4 weeksAtherosclerosis and Bone Mineralization: Reduced in aortic valves.[13][13][14]
Simvastatin (a statin) 3 mg/kg/day8 weeks (pre-treatment)Atherosclerotic Lesions: Prevented formation in the aorta.[15][16][15][16]
Ezetimibe 0.6 mg/kg/dayNot specifiedIntima/Media Ratio: Reduced by 13%. Plaque Inflammation: Decreased macrophage content.[17][17][18][19][20]

Mechanism of Action: A Visual Guide

This compound's therapeutic effect stems from its selective inhibition of ACAT2, an enzyme crucial for cholesterol esterification in the intestine and liver. This mechanism is distinct from that of statins, which inhibit cholesterol synthesis, and ezetimibe, which blocks cholesterol absorption at the intestinal brush border.

PyripyropeneA_Mechanism cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Dietary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Cholesterol->NPC1L1 Absorption Intracellular_Cholesterol Intracellular Free Cholesterol NPC1L1->Intracellular_Cholesterol ACAT2_Intestine ACAT2 Intracellular_Cholesterol->ACAT2_Intestine Cholesteryl_Esters_Intestine Cholesteryl Esters ACAT2_Intestine->Cholesteryl_Esters_Intestine Esterification Chylomicrons Chylomicrons Cholesteryl_Esters_Intestine->Chylomicrons To_Lymph To Lymphatics Chylomicrons->To_Lymph PyripyropeneA This compound PyripyropeneA->ACAT2_Intestine Inhibition Plasma_Cholesterol Plasma Free Cholesterol Hepatic_Cholesterol Hepatic Free Cholesterol Plasma_Cholesterol->Hepatic_Cholesterol ACAT2_Liver ACAT2 Hepatic_Cholesterol->ACAT2_Liver Cholesteryl_Esters_Liver Cholesteryl Esters ACAT2_Liver->Cholesteryl_Esters_Liver Esterification VLDL VLDL Assembly Cholesteryl_Esters_Liver->VLDL To_Bloodstream To Bloodstream VLDL->To_Bloodstream PyripyropeneA_Liver This compound PyripyropeneA_Liver->ACAT2_Liver Inhibition

Caption: Mechanism of this compound in inhibiting cholesterol esterification.

Experimental Protocols

A clear understanding of the methodologies employed in these preclinical studies is crucial for interpreting the results. The following section details the key experimental protocols for atherosclerosis induction and treatment evaluation.

Murine Models of Atherosclerosis
  • Animal Strains: Apolipoprotein E-knockout (ApoE-/-) and LDL receptor-knockout (LDLr-/-) mice are genetically predisposed to hypercholesterolemia and the development of atherosclerosis.[21]

  • Diet-Induced Atherosclerosis: A "Western-type" diet, typically high in fat (around 21%) and cholesterol (0.15-0.2%), is commonly used to accelerate and exacerbate the development of atherosclerotic plaques in these murine models.[21][22][23][24][25] The duration of the diet can range from several weeks to months to induce varying degrees of lesion severity.[21][26]

  • Treatment Administration: this compound, atorvastatin, and ezetimibe are typically administered orally, either mixed in the diet, via oral gavage, or in the drinking water.[1][3][7]

Rabbit Model of Atherosclerosis
  • Induction: Atherosclerosis is induced in rabbits, commonly New Zealand White rabbits, by feeding them a high-cholesterol diet.[13][15][16][27] In some protocols, this is combined with a mechanical injury to the artery, such as balloon endothelial denudation, to accelerate plaque formation.[14]

Assessment of Efficacy
  • Plasma Lipid Analysis: Blood samples are collected to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglyceride levels.

  • Atherosclerotic Lesion Analysis: The extent of atherosclerosis is quantified by staining the aorta and heart sections with Oil Red O, which highlights lipid-laden plaques. The stained area is then measured and expressed as a percentage of the total surface area.

  • Immunohistochemistry: This technique is used to analyze the composition of the atherosclerotic plaques, including macrophage infiltration and the expression of inflammatory markers like VCAM-1 and ICAM-1.

Experimental Workflow

The typical workflow for evaluating the efficacy of an anti-atherosclerotic agent in a preclinical setting is illustrated below.

Experimental_Workflow cluster_analysis Efficacy Assessment start Animal Model Selection (e.g., ApoE-/- mice) diet Induction of Atherosclerosis (Western-type Diet) start->diet treatment Treatment Administration (this compound or Comparators) diet->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Aorta, Heart) monitoring->endpoint analysis Data Analysis endpoint->analysis lipid Plasma Lipid Profile analysis->lipid lesion Atherosclerotic Lesion Quantification (Oil Red O) analysis->lesion immuno Immunohistochemistry (Plaque Composition) analysis->immuno

Caption: A typical experimental workflow for preclinical atherosclerosis studies.

Conclusion

This compound presents a compelling profile as a potential anti-atherosclerotic agent. Its unique mechanism of selectively inhibiting ACAT2 translates to significant reductions in plasma cholesterol and atherosclerotic plaque burden in established murine models. While further studies, including direct comparative trials and investigations in other animal models, are warranted, the existing preclinical data positions this compound as a noteworthy candidate for future drug development in the fight against cardiovascular disease. The detailed experimental protocols and comparative data provided in this guide aim to facilitate informed decisions for researchers and professionals in the field.

References

A Comparative Analysis of Pyripyropene A and Statins for Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Pyripyropene A (PPPA), a selective Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) inhibitor, and statins, the established class of HMG-CoA reductase inhibitors, for their efficacy in cholesterol reduction. The comparison is supported by experimental data, detailed methodologies, and pathway visualizations to aid in understanding their distinct mechanisms and therapeutic potential.

Mechanisms of Action: Two Distinct Pathways to Lower Cholesterol

Statins and this compound lower cholesterol through fundamentally different mechanisms, targeting separate key enzymes involved in cholesterol metabolism.

Statins: Inhibiting Cholesterol Synthesis Statins are a class of drugs that act as competitive inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[2][4] By blocking this enzyme in the liver, statins decrease intracellular cholesterol production.[3][4] This reduction in hepatic cholesterol triggers a compensatory upregulation of LDL (low-density lipoprotein) receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[1][4]

This compound: Blocking Cholesterol Absorption and Lipoprotein Assembly this compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), also known as Sterol O-acyltransferase 2 (SOAT2).[5][6] ACAT2 is the primary enzyme responsible for esterifying free cholesterol into cholesteryl esters in the intestines and liver.[6][7] In the intestine, this esterification is a crucial step for the absorption of dietary cholesterol. In the liver, ACAT2-mediated esterification is required for packaging cholesterol into very-low-density lipoproteins (VLDL).[6] By inhibiting ACAT2, PPPA reduces intestinal cholesterol absorption and decreases the assembly and secretion of atherogenic lipoproteins like VLDL and LDL from the liver.[6][7]

// Inhibition points "Statins" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PPPA" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];

// Edges for inhibitors "Statins" -> "HMG-CoA" [dir=back, color="#EA4335", style=bold, arrowhead=tee, label=" Inhibition"]; "PPPA" -> "Cholesterol" [dir=back, color="#FBBC05", style=bold, arrowhead=tee, label=" Inhibition"]; "PPPA" -> "Dietary_Cholesterol" [dir=back, color="#FBBC05", style=bold, arrowhead=tee, label=" Inhibition"];

// Invisible edges for alignment "HMG-CoA" -> "Cholesterol" [style=invis]; } .enddot Caption: Cholesterol metabolism showing distinct inhibition points for Statins and this compound.

Comparative Efficacy: A Quantitative Overview

The following table summarizes the quantitative data on the cholesterol-lowering effects of this compound and various statins based on available experimental data.

Compound/ClassTarget EnzymeKey Efficacy MetricsNotes
This compound (PPPA) ACAT2IC₅₀: 0.07 µM for ACAT2 inhibition.[5] Plasma Cholesterol Reduction: 23.0% - 30.9% in ApoE-/- mice (25-50 mg/kg/day).[6][7] Intestinal Cholesterol Absorption Inhibition: 30.5% - 55.8% in mice (10-100 mg/kg).[6][7]Data is from preclinical murine models. A PPPA derivative, PRD125, showed a 57.9% reduction in total plasma cholesterol at a lower dose (1 mg/kg/day).[8][9]
Statins HMG-CoA ReductaseLDL-C Reduction (High-Intensity): Up to 60% (e.g., Rosuvastatin 40mg).[1] LDL-C Reduction (Standard Doses): Approx. 20% - 35%.[3][4] LDL-C Reduction (Dose Doubling): Approx. 6% additional reduction.[1]Efficacy varies by specific statin and dosage.[10] Statins are established first-line treatments for hypercholesterolemia.[11]

Experimental Protocols: Methodologies for Efficacy Assessment

Understanding the experimental basis for the efficacy data is critical. Below are detailed protocols for the key assays used to evaluate these compounds.

This assay quantifies the inhibitory effect of a compound on the HMG-CoA reductase enzyme by measuring the rate of NADPH consumption.

  • Principle: The enzymatic conversion of HMG-CoA to mevalonate by HMG-CoA reductase is an NADPH-dependent reaction. The rate of the reaction can be monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[12][13]

  • Protocol Outline:

    • Reagent Preparation: A reaction buffer (e.g., Tris-HCl or phosphate buffer), a solution of HMG-CoA substrate, a solution of NADPH, and the HMG-CoA reductase enzyme are prepared.[12][14]

    • Reaction Setup: In a 96-well plate or cuvette, the assay buffer, NADPH, and the test inhibitor (e.g., a statin) are added.[12][15] Control wells are prepared without the inhibitor.

    • Initiation: The reaction is initiated by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme to all wells.[12]

    • Measurement: The plate is immediately placed in a spectrophotometer set to 340 nm. Absorbance is measured kinetically (e.g., every 20-30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).[12][13]

    • Data Analysis: The rate of decrease in absorbance (ΔA340/min) is calculated for both control and inhibitor-treated samples. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the control.[13] The IC₅₀ value can be calculated from a dose-response curve.

The inhibitory activity against ACAT2 can be assessed using cell-based or in-vitro enzymatic assays.

  • Principle (Cell-Based): This assay measures the formation of cholesteryl esters within cells. Cells that express ACAT2 (e.g., HepG2 liver cells) are incubated with a radiolabeled fatty acid (like ³H-oleate) or a fluorescently-labeled sterol. The amount of labeled cholesteryl ester formed is quantified as a measure of ACAT activity.[16][17]

  • Protocol Outline (³H-Oleate Pulse Method):

    • Cell Culture: Monolayers of appropriate cells (e.g., HepG2) are cultured in multi-well plates.

    • Inhibitor Treatment: Cells are pre-incubated for a set period (e.g., 2 hours) with various concentrations of the test inhibitor (e.g., PPPA) or a vehicle control.[17]

    • Radiolabeling: A pulse of ³H-oleate complexed to albumin is added to the cell media, and the cells are incubated for a short period (e.g., 30-60 minutes) to allow for esterification.[17]

    • Lipid Extraction: The reaction is stopped, cells are washed, and total lipids are extracted using a solvent mixture (e.g., chloroform:methanol).[16]

    • Quantification: The extracted lipids are separated using thin-layer chromatography (TLC). The band corresponding to cholesteryl ³H-oleate is scraped, and the radioactivity is measured using a scintillation counter.[18]

    • Data Analysis: The amount of radioactivity in the cholesteryl ester band from inhibitor-treated cells is compared to the control to determine the percentage of inhibition.

// Workflow Edges "Compound" -> "Enzyme_Assay"; "Enzyme_Assay" -> "HMG_Assay" [style=dashed]; "Enzyme_Assay" -> "ACAT_Assay" [style=dashed]; "Enzyme_Assay" -> "Cell_Assay"; "Cell_Assay" -> "Animal_Model"; "Animal_Model" -> "Treatment"; "Treatment" -> "Analysis"; "Analysis" -> "Plasma" [style=dashed]; "Analysis" -> "Athero" [style=dashed]; "Analysis" -> "Tox" [style=dashed]; } .enddot Caption: General workflow for evaluating a novel cholesterol-lowering compound.

Summary and Conclusion

This compound and statins represent two distinct and potentially complementary strategies for managing hypercholesterolemia.

  • Statins are the cornerstone of therapy, acting systemically to inhibit cholesterol synthesis, which robustly lowers plasma LDL-C.[1][11] Their efficacy in reducing cardiovascular events is well-documented through extensive clinical trials.[19]

  • This compound , as a selective ACAT2 inhibitor, offers a targeted mechanism focused on reducing the influx of dietary cholesterol and the hepatic production of atherogenic lipoproteins.[6] Preclinical data demonstrates its ability to significantly lower plasma cholesterol and reduce atherosclerosis in murine models.[6][7]

The development of ACAT2 inhibitors like this compound could provide a valuable alternative or add-on therapy for patients who are statin-intolerant or do not achieve target LDL-C levels with statins alone. Its distinct mechanism suggests a potential for synergistic effects when used in combination with inhibitors of cholesterol synthesis. Further research and clinical trials are necessary to establish the safety and efficacy of this compound in humans.

References

Comparative Analysis of Pyripyropene A and Other ACAT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyripyropene A (PPPA) and alternative inhibitors targeting Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). This document synthesizes key experimental findings, presents quantitative data for objective comparison, and details the methodologies employed to elucidate the binding mechanism of these compounds.

ACAT2 is a critical enzyme in cholesterol metabolism, primarily responsible for the esterification of cholesterol in the intestines and liver. Its role in lipoprotein assembly and secretion makes it a compelling target for the development of therapies aimed at managing hypercholesterolemia and atherosclerosis.[1][2] this compound, a natural product of fungal origin, has emerged as a potent and selective inhibitor of ACAT2, demonstrating significant promise in preclinical studies.[3][4] This guide delves into the specifics of its binding site on ACAT2 and compares its performance with other known ACAT inhibitors.

Quantitative Comparison of ACAT Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other notable ACAT inhibitors against the two isoforms, ACAT1 and ACAT2. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented to facilitate a direct comparison of potency and selectivity.

InhibitorTargetIC50 (µM)SelectivityReference
This compound (PPPA) ACAT2 0.07 ACAT2 Selective [3][5]
ACAT1>10[6]
Nevanimibe ACAT10.23Non-selective[7]
ACAT20.71[7]
Avasimibe ACAT1 & ACAT2Not specified as selectiveNon-selective[3][8]
Pactimibe ACAT1 & ACAT2Not specified as selectiveNon-selective[3]
PRD125 (PPPA Derivative) ACAT2 <0.07 ACAT2 Selective [9]
Compound 1A (and derivatives) ACAT1Significantly lower than for ACAT2ACAT1 Selective[6]

Note: A lower IC50 value indicates higher potency. Selectivity is determined by the ratio of IC50 values for ACAT1 versus ACAT2.

Experimental Determination of the this compound Binding Site

The precise binding location of this compound on ACAT2 has been elucidated through advanced structural biology techniques, primarily cryogenic electron microscopy (cryo-EM).[7][10] Earlier biochemical studies involving site-directed mutagenesis provided initial insights, suggesting the involvement of a specific region within the enzyme.[3]

Experimental Workflow: Cryo-EM Structure Determination

The following diagram outlines the key steps involved in determining the high-resolution structure of ACAT2 in complex with this compound.

experimental_workflow cluster_protein_expression Protein Expression and Purification cluster_cryo_em Cryogenic Electron Microscopy cluster_data_processing Data Processing and Structure Determination expr Expression of human ACAT2 in HEK293 cells puri Co-purification of ACAT2 with this compound in detergents expr->puri grid Vitrification of the protein-inhibitor complex on EM grids puri->grid data High-resolution data collection using a cryo-electron microscope grid->data proc Image processing and 2D/3D classification of particle images data->proc recon 3D reconstruction of the ACAT2-PPPA complex proc->recon model Atomic model building and refinement into the cryo-EM map recon->model

Experimental workflow for cryo-EM structure determination of the ACAT2-PPPA complex.

Detailed Methodologies:

  • Protein Expression and Purification: Human ACAT2 was expressed in human embryonic kidney (HEK293) cells. The enzyme was then solubilized and purified in the presence of detergents and this compound to ensure the stability of the complex.[7]

  • Cryo-EM Sample Preparation and Data Collection: The purified ACAT2-PPPA complex was applied to electron microscopy grids and rapidly frozen in liquid ethane to create a vitrified sample. This process preserves the native structure of the complex. High-resolution images were then collected using a transmission electron microscope equipped with a direct electron detector.[7]

  • Image Processing and Structure Determination: The collected images were processed to identify and classify individual protein particles. These particles were then used to generate a three-dimensional reconstruction of the ACAT2-PPPA complex. Finally, an atomic model of the complex was built and refined to fit the cryo-EM density map.[7]

The Binding Site and Mechanism of Inhibition

Cryo-EM studies have revealed that this compound binds to a novel allosteric site on ACAT2, distinct from the active site where cholesterol and acyl-CoA substrates bind.[7][10] This binding pocket is located within the transmembrane domain of the enzyme.

Key Interacting Residues:

While the initial search results did not provide a definitive list of all interacting residues from the cryo-EM data, earlier mutagenesis studies implicated the region around Gln492, Val493, and Ser494 as being crucial for the inhibitory effect of PPPA.[3] The high-resolution cryo-EM structure provides a more detailed and accurate picture of the binding pose and the specific molecular interactions that govern the binding of PPPA to this allosteric pocket.

Proposed Mechanism of ACAT2 Inhibition by this compound

The binding of this compound to the allosteric site is proposed to induce a conformational change in ACAT2, which in turn inhibits its catalytic activity. This allosteric inhibition mechanism is a key feature of PPPA's mode of action and contributes to its high selectivity for ACAT2 over ACAT1.

inhibition_mechanism PPPA This compound BindingSite Allosteric Binding Site PPPA->BindingSite Binds to ACAT2 ACAT2 Enzyme ConformationalChange Conformational Change in ACAT2 ACAT2->ConformationalChange Induces BindingSite->ACAT2 Inhibition Inhibition of Cholesterol Esterification ConformationalChange->Inhibition Leads to

Proposed allosteric inhibition mechanism of ACAT2 by this compound.

Comparison with Alternative ACAT2 Inhibitors

The landscape of ACAT inhibitors is diverse, with compounds exhibiting varying degrees of selectivity for the two isoforms.

  • Non-selective Inhibitors: Compounds like avasimibe and pactimibe inhibit both ACAT1 and ACAT2.[3] While they have been investigated for their potential in treating atherosclerosis, their lack of isoform selectivity has been a concern, as ACAT1 inhibition has been associated with potential side effects.[9]

  • ACAT1-Selective Inhibitors: Some synthetic compounds have been developed that show a preference for inhibiting ACAT1.[6] However, given the potential adverse effects of ACAT1 inhibition, the therapeutic focus has largely shifted towards ACAT2-selective inhibitors.[9]

  • Other ACAT2-Selective Inhibitors: Besides this compound, several of its semi-synthetic derivatives have been developed with the aim of improving potency and selectivity.[11][12][13] For instance, PRD125 has demonstrated even more potent inhibition of ACAT2 than the parent compound in preclinical models.[9] Additionally, nevanimibe, a general ACAT inhibitor, has also been structurally characterized in complex with ACAT2, providing further insights into the enzyme's architecture and potential inhibitor binding modes.[7][10]

Conclusion

This compound stands out as a highly selective and potent allosteric inhibitor of ACAT2. The elucidation of its binding site through cryogenic electron microscopy has provided a detailed molecular blueprint for understanding its mechanism of action. This structural information is invaluable for the rational design of next-generation ACAT2 inhibitors with improved pharmacological properties. The comparative data presented in this guide underscores the superior selectivity of this compound and its derivatives over non-selective and ACAT1-selective inhibitors, highlighting their potential as promising therapeutic agents for the management of cardiovascular diseases. Further research leveraging these structural and functional insights will be crucial in advancing the development of novel and effective treatments targeting ACAT2.

References

Independent Validation of Pyripyropene A's Anti-Atherosclerotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-atherosclerotic effects of Pyripyropene A (PPPA) with established alternative therapies. While promising preclinical data exists for PPPA, it is crucial to note that the majority of this research originates from a single research group. Independent validation of these findings is a critical next step in the development of this compound. This guide summarizes the available data for PPPA and compares it against independently validated data for statins, ezetimibe, and PCSK9 inhibitors in relevant preclinical models.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of Acyl-CoA: a holesteryl Acyltransferase 2 (ACAT2 or SOAT2).[1][2][3] ACAT2 is an enzyme primarily found in the intestines and liver that plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[1][3] By inhibiting ACAT2, PPPA reduces the esterification and subsequent absorption of cholesterol in the intestines, and decreases the packaging of cholesterol into lipoproteins in the liver. This dual action leads to a reduction in plasma cholesterol levels, particularly LDL-C, and consequently attenuates the development of atherosclerosis.[1][3]

cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Dietary Cholesterol Dietary Cholesterol ACAT2 ACAT2 Dietary Cholesterol->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Reduced Cholesterol Absorption Reduced Cholesterol Absorption Chylomicrons->Reduced Cholesterol Absorption ACAT2_liver ACAT2 VLDL Assembly VLDL Assembly ACAT2_liver->VLDL Assembly Reduced Plasma LDL-C Reduced Plasma LDL-C VLDL Assembly->Reduced Plasma LDL-C PPPA PPPA PPPA->ACAT2 Inhibits PPPA->ACAT2_liver Inhibits Reduced Cholesterol Absorption->Reduced Plasma LDL-C Atherosclerosis Attenuation Atherosclerosis Attenuation Reduced Plasma LDL-C->Atherosclerosis Attenuation

Fig. 1: Mechanism of Action of this compound

Comparative Efficacy Data

The following tables summarize the anti-atherosclerotic effects of this compound and its comparators in widely used mouse models of atherosclerosis, the Apolipoprotein E knockout (ApoE-/-) and LDL receptor knockout (Ldlr-/-) mice.

Table 1: Effects on Plasma Lipids
Compound Dose Mouse Model Duration Total Cholesterol Reduction (%) LDL-C Reduction (%) HDL-C Change (%) Triglyceride Reduction (%) Reference
This compound 10-50 mg/kg/dayApoE-/-12 weeks26-4626-46 (VLDL/LDL)No significant changeNot reported[1]
PRD125 (PPPA derivative) 1 mg/kg/dayApoE-/-12 weeks57.955.6 (VLDL/LDL cholesteryl oleate ratio)Not reportedNot reported[4][5]
Atorvastatin 10 mg/kg/dayApoE-/-12 weeks51.6Not specifiedNot specifiedNot specified[6]
Rosuvastatin 10 mg/kg/dayLdlr-/-12 weeksSignificant reductionSignificant reductionNo significant changeSignificant reduction[7]
Ezetimibe 10 mg/kg/dayApoE-/-28 daysSignificant reductionNot specifiedNot specifiedNot specified[8]
PCSK9 Inhibitor (peptide) -Ldlr-/--34 (exposure)60No changeSignificant reduction[9]
Table 2: Effects on Atherosclerotic Plaque Area
Compound Dose Mouse Model Duration Aortic Lesion Area Reduction (%) Reference
This compound 10-50 mg/kg/dayApoE-/-12 weeks26.2-46[1]
PRD125 (PPPA derivative) 1 mg/kg/dayApoE-/-12 weeks62.2[4][5]
Atorvastatin Not specifiedApoE-/-16 weeksSignificant decline[10]
Rosuvastatin 10 mg/kg/daySR-B1-/-/ApoE-/-2 weeksSignificant reduction[11]
Ezetimibe Not specifiedApoE-/-6 months>90 (carotid artery)[12]
PCSK9 Inhibitor (peptide) -Ldlr-/--97[9]

Experimental Protocols

This compound Studies
  • Animal Model: Male ApoE-/- mice were fed a Western-type diet.

  • Treatment: this compound was administered orally at doses of 10, 25, and 50 mg/kg/day for 12 weeks.

  • Lipid Analysis: Plasma cholesterol and lipoprotein profiles were determined by enzymatic methods and HPLC.

  • Atherosclerosis Assessment: The extent of atherosclerotic lesions in the aorta was quantified by en face analysis after Oil Red O staining.[1]

ApoE-/- Mice ApoE-/- Mice Western Diet Western Diet ApoE-/- Mice->Western Diet PPPA Oral Gavage PPPA Oral Gavage Western Diet->PPPA Oral Gavage 12 Weeks 12 Weeks PPPA Oral Gavage->12 Weeks Plasma Collection Plasma Collection 12 Weeks->Plasma Collection Aorta Harvest Aorta Harvest 12 Weeks->Aorta Harvest Lipid Analysis Lipid Analysis Plasma Collection->Lipid Analysis Oil Red O Staining Oil Red O Staining Aorta Harvest->Oil Red O Staining Lesion Quantification Lesion Quantification Oil Red O Staining->Lesion Quantification

Fig. 2: Experimental Workflow for this compound Studies
Comparator Studies (General Protocol)

  • Animal Models: ApoE-/- or Ldlr-/- mice were typically used and fed a high-fat or Western-type diet to induce atherosclerosis.

  • Treatment: Statins, ezetimibe, or PCSK9 inhibitors were administered through various routes (e.g., in drinking water, oral gavage, subcutaneous injection) for specified durations.

  • Lipid Analysis: Plasma lipid levels were measured using standard enzymatic kits.

  • Atherosclerosis Assessment: Aortic lesion areas were commonly assessed by en face analysis with Oil Red O staining or by histological analysis of the aortic root.[7][8][10]

Discussion and Future Directions

The available data suggests that this compound, through its selective inhibition of ACAT2, effectively reduces plasma cholesterol and attenuates atherosclerosis in murine models.[1] Its efficacy, particularly that of its derivative PRD125, appears comparable to or potentially greater than that of atorvastatin in similar preclinical models.[4][5][6]

However, the critical need for independent validation of these findings cannot be overstated. The current body of evidence for PPPA's anti-atherosclerotic effects relies heavily on the pioneering work of a single research group.[1][3][5] For PPPA to advance as a potential therapeutic candidate, replication of these key in vivo studies by independent laboratories is essential.

Furthermore, direct head-to-head comparative studies of PPPA with standard-of-care agents like statins and ezetimibe within the same study design are necessary for a more definitive assessment of its relative efficacy and potential therapeutic niche. Future research should also explore the long-term safety profile of PPPA and its effects on other cardiovascular risk factors beyond hyperlipidemia.

References

Off-Target Screening of Pyripyropene A and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyripyropene A (PPPA) is a natural product of fungal origin that has garnered significant interest as a potent and selective inhibitor of Sterol O-acyltransferase 2 (SOAT2), also known as Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2).[1][2] SOAT2 plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver, making it a promising therapeutic target for hypercholesterolemia and atherosclerosis.[2][3] Structure-activity relationship (SAR) studies have led to the development of numerous PPPA derivatives with improved potency and selectivity for SOAT2 over its isozyme, SOAT1 (ACAT1).[4][5][6]

While the on-target effects of PPPA and its derivatives are well-documented, a comprehensive understanding of their off-target interactions is critical for advancing these compounds through the drug development pipeline. Off-target effects can lead to unforeseen toxicity or provide opportunities for drug repurposing. This guide provides a comparative overview of the known selectivity and off-target activities of PPPA and its derivatives, outlines a standard workflow for comprehensive off-target screening, and presents detailed experimental protocols.

On-Target Selectivity: SOAT1 vs. SOAT2

The primary measure of selectivity for this compound and its derivatives has been the comparison of their inhibitory activity against the two isoforms of sterol O-acyltransferase, SOAT1 and SOAT2. A higher selectivity index, indicating a greater potency for SOAT2 over SOAT1, is a desirable characteristic for minimizing potential side effects.

CompoundSOAT1 IC₅₀ (µM)SOAT2 IC₅₀ (µM)Selectivity Index (SOAT1/SOAT2)Reference
This compound>800.07>1142[1]
PR-71 (7-O-isocaproyl derivative)400.06667[1]
Derivative 7q (1,11-O-o-methylbenzylidene-7-O-p-cyanobenzoyl PPPA)>100.008>1250[5]
Derivative 7z (1,11-O-o,o-dimethylbenzylidene-7-O-p-cyanobenzoyl PPPA)>100.007>1428[5]

Known Off-Target Activities of this compound

While comprehensive off-target screening data for this compound is limited in the public domain, some studies have reported biological effects not directly related to SOAT2 inhibition. These findings suggest potential off-target interactions that warrant further investigation.

  • Anti-proliferative Effects: this compound has been shown to exhibit anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ value of 1.8 µM.[7]

  • Inhibition of Angiogenesis: At a concentration of 10 µM, this compound was found to inhibit Vascular Endothelial Growth Factor (VEGF)-induced migration and tubular formation of HUVECs.[7]

These activities, occurring at concentrations significantly higher than the IC₅₀ for SOAT2, may represent off-target effects that could be relevant at higher therapeutic doses.

Proposed Off-Target Screening Strategy

To thoroughly characterize the selectivity profile of this compound and its derivatives, a systematic off-target screening cascade is recommended. This typically involves screening the compounds against a broad range of molecular targets.

G cluster_0 Compound Library cluster_1 Primary Off-Target Screening cluster_2 Hit Validation & Dose Response cluster_3 Selectivity Profiling Pyripyropene_A This compound Kinase_Panel Kinase Panel (e.g., KINOMEscan) Pyripyropene_A->Kinase_Panel GPCR_Panel GPCR Panel (e.g., SAFETYscan) Pyripyropene_A->GPCR_Panel Other_Enzymes Other Enzyme/Receptor Panels Pyripyropene_A->Other_Enzymes Derivatives This compound Derivatives Derivatives->Kinase_Panel Derivatives->GPCR_Panel Derivatives->Other_Enzymes Biochemical_Assays Biochemical Assays Kinase_Panel->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays GPCR_Panel->Cell_Based_Assays Other_Enzymes->Biochemical_Assays Off_Target_Profile Comprehensive Off-Target Profile Biochemical_Assays->Off_Target_Profile Cell_Based_Assays->Off_Target_Profile

Proposed off-target screening workflow.

Experimental Protocols

SOAT1 and SOAT2 Inhibition Assay (Cell-Based)

This protocol is adapted from studies evaluating the selectivity of this compound derivatives.[1]

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human SOAT1 or SOAT2.

  • Assay Principle: Measurement of the incorporation of radiolabeled oleic acid into cholesteryl esters by cellular SOAT enzymes.

  • Procedure:

    • Plate SOAT1- and SOAT2-expressing CHO cells in 96-well plates and culture overnight.

    • Pre-incubate the cells with varying concentrations of test compounds (this compound or its derivatives) for 1 hour.

    • Add [¹⁴C]oleic acid complexed with bovine serum albumin to each well and incubate for 6 hours.

    • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]oleic acid.

    • Lyse the cells and extract the lipids using a hexane/isopropanol solvent mixture.

    • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Panel Screening (e.g., KINOMEscan™)

This is a generalized protocol for a competition binding assay to assess kinase selectivity.

  • Assay Principle: A test compound is profiled for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • A panel of recombinant human kinases is individually tested.

    • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 or 10 µM).

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified via qPCR.

    • The results are typically reported as a percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound.

    • Hits are often defined as compounds that result in a % control below a certain threshold (e.g., <35%).

GPCR Panel Screening

This is a representative protocol for a cell-based functional assay to screen for activity at a panel of G-protein coupled receptors.

  • Assay Principle: A panel of cell lines, each engineered to express a specific GPCR and a reporter system (e.g., β-arrestin recruitment or calcium flux), is used to detect agonist or antagonist activity of the test compound.

  • Procedure:

    • Cells from each GPCR-expressing line are plated in multi-well plates.

    • For antagonist mode, cells are first incubated with the test compound, followed by the addition of a known agonist for that receptor. For agonist mode, only the test compound is added.

    • The plate is incubated to allow for receptor activation and signal generation.

    • The reporter signal (e.g., fluorescence or luminescence) is measured using a plate reader.

    • The activity of the test compound is calculated as a percentage of the control response.

Signaling Pathway

G cluster_0 Within Enterocyte Cholesterol Dietary & Biliary Cholesterol Free_Cholesterol Free Cholesterol Cholesterol->Free_Cholesterol Absorption Intestinal_Lumen Intestinal Lumen Intestinal_Lumen->Cholesterol Enterocyte Enterocyte SOAT2 SOAT2 (ACAT2) Free_Cholesterol->SOAT2 Cholesteryl_Esters Cholesteryl Esters SOAT2->Cholesteryl_Esters Esterification Chylomicrons Chylomicrons Cholesteryl_Esters->Chylomicrons Packaging Pyripyropene_A This compound & Derivatives Pyripyropene_A->SOAT2 Inhibition

Targeted pathway of this compound.

Conclusion

This compound and its derivatives are highly selective inhibitors of SOAT2, a key enzyme in cholesterol metabolism. While on-target selectivity against SOAT1 has been well-characterized, the broader off-target profile of these compounds remains largely unexplored. The reported anti-proliferative and anti-angiogenic effects of this compound at micromolar concentrations highlight the need for systematic off-target screening. By employing comprehensive screening panels, such as those for kinases and GPCRs, researchers can build a more complete safety and selectivity profile for this promising class of compounds, thereby facilitating their translation into clinical candidates. The experimental protocols and workflows outlined in this guide provide a framework for conducting such essential studies.

References

A Head-to-Head Comparison of Pyripyropene A and F-1394: Potent Inhibitors of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies targeting hypercholesterolemia and atherosclerosis, the selective inhibition of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) has emerged as a promising avenue. This enzyme plays a pivotal role in the esterification of cholesterol in the intestines and liver, processes central to dietary cholesterol absorption and the assembly of atherogenic lipoproteins. This guide provides a detailed, data-driven head-to-head comparison of two prominent ACAT2 inhibitors: Pyripyropene A, a natural product of fungal origin, and F-1394, a synthetic compound.

Executive Summary

This compound stands out for its high selectivity for ACAT2 over its isoform, ACAT1. This selectivity is a critical attribute, as non-selective ACAT inhibition has been associated with adverse effects in clinical trials. While F-1394 is a potent ACAT inhibitor, demonstrating low nanomolar efficacy in various cellular and microsomal assays, comprehensive data on its specific inhibitory activity against ACAT1 versus ACAT2 is less readily available in the public domain, making a direct comparison of selectivity challenging. This guide synthesizes the available preclinical data to offer an objective comparison of their performance.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and F-1394 based on published in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity against ACAT

ParameterThis compoundF-1394Source
ACAT2 IC50 ~70 nM (in CHO cells expressing human ACAT2)6.4 nM (in rat liver microsomes)[1]
25 µM (in vitro enzymatic assay)10.7 nM (in rabbit small intestinal mucosa homogenate)[2]
32 nM (in J774 macrophage lysate)
71 nM (in Caco-2 cells)[3]
ACAT1 IC50 >70 µM (in CHO cells expressing human ACAT1)Not explicitly reported[1]
179 µM (in vitro enzymatic assay)[2]
Selectivity Index (ACAT1 IC50 / ACAT2 IC50) >1000Not available[1]
~7.2[2]

Note: IC50 values can vary significantly depending on the assay system (e.g., cell type, enzyme source, substrate concentration). The data presented here are from various sources and should be interpreted within the context of the specific experimental conditions.

Table 2: In Vivo Efficacy

ParameterThis compoundF-1394Source
Animal Model Apolipoprotein E-knockout miceHigh-fat diet-fed beagle dogs
Dosage 10-50 mg/kg/day (oral)1-10 mg/kg/day (oral)
Key Findings - Reduced plasma cholesterol, VLDL, and LDL levels- Decreased hepatic cholesterol content- Reduced atherogenic lesion areas in the aorta and heart- Dose-dependent reduction in serum cholesterol levels- Inhibition of the increase in serum triglyceride levels post-high-fat meal[1]
Animal Model Cholesterol-fed rabbits
Dosage 100 mg/kg/day
Key Findings - Reduced extent of atherosclerotic lesions- Decreased total and esterified cholesterol content of the aorta[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

ACAT2_Signaling_Pathway cluster_inhibition Inhibition Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Intestinal Lumen Intestinal Lumen Dietary & Biliary Cholesterol->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption Free Cholesterol Pool Free Cholesterol Pool Enterocyte->Free Cholesterol Pool ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Substrate Free Cholesterol Pool->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging VLDL VLDL Cholesteryl Esters->VLDL Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics Plasma Plasma Lymphatics->Plasma Liver (Hepatocyte) Liver (Hepatocyte) Liver (Hepatocyte)->Free Cholesterol Pool Synthesis & Uptake VLDL->Plasma Plasma->Liver (Hepatocyte) This compound This compound This compound->ACAT2 F-1394 F-1394 F-1394->ACAT2

Caption: ACAT2 Signaling Pathway and Points of Inhibition.

ACAT_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CHO cells stably expressing human ACAT1 or ACAT2 CHO cells stably expressing human ACAT1 or ACAT2 Seed cells in 96-well plates Seed cells in 96-well plates CHO cells stably expressing human ACAT1 or ACAT2->Seed cells in 96-well plates Add varying concentrations of this compound or F-1394 Add varying concentrations of this compound or F-1394 Seed cells in 96-well plates->Add varying concentrations of this compound or F-1394 Incubate for a defined period Incubate for a defined period Add varying concentrations of this compound or F-1394->Incubate for a defined period Add radiolabeled oleate ([14C]oleate) Add radiolabeled oleate ([14C]oleate) Incubate for a defined period->Add radiolabeled oleate ([14C]oleate) Incubate to allow for cholesterol esterification Incubate to allow for cholesterol esterification Add radiolabeled oleate ([14C]oleate)->Incubate to allow for cholesterol esterification Lyse cells and extract lipids Lyse cells and extract lipids Incubate to allow for cholesterol esterification->Lyse cells and extract lipids Separate lipids by Thin Layer Chromatography (TLC) Separate lipids by Thin Layer Chromatography (TLC) Lyse cells and extract lipids->Separate lipids by Thin Layer Chromatography (TLC) Quantify radiolabeled cholesteryl esters Quantify radiolabeled cholesteryl esters Separate lipids by Thin Layer Chromatography (TLC)->Quantify radiolabeled cholesteryl esters Calculate IC50 values Calculate IC50 values Quantify radiolabeled cholesteryl esters->Calculate IC50 values

Caption: Experimental Workflow for a Cell-Based ACAT Inhibition Assay.

Inhibitor_Comparison cluster_PyripyropeneA This compound cluster_F1394 F-1394 Origin_P Natural Product (Fungal) Selectivity_P High ACAT2 Selectivity (>1000-fold) Origin_P->Selectivity_P Potency_P Potent (IC50 ~70 nM for ACAT2) Selectivity_P->Potency_P ACAT2 Inhibition ACAT2 Inhibition Potency_P->ACAT2 Inhibition Origin_F Synthetic Compound Selectivity_F Selective ACAT Inhibitor (ACAT1 vs ACAT2 ratio not defined) Origin_F->Selectivity_F Potency_F Highly Potent (IC50 6.4-71 nM) Selectivity_F->Potency_F Potency_F->ACAT2 Inhibition

References

Unveiling the Potency of Pyripyropene A: A Comparative Guide Correlating In Vitro IC50 with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyripyropene A's (PPPA) performance, correlating its in vitro inhibitory concentration (IC50) with its in vivo efficacy. Supported by experimental data, this document details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this potent and selective Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) inhibitor.

This compound, a natural product of fungal origin, has emerged as a promising therapeutic candidate for hypercholesterolemia and atherosclerosis due to its high selectivity for ACAT2. This enzyme plays a crucial role in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver. By inhibiting ACAT2, this compound offers a targeted approach to lowering cholesterol levels and mitigating the progression of atherosclerotic plaques.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data, offering a clear comparison between the in vitro potency and the in vivo therapeutic effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueCell Line/SystemReference
ACAT270 nM (0.07 µM)Cell-based fluorescence assay[1][2]
ACAT1> 80 µMCell-based fluorescence assay

Table 2: Correlation of In Vivo Dosage with Efficacy in ApoE-/- Murine Model

Dosage (mg/kg/day)Treatment DurationKey Efficacy EndpointsReference
1012 weeks- Inhibition of intestinal cholesterol absorption - Reduction in plasma cholesterol, VLDL, and LDL levels - Attenuation of atherosclerotic lesion area[2]
2512 weeks- Dose-dependent reduction in plasma cholesterol, VLDL, and LDL levels - Significant decrease in atherosclerotic plaque size[2]
5012 weeks- Pronounced reduction in plasma cholesterol, VLDL, and LDL levels - Substantial regression of atherosclerotic lesions[2]
100Acute Dose- Significant inhibition of intestinal cholesterol absorption[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

In Vitro ACAT2 Inhibition Assay (Cell-Based Fluorescence Assay)

This assay quantifies the inhibitory effect of this compound on ACAT2 activity in a cellular context.

  • Cell Culture: AC29 cells stably transfected with human ACAT2 are cultured in a suitable medium (e.g., DMEM with 10% FBS) to near confluency in 96-well plates.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of final concentrations (e.g., 0.0001 to 20 µg/ml).

  • Incubation: The cultured cells are incubated with varying concentrations of this compound and 1 µg/ml of NBD-cholesterol (a fluorescent cholesterol analog) for 6 hours. A known ACAT inhibitor (e.g., CP113) is used as a positive control for background fluorescence.

  • Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader. The esterification of NBD-cholesterol by ACAT2 leads to its accumulation in lipid droplets, resulting in a strong fluorescent signal.

  • Data Analysis: The fluorescence intensity is plotted against the logarithm of the this compound concentration. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is calculated using a sigmoidal dose-response curve fitting model.[1]

In Vivo Efficacy Study in a Murine Model of Atherosclerosis

This protocol outlines the in vivo evaluation of this compound's therapeutic effects on hypercholesterolemia and atherosclerosis using apolipoprotein E-knockout (ApoE-/-) mice, a well-established model for these conditions.

  • Animal Model: Male ApoE-/- mice are used for this study. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Diet and Acclimation: The mice are fed a high-fat, high-cholesterol "Western-type" diet for a specified period to induce robust atherosclerosis. They are allowed to acclimate to the diet and housing conditions before the start of the treatment.

  • Drug Administration: this compound is formulated for oral administration (e.g., in a suitable vehicle like corn oil) and given daily to the treatment groups at various doses (e.g., 10, 25, 50 mg/kg/day) for 12 weeks. A control group receives the vehicle only.

  • Monitoring: Throughout the study, the animals' body weight, food intake, and general health are monitored regularly.

  • Blood and Tissue Collection: At the end of the treatment period, blood samples are collected to measure plasma levels of total cholesterol, VLDL, and LDL. The aorta and heart are then harvested for histological analysis.

  • Atherosclerotic Lesion Analysis: The aortas are stained (e.g., with Oil Red O) to visualize the atherosclerotic plaques. The total lesion area is quantified using image analysis software to determine the extent of atherosclerosis.

  • Data Analysis: The data from the treatment groups are compared to the control group to assess the efficacy of this compound in reducing plasma cholesterol and attenuating the development of atherosclerosis. Statistical analysis is performed to determine the significance of the observed effects.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the action and evaluation of this compound.

PyripyropeneA_Mechanism_of_Action cluster_Intestine Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Dietary_Cholesterol Dietary Cholesterol Free_Cholesterol Free Cholesterol Dietary_Cholesterol->Free_Cholesterol Absorption ACAT2 ACAT2 Free_Cholesterol->ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Esterification Chylomicrons Chylomicrons Cholesteryl_Esters->Chylomicrons Chylomicrons_Blood Chylomicrons Chylomicrons->Chylomicrons_Blood Secretion PyripyropeneA This compound PyripyropeneA->ACAT2 Inhibition

Caption: Mechanism of Action of this compound in the Intestine.

InVivo_Efficacy_Workflow start Start: ApoE-/- Mice on High-Fat Diet treatment_groups Randomization into Treatment Groups (Vehicle Control, PPPA Doses) start->treatment_groups daily_dosing Daily Oral Administration of this compound (12 Weeks) treatment_groups->daily_dosing monitoring In-life Monitoring (Body Weight, Health) daily_dosing->monitoring end_of_study End of Study: Sample Collection monitoring->end_of_study blood_analysis Blood Analysis: - Plasma Cholesterol - VLDL, LDL end_of_study->blood_analysis tissue_analysis Tissue Analysis: - Aorta Staining - Lesion Quantification end_of_study->tissue_analysis data_analysis Data Analysis and Comparison blood_analysis->data_analysis tissue_analysis->data_analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Safety Operating Guide

Personal protective equipment for handling Pyripyropene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of Pyripyropene A. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety Information

This compound is a potent and selective inhibitor of Sterol O-acyltransferase 2 (SOAT2/ACAT2). While it is a valuable research tool, it presents certain hazards that require careful management.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Potential Hazards: May be harmful by inhalation or skin absorption.[3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison center or doctor. Rinse mouth with water. DO NOT induce vomiting.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Call a physician.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Chemical-resistant protective gloves.[1]
Body Protection Impervious clothing, such as a lab coat or coveralls.[1]
Respiratory Protection A suitable respirator is required. All handling should be conducted in a chemical fume hood.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Work in a well-ventilated area, preferably a certified chemical fume hood.[3]

  • Avoid generating dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage Conditions
FormStorage Temperature
Powder -20°C[1]
In Solvent -80°C[1]
  • Store in a tightly sealed container in a dry and well-ventilated place.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1]

  • Environmental Precautions: Avoid release into the environment. Collect any spillage.[1]

  • Container Disposal: Dispose of empty containers in accordance with local regulations.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vivo Study: Oral Gavage in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose)

  • Syringe

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch with a ball tip for adult mice)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare a homogenous suspension in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[4]

  • Restraint:

    • Firmly restrain the mouse by scruffing the neck and back to immobilize the head.[3][4]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper length.[3]

    • Gently insert the needle into the mouth, allowing the mouse to swallow as the needle is advanced into the esophagus.[3][4] Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.[4]

  • Post-Administration Monitoring:

    • Carefully remove the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress.

Measurement of Plasma Cholesterol

This protocol describes a method for quantifying plasma cholesterol levels in mice.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Commercially available cholesterol quantification kit (enzymatic assay)

  • Microplate reader

Procedure:

  • Blood Collection:

    • Collect blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.

  • Plasma Separation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Cholesterol Quantification:

    • Follow the manufacturer's instructions for the chosen cholesterol quantification kit.

    • Typically, this involves adding a small volume of plasma to a reaction mixture.

    • Incubate as directed to allow for the enzymatic reaction to occur.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

    • Calculate the cholesterol concentration based on a standard curve.

Visualizations

Signaling Pathway of this compound Action

PyripyropeneA_Pathway cluster_Cell Enterocyte / Hepatocyte Cholesterol Dietary/Hepatic Cholesterol SOAT2 SOAT2 (ACAT2) (Endoplasmic Reticulum) Cholesterol->SOAT2 Substrate CholesterylEsters Cholesteryl Esters SOAT2->CholesterylEsters Catalyzes PyripyropeneA This compound PyripyropeneA->SOAT2 Inhibition LipidDroplets Lipid Droplet Storage CholesterylEsters->LipidDroplets VLDL VLDL Assembly (in Hepatocytes) CholesterylEsters->VLDL Chylomicrons Chylomicron Assembly (in Enterocytes) CholesterylEsters->Chylomicrons Bloodstream To Circulation VLDL->Bloodstream Secretion Chylomicrons->Bloodstream Secretion

Caption: Mechanism of this compound as a selective SOAT2 inhibitor.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase A1 Prepare this compound Dosing Solution A2 Acclimate Mice to Handling B1 Randomize Mice into Control and Treatment Groups A2->B1 B2 Administer Vehicle or This compound via Oral Gavage B1->B2 B3 Monitor Animal Health and Body Weight B2->B3 C1 Collect Blood Samples B3->C1 C2 Measure Plasma Cholesterol Levels C1->C2 C3 Perform Statistical Analysis C2->C3

Caption: General workflow for an in vivo mouse study with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyripyropene A
Reactant of Route 2
Reactant of Route 2
Pyripyropene A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.